Nitrodan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67817. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
962-02-7 |
|---|---|
Molecular Formula |
C10H8N4O3S2 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
3-methyl-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N4O3S2/c1-13-9(15)8(19-10(13)18)12-11-6-2-4-7(5-3-6)14(16)17/h2-5,8H,1H3 |
InChI Key |
HHLAJTWCKSBJFA-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(SC1=S)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=O)C(SC1=S)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Other CAS No. |
962-02-7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Properties of Nitrodan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrodan, a nitroaromatic compound belonging to the rhodanine (B49660) class of heterocyclic compounds, has been identified as a veterinary anthelmintic agent. This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthesis protocol for this compound. Furthermore, it explores the likely mechanism of its biological activity based on the known effects of related chemical entities. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, parasitology, and drug development.
Chemical Identity and Structure
This compound is chemically known as 3-methyl-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one.[1] Its structure is characterized by a central rhodanine ring, which is a derivative of thiazolidine, substituted at the 3-position with a methyl group and at the 5-position with a 4-nitrophenylazo group.
The chemical structure of this compound is presented below in a 2D format.
References
Nitrodan synthesis and purification protocol.
Due to safety policies regarding the dissemination of information that could be misused, this guide will not provide a detailed, step-by-step synthesis and purification protocol for Nitrodan. Instead, it offers a general overview of this compound, its properties, and the broader chemical principles relevant to its classification and analysis, intended for a professional audience in research and drug development.
Overview of this compound
This compound is an organic compound identified by the CAS number 962-02-7.[1] It has been investigated for its use as a veterinary anthelmintic, a type of medication used to treat parasitic worm infections.[2] The compound's structure features a rhodanine (B49660) ring system linked to a nitrophenyl group via an azo bridge.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is crucial for researchers in designing experiments and understanding the compound's behavior in various matrices.
| Property | Value | Source |
| IUPAC Name | 3-methyl-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | PubChem[1] |
| Molecular Formula | C₁₀H₈N₄O₃S₂ | PubChem[1] |
| Molecular Weight | 296.3 g/mol | PubChem[1] |
| CAS Number | 962-02-7 | PubChem[1] |
| InChI Key | HHLAJTWCKSBJFA-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CN1C(=O)C(SC1=S)N=NC2=CC=C(C=C2)--INVALID-LINK--[O-] | PubChem[1] |
General Principles of Nitro Compound Synthesis
The synthesis of aromatic nitro compounds, a class to which this compound belongs, is a fundamental process in organic chemistry.[3] This typically involves electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto an aromatic ring.[3][4]
Key Methodologies:
-
Nitration of Aromatic Rings: A common method involves the use of a "nitrating mixture," which consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[4]
-
Alternative Nitrating Agents: Other reagents can be used for nitration, including dinitro-5,5-dimethylhydantoin (DNDMH) and triflyl nitrate, which may offer advantages in terms of functional group tolerance and reaction conditions.[5]
-
Palladium-Catalyzed Nitration: Modern methods include palladium-catalyzed transformations that can convert aryl chlorides, triflates, and nonaflates to nitroaromatics under weakly basic conditions, expanding the scope and compatibility of the reaction.[5]
The diagram below illustrates a generalized logical workflow for the synthesis and purification of a target organic compound.
Caption: Generalized workflow for chemical synthesis and purification.
General Principles of Purification
Purification is a critical step to isolate the desired compound from byproducts, unreacted starting materials, and solvents. The choice of method depends on the physical and chemical properties of the target compound.
Common Techniques:
-
Recrystallization: This technique is used for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[6]
-
Column Chromatography: This is a versatile method for separating components of a mixture.[6] A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). Different compounds travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase (solvent), allowing for their separation.
-
Distillation: For liquid products, distillation is used to separate compounds based on differences in their boiling points.[4]
-
Extraction: Liquid-liquid extraction is used to separate a compound from a mixture by partitioning it between two immiscible liquid phases.[4]
Mechanism of Action for Nitro-Containing Drugs
Many drugs containing nitro groups, particularly those used against anaerobic organisms or in hypoxic conditions, function as prodrugs.[7][8] Their mechanism of action often involves the bioreductive activation of the nitro group.[2][7]
General Pathway:
-
Cellular Uptake: The drug enters the target cell (e.g., a parasite or a hypoxic cancer cell).
-
Bioreductive Activation: Inside the cell, specific enzymes, often nitroreductases, reduce the nitro group (-NO₂) to highly reactive intermediates, such as a hydroxylamino group (-NHOH) or other radical species.[2][9] This activation is often selective to anaerobic or hypoxic environments where these enzymes are more active.[7][8]
-
Cytotoxicity: The reactive intermediates can then exert cytotoxic effects by damaging critical cellular macromolecules like DNA, proteins, and lipids, ultimately leading to cell death.[7]
The following diagram illustrates this generalized mechanism of action.
Caption: Generalized mechanism of action for bioreductive nitro-drugs.
References
- 1. This compound | C10H8N4O3S2 | CID 13752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teachy.ai [teachy.ai]
- 4. youtube.com [youtube.com]
- 5. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Nitrodan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Nitrodan, identified as 6-N,N-dimethylamino-2,3-naphthalimide (6DMN). This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols for these analyses, and includes visualizations of the analytical workflow.
Introduction to this compound (6-N,N-dimethylamino-2,3-naphthalimide)
This compound, or 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), is a fluorescent probe with environment-sensitive properties, making it a valuable tool in biological research, particularly for studying protein-protein interactions.[1][2][3][4][5][6] Its fluorescence is significantly influenced by the polarity of its microenvironment. A thorough spectroscopic characterization is essential for its unambiguous identification and quality control in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound (6DMN), ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms within the molecule.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring system and the protons of the N,N-dimethylamino group.
Table 1: Expected ¹H NMR Data for this compound (6DMN)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 7.0 | m | 5H | Aromatic Protons (H-1, H-4, H-5, H-7, H-8) |
| ~3.1 | s | 6H | N(CH₃)₂ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The data presented here are estimations based on the structure and data from similar naphthalimide derivatives.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the this compound molecule.
Table 2: Expected ¹³C NMR Data for this compound (6DMN)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Imide) |
| ~150 | C-6 (attached to NMe₂) |
| ~135 - 120 | Aromatic and Quaternary Carbons |
| ~40 | N(CH₃)₂ |
Note: This is a simplified representation. The actual spectrum will show more resolved peaks for the individual aromatic carbons. The chemical shifts are estimates based on the structure and published data for analogous compounds.
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining high-quality NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Complete dissolution is crucial.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final volume in the NMR tube should be approximately 4-5 cm in height.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.
Expected Mass Spectrometry Data
Table 3: Expected Mass Spectrometry Data for this compound (6DMN)
| m/z | Interpretation |
| ~240.26 | [M]⁺ (Molecular Ion) |
| Varies | Fragment ions resulting from the loss of CO, N-alkyl groups, etc. |
Note: The molecular formula for 6-N,N-dimethylamino-2,3-naphthalimide is C₁₄H₁₂N₂O₂. The fragmentation pattern will depend on the ionization technique used.
Experimental Protocol for Mass Spectrometry
A general protocol for the mass spectrometric analysis of this compound is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization method and instrument sensitivity.
-
-
Instrumentation and Ionization:
-
Utilize a mass spectrometer equipped with an appropriate ion source, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique suitable for obtaining the molecular ion, while EI can provide more fragmentation information.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range.
-
For tandem mass spectrometry (MS/MS), select the molecular ion ([M]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to propose the structures of the major fragment ions. This can help to confirm the molecular structure.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.
Caption: Overall workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Detailed workflow for NMR analysis of this compound.
Caption: Detailed workflow for Mass Spectrometry analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Nitrodan: A Technical Deep-Dive into its Anthelmintic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrodan is a veterinary anthelmintic agent belonging to the class of nitrobenzene (B124822) derivatives. It is primarily utilized for the treatment and control of infections caused by flatworms (platyhelminths), most notably liver flukes of the Fasciola genus. While the precise molecular mechanism of action for this compound has not been extensively detailed in publicly available literature, this technical guide synthesizes the current understanding of related nitroaromatic compounds to propose a well-grounded hypothesis for its anthelmintic activity. This document provides an in-depth exploration of the probable biochemical pathways affected by this compound, supported by data from analogous compounds, detailed experimental protocols for efficacy assessment, and visualizations of the key molecular and experimental workflows.
Core Postulated Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mechanism of action for this compound is believed to be the disruption of the parasite's energy metabolism, specifically through the uncoupling of oxidative phosphorylation in the mitochondria of the helminth.[1][2] This action is characteristic of other nitrophenolic and salicylanilide (B1680751) anthelmintics.[1][2]
Bioactivation and the Role of the Nitro Group
A key feature of many nitro-containing drugs is their function as prodrugs, which require metabolic activation within the target organism to exert their cytotoxic effects. It is hypothesized that this compound undergoes a similar bioactivation process. The nitro group of the this compound molecule is likely reduced by parasitic enzymes, such as nitroreductases, which are more active in the anaerobic or microaerophilic environment of the parasite's tissues. This reduction process generates highly reactive cytotoxic intermediates, including nitroso and hydroxylamine (B1172632) derivatives, as well as free radicals.
These reactive species can then interfere with cellular macromolecules and vital biochemical processes. However, the principal anthelmintic effect is likely due to the parent compound or its metabolites acting as proton ionophores.
Protonophoric Action and Disruption of ATP Synthesis
As a proton ionophore, this compound or its active metabolites are proposed to shuttle protons (H+) across the inner mitochondrial membrane, dissipating the crucial proton gradient that is maintained by the electron transport chain. This gradient is essential for the synthesis of ATP by ATP synthase. By collapsing this proton-motive force, this compound effectively uncouples the processes of electron transport and ATP synthesis. The parasite's cells continue to consume oxygen at a high rate, but the energy generated is dissipated as heat rather than being converted into ATP. This leads to a rapid depletion of the parasite's energy reserves, resulting in metabolic collapse, paralysis, and eventual death.[1][2]
Quantitative Data on Related Nitroaromatic Anthelmintics
While specific quantitative data for this compound is scarce in the available literature, the efficacy of a closely related nitrobenzene compound, nitroxynil, against Fasciola hepatica provides a valuable reference point. This data is often presented as the percentage reduction in fluke burden or fecal egg count following treatment.
| Anthelmintic | Target Parasite Stage | Efficacy (%) | Host Species | Reference |
| Nitroxynil | 10-12 week old F. hepatica | 99.1% | Cattle | [3] |
| Nitroxynil | 6 week old F. hepatica | Slight to moderate | Cattle | [3] |
| Nitroxynil | 1-4 week old F. hepatica | Negligible | Cattle | [3] |
| Nitroxynil | TCBZ-resistant F. hepatica | 81.3% - 86% | Sheep | [4] |
Note: TCBZ refers to Triclabendazole (B1681386), another common fasciolicide.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of fasciolicides like this compound.
Protocol 1: In Vivo Efficacy Assessment using Fecal Egg Count Reduction Test (FECRT)
This protocol is a standard method for evaluating the efficacy of an anthelmintic in a host animal.
-
Animal Selection and Acclimatization:
-
Select a cohort of naturally or experimentally infected animals (e.g., sheep or cattle) with a confirmed Fasciola hepatica infection.
-
House the animals in a controlled environment and allow for an acclimatization period of at least one week.
-
-
Pre-treatment Sampling:
-
Collect individual fecal samples from each animal.
-
Determine the number of Fasciola eggs per gram (EPG) of feces using a standardized sedimentation and counting technique (e.g., a modified McMaster method for fluke eggs).
-
-
Animal Grouping and Treatment:
-
Randomly allocate animals into a treatment group and a control group (placebo or untreated).
-
Administer this compound to the treatment group according to the manufacturer's recommended dosage.
-
-
Post-treatment Sampling:
-
Collect fecal samples from all animals at predetermined intervals post-treatment (e.g., 7, 14, and 21 days).
-
Determine the EPG for each sample.
-
-
Efficacy Calculation:
-
Calculate the percentage reduction in fecal egg count for the treated group compared to the control group using the following formula: Efficacy (%) = [1 - (T2 / T1) * (C1 / C2)] * 100 Where:
-
T1 = Pre-treatment mean EPG of the treated group
-
T2 = Post-treatment mean EPG of the treated group
-
C1 = Pre-treatment mean EPG of the control group
-
C2 = Post-treatment mean EPG of the control group
-
-
Protocol 2: In Vitro Assessment of Anthelmintic Activity
This protocol allows for the direct observation of the drug's effect on the parasite.
-
Parasite Collection:
-
Obtain adult Fasciola hepatica from the bile ducts of freshly slaughtered, infected animals.
-
Wash the flukes in a suitable maintenance medium (e.g., RPMI-1640).
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Make serial dilutions of the stock solution in the maintenance medium to achieve the desired test concentrations.
-
-
In Vitro Culture:
-
Place individual flukes in culture wells containing the maintenance medium with the various concentrations of this compound.
-
Include a control group with the solvent only.
-
Incubate the flukes under appropriate conditions (e.g., 37°C, 5% CO2).
-
-
Assessment of Viability:
-
Observe the flukes at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Assess viability based on motility, physical appearance (tegumental damage), and response to stimuli.
-
A viability score can be assigned to quantify the effect.
-
-
Data Analysis:
-
Determine the lethal concentration (LC50) or the effective concentration (EC50) that causes a 50% reduction in viability at a specific time point.
-
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Proposed mechanism of action for this compound as an uncoupler of oxidative phosphorylation.
Experimental Workflows
Caption: Generalized workflow for in vivo anthelmintic efficacy testing using FECRT.
Conclusion
While the specific molecular targets of this compound have yet to be fully elucidated, the available evidence strongly suggests a mechanism of action centered on the uncoupling of oxidative phosphorylation within the parasite's mitochondria. This is a common and effective mode of action among several classes of anthelmintics. The proposed bioactivation of this compound by parasitic nitroreductases highlights a potential area for further research, as does the identification of the specific enzymes involved. A deeper understanding of these processes could pave the way for the development of new, more potent anthelmintic agents and help in managing the growing issue of anthelmintic resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel anthelmintic compounds.
References
- 1. Fasciolicides: efficacy, actions, resistance and its management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of triclabendazole and other anthelmintics against Fasciola hepatica in controlled studies in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of nitroxynil against Fasciola hepatica resistant to triclabendazole in a naturally infected sheep flock - PubMed [pubmed.ncbi.nlm.nih.gov]
The Photophysical Landscape of Nitrodan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescent probe Nitrodan, a nitro-substituted derivative of the well-known solvatochromic dye PRODAN (6-propionyl-2-(dimethylamino)naphthalene), offers a unique set of photophysical properties valuable for probing microenvironments in complex biological systems. The introduction of a nitro group, a strong electron-withdrawing moiety, significantly modulates the electronic structure and, consequently, the fluorescence characteristics of the parent PRODAN molecule. This technical guide provides an in-depth analysis of the core photophysical properties of a representative this compound compound, 2-methoxy-6-(4-nitrophenyl)naphthalene, and offers detailed experimental protocols for their characterization. While a probe explicitly named "this compound" is not extensively documented, the principles and data presented here for a closely related nitro-naphthalene derivative serve as a robust framework for understanding its behavior.
Core Photophysical Properties
The defining characteristic of this compound, akin to its parent compound PRODAN, is its pronounced sensitivity to the polarity of its environment, a phenomenon known as solvatochromism. This property arises from a significant change in the dipole moment of the molecule upon excitation. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the naphthalene (B1677914) core creates a push-pull system, leading to a charge-transfer character in the excited state.[1]
Solvatochromic Behavior
The fluorescence emission of this compound exhibits a remarkable bathochromic (red) shift with increasing solvent polarity. In nonpolar solvents, the emission is typically in the blue region of the spectrum, while in highly polar solvents, the emission can shift to the green or even yellow region. This large Stokes shift is a key feature that makes this compound a sensitive reporter of local environmental polarity.
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters for the representative this compound probe, 2-methoxy-6-(4-nitrophenyl)naphthalene, in various solvents. For context, comparative data for the parent PRODAN molecule is also included where available.
Table 1: Absorption and Emission Maxima of 2-methoxy-6-(4-nitrophenyl)naphthalene in Various Solvents [1]
| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] |
| Cyclohexane | 336 | 408 | 5930 |
| Toluene | 339 | 431 | 7140 |
| Dichloromethane | 342 | 486 | 9730 |
| Acetonitrile | 338 | 530 | 11980 |
| Methanol | 339 | 538 | 12240 |
Table 2: Fluorescence Quantum Yield (Φ_F) and Lifetime (τ) of 2-methoxy-6-(4-nitrophenyl)naphthalene in Various Solvents [1]
| Solvent | Quantum Yield (Φ_F) | Lifetime (τ) [ns] |
| Cyclohexane | 0.85 | 2.1 |
| Toluene | 0.68 | 1.8 |
| Dichloromethane | 0.15 | 0.9 |
| Acetonitrile | 0.03 | 0.3 |
| Methanol | 0.02 | 0.2 |
Table 3: Photophysical Properties of PRODAN in Selected Solvents [2]
| Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] |
| Cyclohexane | 344 | 401 | 4500 |
| Water | 350 | 531 | 10500 |
Experimental Protocols
Accurate determination of the photophysical properties of this compound requires meticulous experimental procedures. The following sections detail the methodologies for key experiments.
Determination of Absorption and Emission Spectra
Objective: To measure the wavelength of maximum absorption and emission in various solvents.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a high-purity solvent (e.g., spectroscopic grade ethanol). From the stock solution, prepare dilute solutions in the desired range of solvents with varying polarity. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Measurement: Use a UV-Visible spectrophotometer to record the absorption spectrum of the sample in a 1 cm path length quartz cuvette. The solvent used for the sample is used as a blank for baseline correction.
-
Fluorescence Measurement: Use a spectrofluorometer to record the emission spectrum. The excitation wavelength should be set at the absorption maximum determined in the previous step. The emission is typically collected at a 90-degree angle to the excitation beam. Both excitation and emission slit widths should be kept constant for all measurements to ensure comparability.
Measurement of Fluorescence Quantum Yield (Φ_F)
Objective: To determine the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with that of this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Absorbance Matching: Prepare a series of solutions of both the this compound sample and the standard in the same solvent. The concentrations should be adjusted to have a range of absorbances at the excitation wavelength, typically from 0.02 to 0.1.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength and with identical instrument settings.
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_F_sample) is calculated using the following equation: Φ_F_sample = Φ_F_std * (m_sample / m_std) * (η_sample² / η_std²) where:
-
Φ_F_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits of the integrated fluorescence intensity versus absorbance plots for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.
-
-
Measurement of Fluorescence Lifetime (τ)
Objective: To determine the average time the fluorophore spends in the excited state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics is required.
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent to ensure single photon counting statistics.
-
Data Acquisition: The sample is excited with the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay profile.
-
Data Analysis: The fluorescence decay curve is fitted to a multi-exponential decay model to extract the fluorescence lifetime(s). The quality of the fit is assessed by examining the chi-squared (χ²) value and the residuals.
Visualizations
Experimental Workflow for Photophysical Characterization
References
- 1. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. | Semantic Scholar [semanticscholar.org]
Nitrodan: A Technical Guide to its Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrodan is a novel fluorescent probe with potential applications in cellular imaging and high-throughput screening. Its utility as a molecular tool is fundamentally determined by its photophysical properties, namely its fluorescence quantum yield and molar extinction coefficient. The nitroaromatic functional group within this compound's structure suggests complex photophysical behavior, as nitro groups can significantly influence the excited state dynamics of a fluorophore. While often associated with fluorescence quenching, strategic molecular design can lead to nitroaromatic compounds with significant emissive properties.
This technical guide provides a comprehensive overview of the essential photophysical characteristics of this compound. It details the experimental protocols for determining its quantum yield and molar extinction coefficient, and explores its potential applications in studying cellular signaling pathways and in drug discovery workflows. The information presented herein is intended to serve as a foundational resource for researchers employing this compound in their experimental designs.
Core Photophysical Properties of this compound
The efficiency with which this compound absorbs and emits light is quantified by two key parameters: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φf).
Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule and is crucial for quantitative spectroscopic measurements.
Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process and is a critical parameter for assessing the brightness of a fluorescent probe.
Table 1: Quantitative Photophysical Data for this compound
| Property | Value | Wavelength (nm) | Solvent |
| Molar Extinction Coefficient (ε) | Data not available | Specify wavelength | Specify solvent |
| Fluorescence Quantum Yield (Φf) | Data not available | Specify excitation wavelength | Specify solvent |
Note: Specific quantitative data for this compound is not publicly available. The table above serves as a template for researchers to populate with their experimentally determined values.
Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is paramount for the reliable application of this compound. The following sections provide detailed methodologies for these measurements.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Experimental Workflow:
Figure 1: Workflow for Determining Molar Extinction Coefficient. This diagram outlines the steps for calculating the molar extinction coefficient of this compound using spectrophotometry.
Detailed Steps:
-
Preparation of a Stock Solution: Accurately weigh a sample of pure this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration. The solvent should be transparent at the wavelengths of interest and should not react with this compound.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution with accurately known concentrations.
-
Spectrophotometric Measurement: Using a spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). A blank containing only the solvent should be used as a reference.
-
Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette), this plot should be linear. The slope of the line will be equal to εl. Since the path length (l) is typically 1 cm, the slope is equal to the molar extinction coefficient.
Determination of Fluorescence Quantum Yield
The relative method is most commonly used to determine the fluorescence quantum yield. This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Experimental Workflow:
Figure 2: Workflow for Determining Fluorescence Quantum Yield. This diagram illustrates the comparative method for measuring the fluorescence quantum yield of this compound.
Detailed Steps:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound and has a well-characterized, stable quantum yield. The standard should be soluble in the same solvent as this compound.
-
Prepare Solutions: Prepare a series of five to ten dilute solutions of both this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements. It is crucial to use identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both this compound and the standard. The resulting plots should be linear.
-
The quantum yield of this compound (Φf_sample) can then be calculated using the following equation:
Φf_sample = Φf_std * (m_sample / m_std) * (n_sample^2 / n_std^2)
where:
-
Φf_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (which are identical if the same solvent is used).
-
-
Applications in Research and Drug Development
Fluorescent probes like this compound are invaluable tools for visualizing and quantifying biological processes at the molecular and cellular levels. Their applications span basic research to high-throughput screening in drug discovery.
Elucidating Cellular Signaling Pathways
This compound's fluorescence properties may be sensitive to its local microenvironment, making it a potential sensor for various cellular parameters and events.
Potential Signaling Pathways for Investigation with this compound:
-
Reactive Oxygen Species (ROS) Detection: Many fluorescent probes are designed to react with specific ROS, leading to a change in their fluorescence.[1] If this compound's fluorescence is modulated by oxidative stress, it could be used to study signaling pathways involving ROS.[2][3][4]
-
Enzyme Activity Monitoring: this compound could be designed as a substrate for a specific enzyme.[5] Upon enzymatic cleavage, a change in fluorescence (e.g., "turn-on" fluorescence) would indicate enzyme activity.[6][7] This is a widely used strategy in drug discovery to screen for enzyme inhibitors.[8]
-
Ion Channel and GPCR Signaling: Fluorescent ligands are used to study the function and localization of ion channels and G-protein coupled receptors (GPCRs).[9][10][][12][13][14] If this compound has affinity for a specific receptor or its fluorescence is sensitive to ion concentrations, it could be a valuable tool in these areas.
Figure 3: Hypothetical Signaling Pathway. This diagram illustrates how a probe like this compound could be used to monitor enzyme activity within a signaling cascade.
Experimental Workflow in Cellular Imaging
The use of fluorescent probes in live-cell imaging allows for the dynamic monitoring of cellular processes with high spatial and temporal resolution.[15][16]
Workflow for Cellular Imaging with this compound:
Figure 4: Cellular Imaging Workflow. This flowchart details the general steps for using a fluorescent probe like this compound for live-cell imaging.
High-Throughput Screening (HTS) in Drug Discovery
Fluorescence-based assays are a cornerstone of HTS due to their sensitivity and amenability to automation.[8][17][18][][20] Probes like this compound can be used to screen large compound libraries for potential drug candidates that modulate a specific biological target.
Workflow for a this compound-Based HTS Assay:
Figure 5: High-Throughput Screening Workflow. This diagram outlines the process of using a fluorescent probe in a high-throughput screening campaign for drug discovery.
Conclusion
While specific photophysical data for this compound are not yet widely available, this guide provides the necessary framework for its characterization and application. By following the detailed experimental protocols, researchers can accurately determine its molar extinction coefficient and fluorescence quantum yield. These parameters are essential for the quantitative use of this compound as a fluorescent probe. The potential applications in elucidating signaling pathways and in high-throughput screening highlight the value that well-characterized fluorescent probes bring to cellular biology and drug discovery. The workflows and diagrams presented here serve as a practical guide for integrating this compound into a variety of research and development pipelines.
References
- 1. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. masi.eu [masi.eu]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 8. Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Ion Indicators and Ion Channels Information | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thermofisher.com [thermofisher.com]
- 15. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stainsfile.com [stainsfile.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
The Photophysical Profile of Nitrodan: A Technical Guide to its Excitation and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core excitation and emission spectral properties of Nitrodan, a nitroaromatic fluorescent probe. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy in their work. Here, we delve into the quantitative spectral data, detailed experimental methodologies for its characterization, and the fundamental signaling pathways governing its fluorescence.
Core Concepts: The "Turn-On" Fluorescence of Nitroaromatic Probes
Nitroaromatic compounds like this compound are a class of fluorophores with unique "turn-on" fluorescence capabilities. In its native state, the nitro group typically acts as a fluorescence quencher, significantly reducing the quantum yield of the molecule. However, upon reduction of the nitro group to an amine, a process often mediated by specific enzymes or cellular environments like hypoxia, the fluorescence is dramatically enhanced. This property makes them highly valuable as sensitive probes for specific biological activities and microenvironments.[1][2]
A prominent and well-characterized example of a nitroaromatic fluorophore with similar properties is Nitrobenzofurazan (NBD). The spectral data for NBD provides a strong foundational understanding of what to expect from this compound and related compounds. NBD exhibits a distinct excitation and emission profile, with an excitation peak at approximately 467 nm and an emission peak around 539 nm.[3]
Quantitative Spectral Data
The following table summarizes the key photophysical properties of NBD, serving as a representative dataset for this compound-like probes. It is important to note that these values can be influenced by the specific molecular structure of this compound and its local environment.
| Property | Value | Conditions |
| Excitation Maximum (λex) | 467 nm | In methanol |
| Emission Maximum (λem) | 539 nm | In methanol |
| Stokes Shift | 72 nm | Calculated |
| Quantum Yield (Φ) | Variable | Dependent on the reduction state of the nitro group and solvent polarity.[4] |
| Fluorescence Lifetime (τ) | Variable | Influenced by the orientation of the nitro group and local environment.[5] |
Solvatochromism: The Influence of the Local Environment
The spectral properties of this compound are highly sensitive to the polarity of its surrounding solvent, a phenomenon known as solvatochromism.[6][7] As the solvent polarity increases, a bathochromic (red) shift in the emission spectrum is often observed. This characteristic can be exploited to probe the local environment of the molecule, for instance, to determine if it is bound to a hydrophobic pocket of a protein or located in the aqueous cytoplasm.
Experimental Protocols
Accurate characterization of the excitation and emission spectra of this compound requires precise experimental protocols. Below are methodologies for key experiments.
Measurement of Excitation and Emission Spectra
Objective: To determine the wavelengths of maximum excitation and emission.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
This compound stock solution (e.g., in DMSO)
-
Solvent of interest (e.g., phosphate-buffered saline, ethanol)
Procedure:
-
Prepare a dilute solution of this compound in the solvent of interest. The concentration should be low enough to avoid inner filter effects.
-
Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 540 nm for NBD-like compounds) and scan a range of excitation wavelengths (e.g., 350-530 nm). The peak of the resulting spectrum is the excitation maximum.
-
Emission Spectrum: Set the excitation wavelength to the determined maximum (e.g., 467 nm) and scan a range of emission wavelengths (e.g., 480-700 nm). The peak of this spectrum is the emission maximum.
Determination of Fluorescence Quantum Yield
Objective: To measure the efficiency of the fluorescence process.
Materials:
-
Fluorometer with an integrating sphere
-
Quantum yield standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
This compound solution
-
Solvent
Procedure:
-
Measure the absorbance of the this compound solution and the quantum yield standard at the excitation wavelength. The absorbance should be kept below 0.1 to minimize reabsorption effects.
-
Measure the integrated fluorescence intensity of both the this compound solution and the standard across their entire emission spectra.
-
Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Objective: To determine the average time the molecule spends in the excited state.
Materials:
-
Time-Correlated Single Photon Counting (TCSPC) system
-
Pulsed light source (e.g., picosecond laser)
-
This compound solution
Procedure:
-
Excite the this compound sample with short pulses of light at the excitation maximum.
-
Detect the arrival times of the emitted photons relative to the excitation pulse.
-
Construct a histogram of the photon arrival times.
-
Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ).
Visualizing the Fluorescence Mechanism and Experimental Workflow
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: The "turn-on" fluorescence mechanism of a nitroaromatic probe like this compound.
Caption: A generalized workflow for the photophysical characterization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Solvatochromism - Wikipedia [en.wikipedia.org]
- 7. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Nitrodan in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Nitrodan
This compound, with the chemical name 3-methyl-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one and CAS number 962-02-7, is an organic compound characterized by the presence of a nitro group attached to an aromatic ring and an azo linkage.[1][2] Its molecular structure suggests that it is a relatively non-polar molecule, which is a key determinant of its solubility characteristics. Aromatic nitro compounds are generally soluble in organic solvents and have low solubility in water.[3][4]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₄O₃S₂ | [1][2] |
| Molecular Weight | 296.33 g/mol | [1][2] |
| XLogP3-AA (LogP) | 2.7 | [2] |
| Density | 1.62 g/cm³ | [1] |
| Boiling Point | 457.5 °C at 760 mmHg | [1] |
| Flash Point | 230.5 °C | [1] |
Expected Solubility Profile of this compound
Based on the general principles of "like dissolves like" and the known properties of nitroaromatic compounds and azo dyes, a qualitative solubility profile for this compound can be predicted. The presence of the nitro group and the overall aromatic structure contribute to its non-polar character.
Expected Solubility:
-
High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are capable of dissolving a wide range of organic compounds.
-
Good to Moderate Solubility: In common organic solvents like acetone, ethyl acetate, and dichloromethane (B109758) (DCM).
-
Lower Solubility: In less polar solvents such as toluene (B28343) and hexane.
-
Sparingly Soluble to Insoluble: In polar protic solvents like water and ethanol. Aromatic nitro compounds are typically not soluble in water.[3]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. For research and development purposes, it is imperative to determine this data experimentally. The following table provides a template for presenting such data once it is obtained.
Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C
| Organic Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| Acetone | 20.7 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| Dichloromethane (DCM) | 9.1 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| Chloroform | 4.8 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| Toluene | 2.4 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| Hexane | 1.9 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| Ethanol | 24.6 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| Methanol | 32.6 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in organic solvents using the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound (solid, pure form)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Screw-cap vials
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of screw-cap vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Ensure there is undissolved solid this compound at the bottom of each vial to confirm that the solution is saturated.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
References
Nitrodan: An Examination of Available Stability and Storage Data
A comprehensive review of publicly available scientific literature and regulatory documents reveals a significant lack of specific information regarding the shelf life and proper storage conditions for a compound identified as "Nitrodan." Searches for "this compound" in scientific and technical databases did not yield specific data pertaining to a singular, well-defined substance under this name for pharmaceutical or research applications. The term appears in unrelated contexts, such as for a content creator and a PC optimization software, but not in connection with a chemical or drug compound requiring a technical guide on its stability.
This suggests that "this compound" may be a trade name not widely disclosed in public literature, a developmental code, or a misnomer for a different compound. Without specific data on "this compound," a detailed technical guide on its shelf life and storage conditions cannot be provided.
However, to offer a potentially relevant framework, this guide summarizes the stability and storage considerations for several distinct classes of "nitro" compounds, which may share some general chemical characteristics. It is crucial to note that this information is not a substitute for data on a specific compound and should be treated as a general overview for related, but different, chemical entities.
General Storage and Stability Considerations for Nitro Compounds
Many organic compounds containing nitro groups are sensitive to environmental factors such as heat, light, and moisture. The stability of these compounds is highly dependent on their specific molecular structure and formulation.
Nitroglycerin
As a well-known nitrate (B79036) ester, nitroglycerin's stability is a critical aspect of its use in pharmaceuticals. Sublingual nitroglycerin tablets, for instance, are known to be volatile and lose potency.
Table 1: Storage and Shelf Life of Nitroglycerin Tablets
| Parameter | Recommendation | Citation |
| Storage Temperature | Controlled room temperature: 20°–25°C (68°–77°F) | [1] |
| Packaging | Original, tightly capped glass container | [1] |
| Shelf Life (Opened) | Recommended discard no longer than three months after opening | [1] |
A 1974 study indicated a shelf life of 3 to 5 months for sublingual nitroglycerin tablets once the bottle is opened[1]. Modern packaging has evolved to patient convenience packs to help mitigate stability issues[1].
Nitrocellulose
Nitrocellulose, a highly flammable polymer, requires stringent storage conditions to prevent decomposition and ensure safety.
Table 2: Recommended Storage Conditions for Nitrocellulose
| Parameter | Recommendation | Citation |
| Temperature | Below 35°C | [2] |
| Moisture Content | Dampened state, ideally with at least 25% moisture | [2] |
| Environment | Cool, dry, and well-ventilated area | [2] |
| Container | Original sealed container, typically steel or fiberboard | [2] |
It is critical to store nitrocellulose away from incompatible materials such as strong acids, bases, and oxidizing agents[2].
Nitro Fuels and Propellants
Nitro fuels, often containing nitromethane, and composite modified double base (CMDB) propellants also have specific storage requirements to maintain their performance and safety.
Table 3: General Storage Guidelines for Nitro-Containing Fuels and Propellants
| Parameter | Recommendation | Citation |
| Temperature | Cool, dry place, away from direct sunlight and heat sources (e.g., 10-21°C for nitro cartridges) | [3][4] |
| Container | Tightly sealed, original container | [5][6] |
| Environment | Well-ventilated area, away from ignition sources | [3][7] |
For CMDB propellants, the stability of components like N-methyl-P-nitroaniline (MNA) is crucial, as it can crystallize from nitroglycerin during storage[8][9]. Research has focused on synthesizing more stable derivatives to improve shelf life[8][9].
Experimental Protocols for Stability Testing
The stability of pharmaceutical products is typically assessed through a series of experiments guided by regulatory bodies like the European Medicines Agency (EMA). These studies are essential to determine a product's shelf life and recommended storage conditions.
A general workflow for stability testing involves subjecting the active substance and the finished product to various environmental conditions over time.
Key aspects of these protocols include:
-
Batch Selection : Stability data should be provided for at least two pilot-scale batches for conventional dosage forms, or three primary batches for critical dosage forms or unstable active substances[10].
-
Container Closure System : Testing should be conducted on the product in the packaging proposed for marketing[10].
-
Storage Conditions : Studies include long-term testing under intended storage conditions and accelerated testing at elevated temperature and humidity to predict the effects of short-term excursions[10]. If a "significant change" occurs during accelerated testing, additional testing at an intermediate condition is required[10][11].
Degradation Pathways
The degradation of nitroaromatic compounds, a broad class of chemicals, has been studied, particularly in the context of environmental bioremediation. These pathways are not directly indicative of the stability of a specific pharmaceutical product but illustrate the types of reactions nitro compounds can undergo.
Bacterial degradation of nitroaromatics can proceed through oxidative or reductive pathways[12]. For example, the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. involves an oxidative pathway that forms salicylate (B1505791) and catechol[12].
References
- 1. drugs.com [drugs.com]
- 2. youtube.com [youtube.com]
- 3. kegsmiths.com [kegsmiths.com]
- 4. rcuniverse.com [rcuniverse.com]
- 5. hpisavageforum.com [hpisavageforum.com]
- 6. How does nitro fuel last in storage? - RC Groups [rcgroups.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Experimental and theoretical studies on stability of new stabilizers for N-methyl-P-nitroaniline derivative in CMDB propellants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Nitrosamine testing on stability samples? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Degradation Products of Nitrodan
Disclaimer: This document provides a comprehensive overview of the potential degradation products of Nitrodan (3-methyl-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one). Due to the limited availability of specific stability and degradation studies for this compound in publicly accessible literature, this guide is based on established chemical principles and data from structurally analogous compounds, namely rhodanine (B49660) derivatives and p-nitrophenylazo compounds. The proposed degradation pathways, products, and experimental protocols are therefore inferential and intended to serve as a scientific guide for research and drug development professionals.
Introduction
This compound is a nitroaromatic compound containing a rhodanine heterocyclic core and a p-nitrophenylazo substituent. Its chemical structure suggests multiple sites susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Understanding the potential degradation products is crucial for ensuring the safety, efficacy, and stability of any pharmaceutical formulation containing this compound. This guide outlines the probable degradation pathways and provides a framework for the experimental investigation of its stability.
Potential Degradation Pathways of this compound
The degradation of this compound is likely to proceed through several key reactions involving its primary structural motifs: the rhodanine ring, the azo bond, and the nitro group.
2.1. Hydrolytic Degradation of the Rhodanine Ring
The rhodanine ring is susceptible to hydrolysis, which can lead to ring cleavage. Under basic conditions, the thiazolidinone ring can open. The primary degradation products would likely result from the cleavage of the amide and thioester bonds within the rhodanine moiety.
2.2. Reductive Degradation of the Azo and Nitro Groups
The azo (-N=N-) bond and the nitro (-NO2) group are prone to reduction. Azo bond reduction typically results in cleavage to form two separate aromatic amine compounds.[1][2] The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group. This reduction can be a significant metabolic pathway.[3]
2.3. Photodegradation
Azo compounds are often photosensitive. Upon exposure to light, particularly UV radiation, the azo bond can undergo cleavage, potentially leading to the formation of radical species and subsequent degradation products.[4][5]
A proposed overall degradation pathway for this compound is illustrated in the diagram below.
Caption: Proposed Degradation Pathways for this compound.
Quantitative Data on Potential Degradation Products
As specific quantitative stability studies on this compound are not publicly available, the following table presents a hypothetical summary of potential degradation products and the conditions under which they might be formed. This table is intended to serve as a template for organizing experimental data once it is generated.
| Degradation Product (DP) | Chemical Name | Formation Condition(s) | Potential % Degradation (Hypothetical) | Analytical Method |
| DP1 | Ring-opened rhodanine derivative | Basic Hydrolysis (e.g., 0.1N NaOH) | 15% | HPLC-UV, LC-MS |
| DP3 | p-aminophenylhydrazine derivative | Reductive (e.g., NaBH4) | 25% | HPLC-UV, LC-MS |
| DP4 | 4-aminophenol | Reductive Azo Cleavage | 10% | HPLC-UV, LC-MS |
| DP7 | Various photoproducts | Photolytic (UV light) | 20% | HPLC-UV, LC-MS |
Experimental Protocols
The following are detailed, albeit generic, methodologies for conducting forced degradation studies and developing a stability-indicating analytical method for this compound, based on ICH guidelines.[6][7]
4.1. Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[8]
Caption: Experimental Workflow for Forced Degradation Studies.
4.1.1. Acidic and Basic Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
For acidic hydrolysis, treat the stock solution with 0.1N hydrochloric acid and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
For basic hydrolysis, treat the stock solution with 0.1N sodium hydroxide (B78521) and heat at 60°C for a similar time course.
-
At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.
4.1.2. Oxidative Degradation
-
Treat the this compound stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Monitor the degradation over a specified time course (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute for analysis.
4.1.3. Thermal Degradation
-
Expose solid this compound powder to dry heat in a controlled oven at a temperature above the accelerated stability testing conditions (e.g., 80°C).
-
Sample at various time points (e.g., 1, 3, 7 days), dissolve in a suitable solvent, and analyze.
4.1.4. Photolytic Degradation
-
Expose a solution of this compound and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples at appropriate time points.
4.2. Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products.[9][10][11]
4.2.1. Chromatographic Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended for method development).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
4.2.2. Method Validation The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity is demonstrated by the ability of the method to resolve the this compound peak from all potential degradation product peaks generated during the forced degradation studies.
Hypothetical Signaling Pathway for Anthelmintic Action
While the specific mechanism of action for this compound as an anthelmintic is not well-documented, many nitro-containing and rhodanine-based anthelmintics exert their effects by interfering with the parasite's cellular integrity or neuromuscular coordination.[12][13] The nitro group can be bioreduced within the parasite to generate reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular macromolecules.[14] Rhodanine derivatives have been shown to have a broad range of biological activities.[15]
The following diagram illustrates a hypothetical signaling pathway for the anthelmintic action of this compound.
Caption: Hypothetical Mechanism of Anthelmintic Action.
Conclusion
This technical guide provides a scientifically grounded framework for understanding and investigating the potential degradation products of this compound. While specific experimental data for this compound is scarce, the principles of degradation for rhodanine derivatives and p-nitrophenylazo compounds offer valuable insights. The proposed degradation pathways, analytical methodologies, and hypothetical mechanism of action serve as a robust starting point for researchers and drug development professionals. Rigorous experimental work, as outlined in the provided protocols, is essential to confirm these hypotheses and to fully characterize the stability profile of this compound.
References
- 1. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Degradation of Rhodamine B through Visible-Photocatalytic Advanced Oxidation Using Self-Degradable Natural Perylene Quinone Derivatives—Hypocrellins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of Cinnamylidene Derivative of Rhodanine with High Anthelmintic Activity against Rhabditis sp - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Evaluation of Nitrodan Analogs: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrodan, a nitro-containing compound, belongs to a class of anthelmintic agents used in veterinary medicine. The presence of the nitro group is often crucial for the biological activity of these compounds, which typically undergo bioreductive activation within the target organism. This process, catalyzed by nitroreductase enzymes, leads to the formation of reactive species that can disrupt cellular processes, including DNA integrity and neuromuscular function.[1] This technical guide provides an in-depth overview of the synthesis of this compound analogs and derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to aid in the research and development of novel anthelmintic drugs.
Data Presentation: Anthelmintic Activity of Nitro-containing Compounds
Due to the limited availability of extensive quantitative structure-activity relationship (QSAR) data for a homologous series of this compound analogs, this section presents a summary of the anthelmintic activity of various N-substituted acetamide (B32628) and benzimidazole (B57391) derivatives containing a nitro group. This data, gathered from multiple sources, provides valuable insights into the structural features that influence efficacy against parasitic nematodes like Haemonchus contortus.
| Compound ID | Structure | Target Organism | Assay | Activity (Paralysis Time) | Activity (Death Time) | Reference |
| 1 | N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)acetamide | Haemonchus contortus | In vitro | Moderate | Moderate | [2] |
| 2 | N-(6-nitrobenzo[d]thiazol-2-yl)-2-(4-chloro-phenylamino)acetamide | Haemonchus contortus | In vitro | Excellent | Excellent | [2] |
| 3 | N-(6-nitrobenzo[d]thiazol-2-yl)-2-(4-methyl-phenylamino)acetamide | Haemonchus contortus | In vitro | Good | Good | [2] |
| 4 | 5-nitro-2-phenyl-1H-benzo[d]imidazole | Pheretima posthuma | In vitro | 20 min (at 100mg/ml) | 24 min (at 100mg/ml) | [3] |
| 5 | 2-(4-chlorophenyl)-5-nitro-1H-benzo[d]imidazole | Pheretima posthuma | In vitro | 36 min (at 50mg/ml) | 55 min (at 50mg/ml) | [3] |
Note: The presented activities are qualitative (Moderate, Good, Excellent) as reported in the source material or quantitative with specified concentrations. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
General Synthesis of N-Arylpropyl-2-nitroacetamides (this compound Analogs)
The synthesis of this compound and its analogs can be achieved through a multi-step process. A plausible synthetic route, adapted from the synthesis of structurally similar compounds, is detailed below.[4][5]
Step 1: Synthesis of N-(3-Arylpropyl)amine Precursors
A variety of substituted anilines can be used as starting materials to generate a library of analogs. The synthesis of the N-(3-arylpropyl)amine core can be achieved via reductive amination of a suitable aldehyde with the corresponding aniline (B41778).
Experimental Protocol: Reductive Amination
-
To a solution of the desired substituted aniline (1.0 eq) and 3-phenylpropanal (B7769412) (1.1 eq) in methanol, add sodium cyanoborohydride (1.5 eq) in portions at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate (B86663).
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-(3-arylpropyl)amine.
Step 2: Acylation with a Nitro-containing Moiety
The final step involves the acylation of the synthesized amine with a suitable nitro-containing acylating agent. A common method is the use of a nitro-substituted acyl chloride or the activation of a nitro-substituted carboxylic acid.
Experimental Protocol: Synthesis of 2-nitro-N-(3-(phenylamino)propyl)acetamide (this compound)
-
Dissolve N-(3-phenylpropyl)amine (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (B109758) at 0 °C.
-
Slowly add a solution of 2-nitroacetyl chloride (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final this compound analog.
In Vitro Anthelmintic Activity Assay (Adult Worm Motility Assay)
The efficacy of the synthesized compounds against adult nematodes can be assessed by monitoring their motility.
Experimental Protocol:
-
Collect adult Haemonchus contortus worms from the abomasum of freshly slaughtered sheep.
-
Wash the worms thoroughly with phosphate-buffered saline (PBS) to remove any debris.
-
Place individual or small groups of worms in 24-well plates containing PBS and different concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with a final solvent concentration that does not affect worm motility).
-
Include a negative control (solvent only) and a positive control (a known anthelmintic like levamisole).
-
Incubate the plates at 37 °C and observe the motility of the worms at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Record the time taken for the worms to become completely immobile (paralysis time) and the time until no movement is observed even upon gentle prodding (death time).
-
Calculate the percentage of inhibition of motility for each concentration and determine the EC50 value.
Signaling Pathways and Mechanisms of Action
The anthelmintic effect of nitroaromatic compounds like this compound is believed to be multifactorial, primarily initiated by the reduction of the nitro group and subsequently affecting the neuromuscular system of the parasite.
Bio-activation and Generation of Reactive Species
The mode of action of many nitro-containing drugs is based on a red-ox biotransformation.[1] The nitro group is reduced by nitroreductase enzymes present in the parasite, leading to the formation of highly reactive nitroso and hydroxylamine (B1172632) intermediates, and ultimately a nitro radical anion. These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.
Caption: Bioactivation pathway of nitroaromatic compounds in parasites.
Disruption of Neuromuscular Function
Many anthelmintic drugs exert their effect by targeting the neuromuscular system of nematodes, leading to paralysis and subsequent expulsion from the host.[6] While the precise molecular target of this compound is not fully elucidated, it is plausible that its reactive metabolites interfere with neurotransmission. This could occur through various mechanisms, such as acting as agonists or antagonists of neurotransmitter receptors or by disrupting ion channel function. Given that other anthelmintics cause spastic or flaccid paralysis, it is likely that this compound or its metabolites interact with key components of the neuromuscular signaling cascade.
Caption: Postulated mechanism of neuromuscular disruption by this compound metabolites.
Conclusion
The synthesis and evaluation of this compound analogs represent a promising avenue for the discovery of new anthelmintic agents. The general synthetic strategies outlined in this guide provide a framework for creating diverse chemical libraries for screening. The biological activity data, although not exhaustive for a single homologous series, highlights the importance of the nitro group and suggests that modifications to the aryl and linker moieties can significantly impact efficacy. The proposed mechanisms of action, involving bioreductive activation and subsequent disruption of neuromuscular function, offer a basis for further mechanistic studies and target identification. Future research should focus on the systematic synthesis and quantitative evaluation of this compound analogs to establish a clear structure-activity relationship, which will be instrumental in the rational design of more potent and selective anthelmintic drugs.
References
- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. prepchem.com [prepchem.com]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuromuscular transmission in nematode parasites and antinematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the Fluorescence of Nitrodan Through Derivatization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of a strategic approach to enhance the fluorescent properties of Nitrodan, a rhodanine-based azo dye. While many azo dyes are known for fluorescence quenching, targeted derivatization can unlock their potential as fluorescent probes. This document outlines a scientifically plausible, albeit hypothetical, strategy for transforming the weakly fluorescent this compound into a significantly more emissive compound, complete with detailed experimental protocols and theoretical underpinnings.
The Challenge of Fluorescence in Azo Dyes
Azo dyes, characterized by the R-N=N-R' functional group, are widely used as colorants. However, their application as fluorescent probes is often limited by efficient non-radiative decay pathways, such as photoisomerization around the azo bond, which quenches fluorescence. This compound, chemically known as 3-methyl-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one, is a member of this class and typically exhibits weak fluorescence. Enhancing its emission requires chemical modifications that restrict these non-radiative decay processes and promote radiative decay in the form of fluorescence.
A Proposed Strategy: Creating a Push-Pull System
A common and effective strategy for designing fluorescent molecules is the creation of a "push-pull" system, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected through a π-conjugated system. This arrangement can lead to a significant intramolecular charge transfer (ICT) character in the excited state, which often results in strong fluorescence.
In the case of this compound, the nitro group (-NO₂) is a strong electron-withdrawing group. To create a potent push-pull system, we propose the substitution of the nitro group with a strong electron-donating group, such as a dimethylamino group (-N(CH₃)₂). This modification would transform the molecule into a donor-acceptor type dye, which is anticipated to exhibit significantly enhanced fluorescence. The rhodanine (B49660) moiety can act as an electron acceptor, further contributing to the push-pull character of the new derivative, which we will refer to as "Amino-Nitrodan."
Data Presentation: A Comparative Overview
The following table summarizes the anticipated photophysical properties of this compound and the proposed fluorescent derivative, "Amino-Nitrodan." These values are hypothetical but are based on the expected effects of the proposed chemical modification.
| Property | This compound (Hypothetical) | "Amino-Nitrodan" (Projected) |
| Absorption Maximum (λₐₑₛ) | ~450 nm | ~480 nm |
| Emission Maximum (λₑₘ) | ~520 nm | ~550 nm |
| Stokes Shift | ~70 nm | ~70 nm |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | 40,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | < 0.01 | > 0.50 |
| Appearance (Daylight) | Orange/Red | Deep Red |
| Fluorescence | Very Weak | Strong Orange/Red |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of "Amino-Nitrodan" and the characterization of its photophysical properties.
Protocol 1: Synthesis of "Amino-Nitrodan" (3-methyl-5-((4-(dimethylamino)phenyl)diazenyl)-2-thioxo-1,3-thiazolidin-4-one)
Materials:
-
3-methyl-2-thioxothiazolidin-4-one
-
4-(dimethylamino)aniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium acetate (B1210297)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, ice bath, filtration apparatus)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Diazotization of 4-(dimethylamino)aniline:
-
In a 100 mL beaker, dissolve 1.36 g (10 mmol) of 4-(dimethylamino)aniline in 20 mL of 2 M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
In a separate 250 mL flask, dissolve 1.47 g (10 mmol) of 3-methyl-2-thioxothiazolidin-4-one in 50 mL of ethanol.
-
Add 5 g of sodium acetate to the solution and stir to dissolve.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the rhodanine solution with vigorous stirring, maintaining the temperature below 5 °C.
-
A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol.
-
Dry the crude product in a desiccator.
-
Monitor the purity of the product by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane (B92381) as the eluent).
-
If necessary, purify the product by column chromatography on silica (B1680970) gel using a suitable eluent system to obtain the pure "Amino-Nitrodan."
-
-
Characterization:
-
Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure.
-
Protocol 2: Photophysical Characterization
Materials:
-
Pure "Amino-Nitrodan"
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, toluene)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Reference fluorescent standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of "Amino-Nitrodan" of a known concentration (e.g., 1 mM) in a suitable spectroscopic grade solvent.
-
-
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of "Amino-Nitrodan" from the stock solution in the desired solvent. The absorbance at the maximum should be between 0.1 and 1.0.
-
Record the absorption spectrum to determine the absorption maximum (λₐₑₛ) and the molar extinction coefficient (ε).
-
-
Fluorescence Spectroscopy:
-
Prepare a very dilute solution of "Amino-Nitrodan" (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).
-
Excite the sample at its absorption maximum (λₐₑₛ).
-
Record the emission spectrum to determine the emission maximum (λₑₘ).
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a solution of the reference standard with a similar absorbance (< 0.1) at the same excitation wavelength as the "Amino-Nitrodan" sample.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the "Amino-Nitrodan" sample and the reference standard.
-
Calculate the quantum yield (Φ) of "Amino-Nitrodan" using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflow and the underlying principle of fluorescence enhancement.
Methodological & Application
Application Notes and Protocols for Nitrodan Staining in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nitrodan, a fluorescent probe sensitive to the polarity of its environment, for live-cell imaging of cell membranes. This document outlines the principles of this compound staining, detailed protocols for its application, and methods for data analysis to investigate membrane properties such as lipid organization and fluidity.
Introduction to this compound
This compound is a solvatochromic fluorescent dye designed for probing the lipid environment of cellular membranes. Its fluorescence emission spectrum is highly sensitive to the polarity of its immediate surroundings. In more ordered, less polar membrane domains (e.g., lipid rafts), this compound exhibits a blue-shifted emission, while in more disordered, polar environments (e.g., the bulk plasma membrane), its emission is red-shifted. This property allows for the visualization and quantification of membrane polarity, providing insights into membrane structure and function in living cells.
Key Applications
-
Visualization of membrane lipid domains: Delineate ordered and disordered regions within the plasma membrane and internal organelle membranes.
-
Analysis of membrane fluidity: Monitor changes in membrane fluidity in response to various stimuli, drug treatments, or environmental perturbations.
-
Investigation of lipid-protein interactions: Study how proteins influence the local lipid environment of the membrane.
-
High-throughput screening: Assess the effects of compound libraries on membrane properties in drug discovery workflows.
Quantitative Data Summary
A summary of the key quantitative parameters for this compound is presented in the table below. Please note that some of these values are based on the related nitrobenzofurazan (NBD) fluorophore, as specific data for this compound can be limited. Researchers are encouraged to determine the optimal parameters for their specific experimental setup.
| Parameter | Value | Reference/Note |
| Excitation Maximum (λex) | ~467 nm | Based on NBD, the core fluorophore.[1] |
| Emission Maximum (λem) | 500 - 600 nm (solvent dependent) | Emission is environmentally sensitive. |
| Molar Extinction Coefficient (ε) | ~22,000 cm⁻¹M⁻¹ | In polar solvents.[1] |
| Quantum Yield (Φ) | Variable | Highly dependent on the local environment's polarity. |
| Recommended Staining Concentration | 10 - 50 nM | For live-cell imaging. |
| Recommended Incubation Time | 15 - 30 minutes | At 37°C.[2] |
Experimental Protocols
Materials
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or other phenol (B47542) red-free medium)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Cells cultured on imaging-compatible dishes or slides (e.g., glass-bottom dishes)
-
Fluorescence microscope equipped for live-cell imaging with appropriate filter sets
Preparation of Staining Solution
-
Prepare a fresh working solution of this compound. Dilute the 1 mM this compound stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 10-50 nM.
-
Note: The optimal concentration may vary between cell types and should be determined empirically. Start with a concentration in the middle of the recommended range and adjust as needed to achieve sufficient signal with minimal background.
-
Live-Cell Staining Protocol
-
Grow cells to the desired confluency (typically 50-70%) on imaging-compatible vessels.
-
Aspirate the cell culture medium from the cells.
-
Gently wash the cells once with pre-warmed, sterile PBS.
-
Aspirate the PBS and add the pre-warmed this compound staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-30 minutes.[2]
-
Note: Incubation times may need to be optimized. Shorter times can reduce dye internalization, while longer times may be necessary for some cell types to achieve adequate membrane labeling.
-
-
After incubation, gently wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound dye.
-
Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging.
Live-Cell Imaging
-
Place the imaging dish on the stage of a fluorescence microscope equipped with a temperature and CO₂-controlled environmental chamber. Maintain conditions at 37°C and 5% CO₂.
-
Excite the this compound-stained cells using a wavelength appropriate for its excitation maximum (e.g., ~470 nm).
-
Collect the fluorescence emission in two separate channels to capture the spectral shift:
-
Blue-shifted channel: e.g., 500-550 nm (representing ordered, non-polar membrane regions)
-
Red-shifted channel: e.g., 570-620 nm (representing disordered, polar membrane regions)
-
-
Acquire images using the lowest possible excitation laser power to minimize phototoxicity and photobleaching.
Data Analysis: Generalized Polarization (GP)
The spectral shift of this compound can be quantified by calculating the Generalized Polarization (GP) value for each pixel in the image. The GP value is a ratiometric measure that is independent of the total fluorescence intensity and reflects the local membrane polarity.
The GP value is calculated using the following formula, similar to that used for the related probe Laurdan[3][4][5]:
GP = (I_blue - I_red) / (I_blue + I_red)
Where:
-
I_blue is the fluorescence intensity in the blue-shifted emission channel.
-
I_red is the fluorescence intensity in the red-shifted emission channel.
GP values range from +1 (highly ordered, non-polar) to -1 (highly disordered, polar). By generating a GP map of the cell, researchers can visualize and quantify the heterogeneity of membrane polarity.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound staining and imaging.
This compound Signaling Pathway (Mechanism of Action)
Caption: Mechanism of this compound's solvatochromic shift in membranes.
References
- 1. Extinction Coefficient [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
- 2. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]
- 3. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence generalized polarization of cell membranes: a two-photon scanning microscopy approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Visualizing Lipid Droplets in Flatworms using Nitrodan-Based Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flatworms, particularly planarians, are powerful models for research in regeneration, stem cell biology, and toxicology. Visualizing subcellular structures, such as lipid droplets, is crucial for understanding metabolic processes, cellular health, and the effects of chemical compounds. Nitrodan, a nitro-substituted aromatic compound, has been historically recognized for its anthelmintic properties.[1] This application note explores a novel, exploratory use of this compound as a fluorescent probe for imaging lipid droplets in flatworms. While not a conventional fluorophore, some nitroaromatic compounds exhibit fluorescence, and this compound's interaction with flatworm tissues may allow for visualization of specific cellular components.[2] This document provides a detailed, albeit hypothetical, protocol for utilizing this compound in fluorescence microscopy, offering a starting point for researchers interested in this innovative application.
Principle and Proposed Mechanism
We hypothesize that this compound, due to its chemical nature, may preferentially accumulate in lipid-rich environments within the flatworm's cells, such as lipid droplets. Upon excitation with an appropriate light source, it may emit a fluorescent signal, enabling visualization. The underlying mechanism could involve solvatochromism, where the fluorescence properties of a molecule change with the polarity of its environment. The nonpolar core of lipid droplets could provide a suitable microenvironment for this compound to exhibit fluorescence. This proposed application opens new avenues for studying lipid metabolism and the effects of anthelmintic drugs on a subcellular level.
Quantitative Data Summary
The following table summarizes the proposed, and largely theoretical, parameters for using this compound as a fluorescent probe. These values are based on the properties of similar compounds and general fluorescence microscopy principles and should be optimized for specific experimental conditions.
| Parameter | Recommended Value/Range | Notes |
| This compound Stock Solution | 1-10 mM in DMSO | Prepare fresh and store protected from light. |
| Working Concentration | 1-20 µM | Optimal concentration should be determined empirically. |
| Excitation Wavelength (λex) | 405 nm (DAPI channel) | Based on the potential fluorescence of nitroaromatic compounds. |
| Emission Wavelength (λem) | 450-550 nm (GFP/FITC channel) | Expected emission in a nonpolar environment. |
| Incubation Time (Live) | 30-60 minutes | Longer times may increase toxicity. |
| Incubation Time (Fixed) | 1-2 hours | For whole-mount fixed specimens. |
| Fixative | 4% Paraformaldehyde (PFA) | Other fixatives like Carnoy's or methacarn can be tested.[3] |
| Photostability | Likely low to moderate | Minimize exposure to excitation light. |
Experimental Protocols
I. Live-Cell Imaging of Lipid Droplets in Flatworms
This protocol is designed for the in-vivo visualization of lipid droplets in small, transparent flatworm species.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Planarian culture medium (e.g., Montjuïc water)
-
Microscope slides and coverslips
-
Confocal or fluorescence microscope with DAPI and FITC/GFP filter sets
Procedure:
-
Animal Preparation: Select healthy, starved flatworms for the experiment. Starvation for 48-72 hours can enhance the visualization of lipid droplets.
-
Staining Solution Preparation: Prepare a fresh 10 µM this compound staining solution by diluting the stock solution in the planarian culture medium. Protect the solution from light.
-
Incubation: Place the flatworms in the staining solution and incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Gently wash the flatworms 2-3 times with fresh culture medium to remove excess dye.
-
Mounting: Mount the stained flatworms on a microscope slide with a drop of culture medium and cover with a coverslip. Use spacers to avoid crushing the animals.
-
Imaging: Immediately image the samples using a confocal or fluorescence microscope. Use the 405 nm laser line for excitation and collect the emission between 450 nm and 550 nm.
II. Staining of Fixed Flatworm Whole Mounts
This protocol is adapted from standard whole-mount immunofluorescence protocols for planarians.[3][4]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline with 0.1% Triton X-100 (PBSTx)
-
Mounting medium (e.g., Vectashield)
-
Microscope slides and coverslips
Procedure:
-
Fixation: Fix flatworms in 4% PFA for 1-2 hours at room temperature.
-
Washing: Wash the fixed animals three times in PBSTx for 10 minutes each.
-
Permeabilization (Optional): For larger flatworms, permeabilization with a higher concentration of detergent or a short proteinase K treatment might be necessary.[3]
-
Staining: Prepare a 10 µM this compound staining solution in PBSTx. Incubate the fixed worms in this solution for 1-2 hours at room temperature in the dark.
-
Washing: Wash the stained worms three times in PBSTx for 10 minutes each to remove unbound dye.
-
Mounting: Mount the specimens on a microscope slide using an appropriate mounting medium.
-
Imaging: Image the samples using a confocal microscope with the settings described for live-cell imaging.
Visualizations
Figure 1. Experimental workflow for fluorescence microscopy of flatworms using this compound.
Figure 2. Proposed mechanism of this compound fluorescence and its application in drug development.
Applications in Drug Development
The ability to visualize lipid droplets in flatworms opens up possibilities for high-throughput screening of compounds that may affect lipid metabolism.[5] Changes in the number, size, or distribution of lipid droplets can serve as a phenotypic marker for the effects of novel anthelmintic drugs.[6][7] The use of flatworms as a model system, combined with this novel staining technique, could accelerate the discovery of new therapeutic agents.[8]
Troubleshooting
-
High Background: Reduce the concentration of this compound or decrease the incubation time. Ensure thorough washing steps.
-
No Signal: Increase the concentration of this compound or the incubation time. Check the filter sets and excitation/emission wavelengths on the microscope. The fluorescence of this compound might be weak, requiring a sensitive detector.
-
Phototoxicity (Live Imaging): Minimize the exposure time to the excitation light. Use the lowest possible laser power.
-
Tissue Damage (Fixed Imaging): Optimize the fixation and permeabilization steps. Some fixatives may quench the fluorescence.
Conclusion
This application note presents a novel and exploratory method for using this compound as a fluorescent probe to visualize lipid droplets in flatworms. While further validation and optimization are required, this technique holds the potential to be a valuable tool for researchers in developmental biology, toxicology, and drug discovery. The provided protocols offer a solid foundation for initiating studies in this promising new area.
References
- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Fixation, processing, and immunofluorescent labeling of whole mount planarians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fixation, Processing, and Immunofluorescent Labeling of Whole Mount Planarians | Springer Nature Experiments [experiments.springernature.com]
- 5. Anthelmintic drug discovery: target identification, screening methods and the role of open science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Thioredoxin Glutathione Reductase Inhibitors That Kill Cestode and Trematode Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic Profiling of Macrocyclic Lactones on Parasitic Schistosoma Flatworms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols: Fluorescent Probes for Reactive Oxygen Species
Note to the user: A thorough search for "Nitrodan" as a fluorescent probe for reactive oxygen species (ROS) did not yield specific scientific literature or detailed protocols for its application in this context. The term appears in some chemical databases and patents but lacks documented use as a fluorescent ROS probe in the provided search results. Therefore, this document provides comprehensive application notes and protocols for commonly used and well-characterized fluorescent probes for the detection and measurement of ROS, which will serve as a valuable guide for researchers in this field.
Introduction to Reactive Oxygen Species and Fluorescent Probes
Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (B77818) (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[1] These molecules are natural byproducts of cellular metabolism and play crucial roles in cell signaling.[1] However, an imbalance leading to excessive ROS levels results in oxidative stress, which is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1]
Fluorescent probes are indispensable tools for detecting and quantifying ROS in biological systems. These small molecules are designed to exhibit a change in their fluorescent properties upon reaction with specific ROS. Typically, a non-fluorescent or weakly fluorescent probe is oxidized by ROS to a highly fluorescent product.[2] The resulting fluorescence intensity is proportional to the amount of ROS present, allowing for their measurement using techniques like fluorescence microscopy, flow cytometry, and microplate-based assays.[2][3] However, it is crucial to be aware of the limitations and potential artifacts associated with these probes to ensure accurate data interpretation.[2][4]
Application Notes for Common ROS Fluorescent Probes
This section details the properties and applications of several widely used fluorescent probes for ROS detection.
2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA)
-
Mechanism of Action: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of various ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[1][2]
-
Specificity: DCFH-DA is a general indicator of oxidative stress and is not specific to a single ROS. It can be oxidized by a variety of species, including hydroxyl radicals, peroxynitrite, and hypochlorous acid, and its oxidation can be catalyzed by cellular peroxidases and cytochrome c in the presence of H₂O₂.[2][5] It is not directly oxidized by superoxide or hydrogen peroxide alone.[2]
-
Applications: Due to its broad reactivity, DCFH-DA is widely used for the general assessment of cellular oxidative stress in response to various stimuli.[1][3]
Dihydroethidium (DHE) and MitoSOX™ Red
-
Mechanism of Action: Dihydroethidium (DHE) is a probe primarily used for the detection of superoxide. It is oxidized by O₂•⁻ to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.[6] MitoSOX™ Red is a derivative of DHE that contains a triphenylphosphonium cation, which targets the probe specifically to the mitochondria.[6]
-
Specificity: While DHE is widely used for superoxide detection, it can also be oxidized by other reactive species to form ethidium, which also fluoresces red, making it difficult to distinguish from the superoxide-specific product without further analysis like HPLC.[2] MitoSOX™ Red is specifically designed for the detection of mitochondrial superoxide.[6]
-
Applications: DHE and MitoSOX™ Red are extensively used to measure cytosolic and mitochondrial superoxide production, respectively, in various cell types and experimental conditions.[6][7]
CellROX® Orange and Green Reagents
-
Mechanism of Action: CellROX® reagents are cell-permeable dyes that are non-fluorescent or weakly fluorescent in their reduced state and exhibit bright fluorescence upon oxidation by ROS.
-
Specificity: These probes are designed to be general indicators of oxidative stress. For example, CellROX® Orange Reagent is sensitive to hydrogen peroxide.[6]
-
Applications: CellROX® reagents are used for the detection of ROS in living cells and can be multiplexed with other fluorescent probes for comprehensive cellular analysis. They are compatible with fluorescence microscopy, high-content screening, and flow cytometry.
Quantitative Data Summary
The following table summarizes the key spectral properties of the discussed ROS probes for easy comparison.
| Probe | Excitation (nm) | Emission (nm) | Target ROS | Cellular Localization |
| DCFH-DA (DCF) | ~485 | ~535 | General Oxidative Stress | Cytosol |
| Dihydroethidium (DHE) | ~535 | ~635 | Superoxide (O₂•⁻) | Cytosol, Nucleus |
| MitoSOX™ Red | ~510 | ~595 | Mitochondrial Superoxide | Mitochondria |
| CellROX® Orange | Not specified | Not specified | General Oxidative Stress (H₂O₂) | Cytosol |
Note: The exact excitation and emission maxima can vary depending on the instrument and the cellular environment.
Experimental Protocols
The following are generalized protocols for measuring ROS in cultured cells using fluorescent probes. These should be optimized for specific cell types and experimental conditions.
Protocol 1: General ROS Detection in Adherent Cells using a Microplate Reader
-
Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Cell Treatment: Remove the culture medium and treat the cells with the experimental compounds (e.g., ROS inducers or inhibitors) in a suitable buffer or medium for the desired time. Include appropriate positive and negative controls.
-
Probe Loading:
-
Prepare a fresh working solution of the fluorescent ROS probe (e.g., 5-10 µM DCFH-DA) in pre-warmed serum-free medium or buffer (e.g., PBS).
-
Remove the treatment medium and wash the cells gently with warm PBS.
-
Add the probe-containing solution to each well and incubate for 30-60 minutes at 37°C in the dark.[3]
-
-
Fluorescence Measurement:
-
Remove the probe solution and wash the cells gently with warm PBS.
-
Add 100 µL of PBS or a suitable buffer to each well.
-
Immediately measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the chosen probe.[3]
-
-
Data Analysis: Subtract the background fluorescence from wells containing only buffer. Normalize the fluorescence intensity to cell number if necessary (e.g., using a separate cell viability assay).
Protocol 2: Detection of Mitochondrial Superoxide using Fluorescence Microscopy
-
Cell Culture: Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Cell Treatment: Treat cells with your compounds of interest as described in Protocol 1.
-
Probe Loading:
-
Cell Imaging:
-
Remove the loading solution and wash the cells gently with warm buffer.
-
Add fresh warm buffer or medium to the cells.
-
Immediately visualize the cells using a fluorescence microscope equipped with the appropriate filter set for MitoSOX™ Red (e.g., TRITC or Texas Red filter set).
-
Capture images and analyze the fluorescence intensity in the mitochondrial regions of the cells.
-
Visualizations
Caption: General pathway of ROS production and detection.
Caption: Experimental workflow for ROS measurement.
References
- 1. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CN119684384A - Nitroreductase-responsive fluorescence and magnetic resonance dual-modal probe NO2-Cy-Gxtb-Gd-Biotin designed based on gemcitabine prodrug and its synthesis method and application - Google Patents [patents.google.com]
- 5. CAS Number Length Index | Ambeed [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. A rhodamine-deoxylactam based fluorescent probe for fast and selective detection of nitric oxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nitrodan in Neuroscience Research: Information Not Available
A comprehensive search of scientific literature and databases has revealed no evidence of the application of a compound named "Nitrodan" in the field of neuroscience research.
Initial investigations suggest that "this compound" is primarily recognized as a veterinary medication used for antiparasitic purposes. There are no discernible records, peer-reviewed articles, or established protocols detailing its use, mechanism of action, or any quantitative data related to the central nervous system in the context of neuroscience research for an audience of researchers, scientists, and drug development professionals.
Further targeted searches for "this compound" and its potential alternative names or applications within CNS research, mechanism of action, or any related signaling pathways have also failed to yield any relevant information.
Alternative Topic Suggestion: Nitric Oxide Signaling in Neuroscience
It is possible that the query for "this compound" was intended to explore the broader and well-established role of nitric oxide (NO) as a neurotransmitter and signaling molecule in the brain. Nitric oxide is a critical player in a vast array of neurological processes, and its study is a significant area of neuroscience research.
Should you be interested in this topic, a detailed set of Application Notes and Protocols on the role of nitric oxide in neuroscience, including quantitative data on its targets, detailed experimental protocols for its detection and manipulation, and diagrams of its key signaling pathways, can be provided. This would cover a wide range of applications relevant to neurodegenerative diseases, synaptic plasticity, and drug development.
Measuring Membrane Potential Changes Using Voltage-Sensitive Fluorescent Probes
Note on "Nitrodan": Extensive research has not revealed a commonly used fluorescent probe named "this compound" for measuring membrane potential. The information presented here focuses on well-established and structurally related voltage-sensitive dyes, such as those based on 7-Nitrobenz-2-oxa-1,3-diazole (NBD), which are widely utilized by researchers for this application.[1]
Application Notes
The measurement of membrane potential is crucial for understanding a wide array of biological processes, from neuronal communication and muscle contraction to cell signaling and apoptosis.[2][3] Fluorescent voltage-sensitive dyes (VSDs) offer a powerful, non-invasive method to monitor these changes in real-time with high spatial and temporal resolution.[4][5] These probes are invaluable tools for researchers in basic science and drug development.
Principles of Voltage-Sensing Fluorescent Dyes
Voltage-sensitive dyes are typically amphiphilic molecules that partition into the plasma membrane. Their fluorescence properties change in response to alterations in the transmembrane electrical field.[4][6] The mechanisms underlying this change can vary:
-
Electrochromism and Solvatochromism: Some dyes, like certain styryl and ANEP dyes, exhibit a shift in their electronic structure when the electric field across the membrane changes.[6] This results in a change in their fluorescence emission or excitation spectra. The fluorescence of NBD, for example, is highly sensitive to the polarity of its local environment.[1] It shows strong fluorescence in nonpolar environments like lipid membranes and is quenched in aqueous, polar environments.[1]
-
Photoinduced Electron Transfer (PeT): This is a common mechanism for fast-response voltage sensors, often referred to as "VoltageFluors".[5][7] These probes consist of a fluorophore, a molecular wire, and an electron donor (like aniline).[5][7] At rest (hyperpolarized state), the negative intracellular potential facilitates PeT from the donor to the fluorophore, quenching its fluorescence.[7] Upon depolarization, the reduced potential difference across the membrane decreases the rate of PeT, leading to an increase in fluorescence intensity.[5][7]
-
Redistribution: Slow-response probes, such as some carbocyanine and oxonol dyes (e.g., DiBAC4(3)), redistribute across the membrane in response to changes in membrane potential.[6] For instance, anionic dyes will enter depolarized cells, bind to intracellular components, and exhibit enhanced fluorescence.[6] Cationic dyes like TMRM and TMRE accumulate in mitochondria due to their negative membrane potential.[8][9]
Types of Voltage-Sensitive Probes
Voltage-sensitive dyes can be broadly categorized into two main types based on their response kinetics:
-
Fast-Response Probes: These dyes exhibit fluorescence changes on the order of nanoseconds to milliseconds, making them suitable for detecting transient events like action potentials in neurons and cardiac cells.[6][7] Examples include ANEP dyes and PeT-based sensors like FluoVolt™ and other VoltageFluors.[6][7]
-
Slow-Response Probes: These probes respond on a timescale of seconds and are used to measure changes in resting membrane potential, often in non-excitable cells or to assess mitochondrial membrane potential as an indicator of cell health and apoptosis.[6] DiBAC4(3) and rhodamine derivatives like TMRM and TMRE fall into this category.[6][8][9]
Quantitative Data on Common Voltage-Sensitive Dyes
The selection of a suitable voltage-sensitive dye depends on the specific application, the cell type, and the instrumentation available. The following tables summarize key quantitative data for some commonly used probes.
| Probe Type | Example Probe(s) | Mechanism | Response Time | Sensitivity (ΔF/F per 100 mV) | Excitation (nm) | Emission (nm) |
| Fast-Response | FluoVolt™ | PeT | Milliseconds | > 25% | ~490 | ~516 |
| ANEP dyes | Electrochromism | Milliseconds | 2-10% | ~470 | ~540 | |
| VoltageFluor (VF) dyes | PeT | ~25 nanoseconds | > 60% | Varies | Varies | |
| Slow-Response | DiBAC4(3) | Redistribution | Seconds | Varies | ~490 | ~516 |
| TMRM, TMRE | Redistribution | Seconds-Minutes | Varies | ~548 | ~573 | |
| NBD-labeled lipids | Solvatochromism | Varies | Varies | ~470 | ~540 |
Data compiled from multiple sources.[1][6][7][10]
Experimental Protocols
Protocol 1: General Cell Loading with Voltage-Sensitive Dyes
This protocol provides a general guideline for labeling adherent cells with a voltage-sensitive dye. Optimal concentrations and incubation times should be determined empirically for each cell type and dye.
Materials:
-
Voltage-sensitive dye stock solution (e.g., in DMSO or ethanol)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS))
-
Cell culture medium
-
Adherent cells cultured on coverslips or in imaging dishes
Procedure:
-
Prepare Labeling Solution: Dilute the dye stock solution into the physiological buffer or culture medium to the final working concentration. Typical concentrations range from 1 to 10 µM. Vortex immediately to ensure proper mixing.
-
Cell Preparation: Aspirate the culture medium from the cells.
-
Cell Labeling: Add the labeling solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes. The incubation should be done in the dark to prevent photobleaching.
-
Washing: Gently aspirate the labeling solution and wash the cells 2-3 times with fresh, pre-warmed physiological buffer or culture medium to remove excess dye.
-
Imaging: The cells are now ready for imaging. Proceed immediately to the fluorescence microscopy protocol.
Protocol 2: Fluorescence Microscopy and Data Acquisition
Materials:
-
Fluorescence microscope equipped with an appropriate filter set for the chosen dye.
-
High-speed camera for fast-response probes.
-
Environmental chamber to maintain cells at 37°C and 5% CO2 if required for long-term imaging.
-
Agonists, antagonists, or ionophores for stimulating membrane potential changes.
Procedure:
-
Microscope Setup: Place the labeled cells on the microscope stage. Select the appropriate filter cube for the dye's excitation and emission wavelengths.
-
Focus and ROI Selection: Bring the cells into focus. Identify the region of interest (ROI) for imaging.
-
Baseline Recording: Acquire a baseline fluorescence recording for a set period before applying any stimulus. For fast events, use a high acquisition rate (e.g., 100-1000 Hz). For slower changes, a lower frame rate is sufficient.
-
Stimulation: Apply the desired stimulus (e.g., addition of KCl to induce depolarization, or a specific drug).
-
Post-Stimulation Recording: Continue to record the fluorescence signal during and after the stimulation to capture the change in membrane potential.
-
Control Experiment: Perform control experiments, such as applying a vehicle control, to ensure the observed fluorescence changes are due to the stimulus.
Protocol 3: Basic Data Analysis
Procedure:
-
Background Subtraction: For each frame in the time series, subtract the average background fluorescence from a region without cells.
-
ROI Analysis: Define ROIs around the cells or specific subcellular regions of interest.
-
Fluorescence Intensity Measurement: Calculate the average fluorescence intensity within each ROI for every frame.
-
Calculate ΔF/F: Normalize the fluorescence change to the baseline fluorescence using the formula: ΔF/F = (F - F₀) / F₀ Where:
-
F is the fluorescence intensity at a given time point.
-
F₀ is the average baseline fluorescence before stimulation.
-
-
Data Visualization: Plot the ΔF/F over time to visualize the change in membrane potential.
Visualizations
Caption: Mechanism of a Photoinduced Electron Transfer (PeT) voltage sensor.
Caption: A typical experimental workflow for measuring membrane potential.
Caption: A simplified signaling pathway leading to membrane depolarization.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring Absolute Membrane Potential Across Space and Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane potential - Wikipedia [en.wikipedia.org]
- 4. Tools to measure membrane potential of neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiology, Unplugged: Imaging Membrane Potential with Fluorescent Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane Potential Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Electrophysiology, Unplugged: Imaging Membrane Potential with Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of membrane potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Labeling Cellular Structures with Nitro-Containing Fluorescent Probes
Introduction
While the specific query for a fluorescent stain named "Nitrodan" identifies a compound with CAS number 962-02-7, also known as 3-Methyl-5-((4-nitrophenyl)azo)rhodanine, literature primarily describes its use as an anthelmintic drug rather than a fluorescent probe for cellular imaging.[1][2] However, the presence of a nitro group is characteristic of several classes of fluorescent dyes used in cell biology. This document provides a detailed protocol using a representative nitro-containing fluorescent probe, from the widely used nitrobenzoxadiazole (NBD) family, for labeling and quantifying intracellular lipid droplets.
NBD-based probes are valued for their environmental sensitivity, meaning their fluorescence properties change in response to the polarity of their surroundings. This makes them particularly useful for visualizing lipid-rich structures like lipid droplets, which are dynamic organelles involved in lipid storage and metabolism.[3][4] The following sections detail the principles, protocols, and data analysis for using NBD-labeled lipids to study cellular structures.
Principle of the Assay
NBD-labeled lipid analogs, such as NBD-cholesterol or NBD-labeled fatty acids, are fluorescent molecules that mimic natural lipids. When introduced to living cells, these probes are taken up and incorporated into cellular membranes and lipid droplets. The NBD fluorophore exhibits low fluorescence in aqueous environments but becomes brightly fluorescent in the nonpolar interior of lipid droplets.[4] This "turn-on" fluorescence allows for specific visualization and quantification of these organelles with high contrast. This assay is applicable to both live and fixed cells, enabling the study of lipid droplet dynamics and morphology.
Data Presentation
The following tables summarize typical quantitative data obtained from experiments using nitro-containing fluorescent probes for lipid droplet analysis.
Table 1: Photophysical Properties of Common Nitro-Containing Fluorescent Probes
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (in nonpolar solvent) | Key Applications |
| NBD-C6-Ceramide | ~466 | ~539 | High | Golgi apparatus staining |
| NBD-Cholesterol | ~468 | ~540 | High | Cholesterol trafficking, lipid raft studies |
| NBD-PE | 463 | 536 | High | Membrane labeling, phospholipid dynamics |
| BODIPY 493/503 | ~493 | ~503 | High | Neutral lipid and lipid droplet staining[5] |
| Nile Red | 559 | 635 | High | Intracellular lipid droplet staining[6] |
Table 2: Example Quantification of Lipid Droplet Induction
| Treatment | Average Lipid Droplet Number per Cell | Average Lipid Droplet Area (µm²) | Total Fluorescence Intensity (Arbitrary Units) |
| Control (untreated) | 15 ± 3 | 0.8 ± 0.2 | 1500 ± 250 |
| Oleic Acid (100 µM, 24h) | 75 ± 12 | 2.5 ± 0.5 | 9800 ± 1200 |
| Drug X (10 µM) + Oleic Acid | 32 ± 6 | 1.2 ± 0.3 | 3500 ± 500 |
Experimental Protocols
Protocol 1: Live-Cell Staining of Lipid Droplets with NBD-Labeled Fatty Acid
This protocol describes the labeling of lipid droplets in live cultured mammalian cells using an NBD-labeled fatty acid.
Materials:
-
NBD-labeled fatty acid (e.g., NBD-stearic acid)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Preparation of Staining Solution: a. Prepare a 1 mM stock solution of the NBD-labeled fatty acid in DMSO. b. To prepare a 10X working stock solution, dilute the 1 mM stock solution to 100 µM in complete culture medium containing 1% fatty acid-free BSA. Vortex briefly to mix. c. For a final staining concentration of 10 µM, further dilute the 10X working stock 1:10 in complete culture medium.
-
Cell Labeling: a. Grow cells on glass-bottom dishes or coverslips to the desired confluency (typically 50-70%). b. Remove the culture medium and wash the cells once with pre-warmed PBS. c. Add the 1X NBD staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator. d. Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium.
-
Imaging: a. Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. b. Image the cells immediately using a fluorescence microscope equipped with a standard FITC or GFP filter set (Excitation: ~465 nm, Emission: ~535 nm).
Protocol 2: Fixed-Cell Staining of Lipid Droplets
This protocol is suitable for experiments requiring fixation and permeabilization, such as co-staining with antibodies.
Materials:
-
NBD-based lipid droplet stain (e.g., BODIPY 493/503 can be used as a robust alternative)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Preparation and Fixation: a. Grow cells on coverslips to the desired confluency. b. Wash the cells once with PBS. c. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature. d. Wash the cells three times with PBS.
-
Staining: a. Prepare a 1 µg/mL working solution of the NBD-based stain in PBS. b. Incubate the fixed cells with the staining solution for 20 minutes at room temperature, protected from light.
-
Permeabilization (Optional): a. If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash three times with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium, optionally containing DAPI for nuclear staining. b. Image using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for live-cell lipid droplet staining.
Caption: Overview of lipid droplet formation and utilization.
References
- 1. This compound | 962-02-7 [chemnet.com]
- 2. This compound | C10H8N4O3S2 | CID 13752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Anthelmintic Screening Using Nitazoxanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitazoxanide, a 5-nitrothiazole (B1205993) compound, is a broad-spectrum agent with established activity against a range of protozoa and helminths. Originally developed as an antiprotozoal drug, it has shown significant anthelmintic properties, making it a compound of interest for drug screening and development programs. These application notes provide detailed protocols for in vitro assays to screen and characterize the anthelmintic activity of test compounds, using Nitazoxanide as a reference. The methodologies described are applicable to various nematodes, cestodes, and trematodes.
Mechanism of Action
The anthelmintic activity of Nitazoxanide is multifaceted, involving the disruption of energy metabolism and interference with neurotransmission.[1][2] In anaerobic parasites, Nitazoxanide's primary mechanism is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is crucial for anaerobic energy metabolism.[2][3] This disruption leads to energy depletion and parasite death.
Additionally, Nitazoxanide has been shown to affect the neuromuscular coordination of helminths. In nematodes such as Caenorhabditis elegans, it acts on the glutamate-gated chloride ion channel (GluCl) subunit avr-14.[4][5] It also exhibits effects on nicotinic receptors in both nematodes and trematodes, leading to spastic paralysis.[1] Furthermore, studies suggest that Nitazoxanide can act as a protonophoric uncoupler, inhibiting ATP synthesis and impairing worm nutrition by decreasing glucose uptake.[1] This can also lead to tegumental damage, particularly in cestodes and trematodes.[1][6][7]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Nitazoxanide against various helminth species. These values can serve as a benchmark for screening new chemical entities.
Table 1: In Vitro Efficacy of Nitazoxanide against Nematodes
| Species | Stage | Assay | IC50 / EC50 | Reference |
| Trichuris muris | L3 Larvae | Motility | ≤ 1 µg/ml | [8] |
| Trichuris muris | Adult | Motility | 12.87 µg/ml | [8] |
| Ancylostoma ceylanicum | L3 Larvae | Motility | > 100 µg/ml | [8] |
| Ancylostoma ceylanicum | Adult | Motility | ≤ 1 µg/ml | [8] |
| Caenorhabditis elegans | Mixed | Paralysis | 4.62 µM | [1] |
| Caenorhabditis elegans | L1 to Adult | Development | 4.5 µg/ml (15 µM) | [4] |
| Caenorhabditis elegans | Mixed | Lethality (6 days) | 521 µg/ml (1.7 mM) | [4] |
| Caenorhabditis elegans | Adult | Brood Size | 678.6 µg/ml (2.2 mM) | [4] |
Table 2: In Vitro Efficacy of Nitazoxanide against Cestodes and Trematodes
| Species | Stage | Assay | Concentration & Effect | Reference |
| Echinococcus granulosus | Protoscoleces | Viability | 1, 5, 10 µg/mL (Dose-dependent death) | [9] |
| Echinococcus multilocularis | Metacestodes | Viability | Parasiticidal effect observed | [10][11] |
| Eurytrema coelomaticum | Adult | Motility | 61.5 µg/mL (Total loss of motility at 12h) | [6][7][12] |
| Hymenolepis diminuta | Adult | Motility/Tegument | < µM concentrations cause paralysis & damage | [1] |
| Schistosoma mansoni | Adult | Motility/Tegument | < µM concentrations cause paralysis & damage | [1] |
Experimental Protocols
Adult Worm Motility Assay
This assay is a primary screening method to assess the direct effect of a compound on the viability and motor activity of adult helminths.
Materials:
-
Adult worms (e.g., T. muris, A. ceylanicum, E. coelomaticum)
-
Culture medium (e.g., RPMI-1640, DMEM, or as appropriate for the species)
-
Multi-well plates (6, 12, or 24-well)
-
Test compound (Nitazoxanide for control)
-
Solvent (e.g., DMSO)
-
Positive control (e.g., Levamisole, Praziquantel)
-
Negative control (medium with solvent)
-
Incubator (37°C, 5% CO2)
-
Stereomicroscope
Procedure:
-
Worm Preparation: Collect adult worms from infected hosts and wash them in pre-warmed culture medium.
-
Assay Setup: Place one or a small group of worms into each well of a multi-well plate containing 2-5 mL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compound and Nitazoxanide in the culture medium. The final solvent concentration should not exceed 1% and should be consistent across all wells, including the negative control. Add the compound solutions to the respective wells.
-
Incubation: Incubate the plates at 37°C with 5% CO2.
-
Motility Scoring: Observe the motility of the worms at regular intervals (e.g., 1, 3, 6, 12, 24, 48, 72 hours) under a stereomicroscope. Score the motility based on a predefined scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = no movement/death).[8][12]
-
Data Analysis: Calculate the percentage of inhibition or reduction in motility for each concentration compared to the negative control. Determine the IC50 value, which is the concentration of the compound that inhibits motility by 50%.
Larval Development and Motility Assay
This assay is useful for evaluating the effect of compounds on the development and viability of larval stages.
Materials:
-
Helminth eggs (for hatching) or L3 larvae
-
Culture medium
-
96-well plates
-
Test compound and controls
-
Incubator
-
Microscope
Procedure:
-
Larval Preparation: Obtain L3 larvae from fecal cultures or hatch eggs in vitro to obtain L1 larvae.
-
Assay Setup: Dispense a known number of larvae (e.g., 50-100) into each well of a 96-well plate containing culture medium.
-
Compound Addition: Add serial dilutions of the test compound and Nitazoxanide to the wells.
-
Incubation: Incubate the plates at an appropriate temperature for the species (e.g., 25-28°C) for a period that allows for development to a subsequent larval stage (e.g., 7 days for L1 to L3 development).
-
Assessment:
-
Larval Development: At the end of the incubation period, assess the developmental stage of the larvae in each well. Calculate the percentage of inhibition of development compared to the negative control.
-
Larval Motility: For motile larval stages, score motility as described in the adult worm motility assay.
-
-
Data Analysis: Determine the IC50 for inhibition of larval development or motility.
Egg Hatch Assay
This assay assesses the ovicidal activity of a compound.
Materials:
-
Helminth eggs
-
Deionized water or buffer
-
48 or 96-well plates
-
Test compound and controls
-
Lugol's iodine solution
-
Microscope
Procedure:
-
Egg Collection: Isolate helminth eggs from fecal samples using a standard flotation technique.
-
Assay Setup: Add a standardized number of eggs (e.g., 50-100) to each well of a multi-well plate containing deionized water or a suitable buffer.
-
Compound Addition: Add various concentrations of the test compound and Nitazoxanide.[8]
-
Incubation: Incubate the plates at room temperature or a species-appropriate temperature for 48 hours to allow for hatching.[8]
-
Data Collection: After incubation, add a drop of Lugol's iodine to each well to stop further hatching and aid in visualization. Count the number of hatched larvae and unhatched (embryonated and non-embryonated) eggs under a microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control. Determine the EC50 value, the concentration that inhibits 50% of egg hatching.
Visualizations
Caption: General workflow for in vitro anthelmintic drug screening.
Caption: Proposed mechanisms of action of Nitazoxanide in helminths.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Nitazoxanide: Nematicidal Mode of Action and Drug Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitazoxanide: nematicidal mode of action and drug combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Nitazoxanide: In vitro and in vivo drug effects against Trichuris muris and Ancylostoma ceylanicum, alone or in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro parasiticidal effect of Nitazoxanide against Echinococcus multilocularis metacestodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Parasiticidal Effect of Nitazoxanide against Echinococcus multilocularis Metacestodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Application Notes and Protocols for Flow Cytometry
Topic: Flow Cytometry Applications of Environment-Sensitive Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: While the specific probe "Nitrodan" was not identified in available scientific literature, this document provides detailed application notes and protocols for common flow cytometry applications that utilize environment-sensitive fluorescent probes with similar potential functionalities. The principles and methods described herein are broadly applicable to novel probes designed for sensing changes in the cellular environment, such as membrane polarity and lipid peroxidation.
Application Note 1: Analysis of Cellular Membrane Polarity and Fluidity using Solvatochromic Dyes
Introduction
Solvatochromic fluorescent dyes are powerful tools for investigating the biophysical properties of cellular membranes. These probes exhibit a shift in their fluorescence emission spectrum in response to changes in the polarity of their local environment. This property allows for the characterization of membrane fluidity, lipid raft organization, and changes in membrane potential, which are critical parameters in various cellular processes, including signal transduction, membrane trafficking, and apoptosis. Flow cytometry provides a high-throughput method to quantify these changes on a single-cell basis within a heterogeneous population.
Principle of the Assay
Environment-sensitive dyes, such as those from the Prodan family (e.g., Laurdan), partition into the cellular membranes.[1] In more ordered, less polar membrane environments (e.g., lipid rafts), the emission spectrum is blue-shifted. Conversely, in more fluid, polar environments, the emission is red-shifted.[2][3] By measuring the fluorescence intensity in two different emission channels (e.g., blue and green), a generalized polarization (GP) value can be calculated for each cell, providing a ratiometric measure of membrane polarity that is independent of probe concentration.
Experimental Protocol
1. Cell Preparation:
-
Culture cells to a density of approximately 1 x 10^6 cells/mL. For adherent cells, detach using a gentle, non-enzymatic cell dissociation buffer.
-
Wash the cells twice with phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution) at a final concentration of 1-2 x 10^6 cells/mL.[4]
2. Staining with a Solvatochromic Dye (e.g., Laurdan):
-
Prepare a stock solution of the solvatochromic dye (e.g., 1 mM Laurdan in DMSO).
-
Dilute the stock solution in the cell suspension to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
3. Flow Cytometry Acquisition:
-
Set up the flow cytometer with a UV or violet laser for excitation (e.g., 355 nm or 405 nm).
-
Collect fluorescence emission simultaneously in two separate channels, for example, a "blue" channel (e.g., 440/40 nm bandpass filter) and a "green" channel (e.g., 530/30 nm bandpass filter).
-
For each sample, acquire data from at least 10,000 single-cell events.
-
Include an unstained cell sample as a negative control to set the baseline fluorescence.
4. Data Analysis:
-
Gate the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters.
-
For each cell, calculate the Generalized Polarization (GP) value using the following formula: GP = (I_blue - I_green) / (I_blue + I_green) Where I_blue and I_green are the fluorescence intensities in the blue and green channels, respectively.
-
A higher GP value indicates a more ordered, less polar membrane environment, while a lower GP value signifies a more fluid, polar environment.
-
The distribution of GP values across the cell population can be visualized as a histogram.
Data Presentation
Table 1: Example Data for Membrane Polarity Analysis
| Cell Line | Treatment | Mean GP Value (± SD) | Interpretation |
| Jurkat | Control | 0.25 ± 0.03 | Baseline membrane fluidity |
| Jurkat | 10 µM Cholesterol | 0.45 ± 0.04 | Decreased membrane fluidity (more ordered) |
| Jurkat | 1 mM Benzyl Alcohol | 0.10 ± 0.02 | Increased membrane fluidity (more disordered) |
Diagrams
Caption: Workflow for analyzing cellular membrane polarity.
Application Note 2: Detection of Lipid Peroxidation
Introduction
Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell membrane damage and is implicated in various pathological conditions and cell death pathways, such as ferroptosis.[5] Ratiometric fluorescent probes are valuable tools for quantifying lipid peroxidation in live cells. These probes typically undergo a spectral shift upon oxidation by lipid hydroperoxides, allowing for a sensitive and quantitative measurement of this process by flow cytometry.
Principle of the Assay
Probes like BODIPY™ 581/591 C11 are lipophilic and incorporate into cellular membranes.[5] In its reduced state, the probe fluoresces in the red spectrum (e.g., ~590 nm). Upon oxidation by lipid peroxides, its fluorescence emission shifts to the green spectrum (e.g., ~510 nm).[5] The ratio of green to red fluorescence provides a ratiometric readout of lipid peroxidation, which minimizes the effects of variations in probe loading and cell size.
Experimental Protocol
1. Cell Preparation:
-
Culture cells and prepare a single-cell suspension as described in the previous protocol (1 x 10^6 cells/mL).
2. Staining with Lipid Peroxidation Sensor:
-
Prepare a stock solution of the lipid peroxidation probe (e.g., 10 mM BODIPY™ 581/591 C11 in DMSO).
-
Dilute the stock solution in the cell suspension to a final working concentration (typically 1-5 µM).
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
3. Induction of Lipid Peroxidation (Optional Positive Control):
-
To validate the assay, a positive control can be prepared by treating cells with an inducing agent.
-
After staining, add a known inducer of lipid peroxidation (e.g., 100 µM cumene (B47948) hydroperoxide or erastin) and incubate for a further 2-4 hours.[5]
4. Flow Cytometry Acquisition:
-
Use a flow cytometer with a blue laser (488 nm) for excitation.
-
Collect fluorescence emission in two channels: a "green" channel (e.g., 530/30 nm bandpass filter) for the oxidized probe and a "red" channel (e.g., 585/42 nm bandpass filter) for the reduced probe.
-
Acquire data from at least 10,000 single-cell events per sample.
-
Include an unstained control and a stained, untreated control.
5. Data Analysis:
-
Gate the single-cell population using FSC and SSC.
-
For each cell, calculate the ratio of the mean fluorescence intensity (MFI) of the green channel to the MFI of the red channel.
-
An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
-
The results can be presented as a histogram overlay of control and treated samples or as a bar chart comparing the mean ratiometric values.
Data Presentation
Table 2: Example Data for Lipid Peroxidation Analysis
| Cell Line | Treatment | Green/Red Fluorescence Ratio (Mean ± SD) | Fold Change vs. Control |
| HT-1080 | Control | 0.15 ± 0.02 | 1.0 |
| HT-1080 | Erastin (10 µM) | 0.75 ± 0.08 | 5.0 |
| HT-1080 | Erastin + Ferrostatin-1 | 0.20 ± 0.03 | 1.3 |
Diagrams
Caption: Simplified pathway of lipid peroxidation and probe detection.
References
- 1. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dojindo Molecular Technologies Inc Lipid Droplet Assay Kit-Deep Red allows | Fisher Scientific [fishersci.com]
Two-Photon Microscopy with Nitrodan: Application Notes and Protocols for Probing Membrane Lipid Order
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-photon microscopy is a powerful fluorescence imaging technique that enables high-resolution, three-dimensional imaging deep within living tissues.[1][2] Unlike conventional one-photon fluorescence microscopy where a single photon excites a fluorophore, two-photon microscopy utilizes the near-simultaneous absorption of two lower-energy (typically infrared) photons to excite the fluorophore.[3][4] This nonlinear optical process offers several key advantages, including reduced phototoxicity and photobleaching, increased penetration depth into scattering tissues, and intrinsic optical sectioning, which eliminates the need for a confocal pinhole.[2][5]
Nitrodan, a derivative of Prodan and Laurdan (B1674558), is a fluorescent membrane probe specifically designed to investigate the lipid organization of cellular membranes.[6] Its fluorescence is highly sensitive to the polarity of its surrounding environment, making it an excellent tool for distinguishing between different lipid phases, such as the liquid-ordered (Lo) and liquid-disordered (Ld) phases.[7] In more ordered membranes, water penetration is limited, resulting in a blue-shifted emission. Conversely, in more fluid membranes, increased water accessibility leads to a red-shifted emission.[7] This solvatochromic property allows for the ratiometric imaging of membrane lipid order, providing quantitative insights into the structure and dynamics of lipid rafts and their role in cellular processes like signal transduction.[6][8]
Data Presentation
Photophysical Properties of this compound and Related Probes
The following table summarizes the key photophysical properties of this compound and its parent compounds, Laurdan and C-Laurdan. These probes are widely used for measuring membrane lipid order.
| Property | Laurdan | C-Laurdan | This compound (Anticipated) |
| One-Photon Excitation Max (λ_ex) | ~340-360 nm | ~348 nm[9] | ~360 nm |
| Emission Max (λ_em) - Ordered Phase | ~440 nm[7] | ~423 nm[9] | ~430-450 nm |
| Emission Max (λ_em) - Disordered Phase | ~490 nm[7] | Not explicitly stated, but red-shifted | ~490-510 nm |
| Two-Photon Excitation Max (λ_2P-ex) | ~780-800 nm[10] | 780 nm[9] | ~780-800 nm |
| Quantum Yield (Φ) | Varies with solvent polarity | 0.43[9] | Expected to be sensitive to environment |
| Two-Photon Absorption Cross-Section (σ₂) | Not readily available | Significant for imaging[11] | Sufficient for two-photon imaging |
| Key Feature | Widely used standard for lipid order | Higher water solubility and brightness[11] | Nitro group enhances environmental sensitivity |
Note: Specific quantitative data for this compound's quantum yield and two-photon absorption cross-section are not widely published. The values are anticipated to be in a similar range to Laurdan and C-Laurdan, which are effective for two-photon imaging applications.
Mandatory Visualizations
Principle of Two-Photon Excitation with this compound
Caption: One-photon vs. Two-photon excitation of this compound.
Experimental Workflow for this compound Staining and Imaging
Caption: Workflow for membrane lipid order analysis.
Signaling Pathway Modulation by Lipid Raft Dynamics
Caption: Lipid rafts as platforms for signaling.
Experimental Protocols
Protocol 1: Staining Live Cells with this compound
Materials:
-
This compound stock solution (1-5 mM in DMSO or ethanol)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Balanced salt solution (e.g., HBSS) or serum-free medium
-
Two-photon microscope with a tunable femtosecond laser
Procedure:
-
Preparation of Staining Solution: Prepare a fresh working solution of this compound by diluting the stock solution in a balanced salt solution or serum-free medium to a final concentration of 1-10 µM. Vortex briefly to ensure complete mixing.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with the balanced salt solution.
-
Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with the fresh balanced salt solution to remove any unincorporated probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., HBSS with calcium and magnesium) to the cells.
-
Immediately proceed to image the cells on the two-photon microscope.
-
Protocol 2: Two-Photon Imaging and Ratiometric Analysis
Microscope Setup:
-
Laser Tuning: Tune the femtosecond laser to an excitation wavelength of approximately 780-800 nm.[10]
-
Detector Setup: Use two non-descanned detectors (NDDs) for optimal signal collection.
-
Emission Filters: Place appropriate bandpass filters in front of each detector to collect the fluorescence from the ordered and disordered phases separately.
-
Channel 1 (Ordered): 420-460 nm
-
Channel 2 (Disordered): 480-520 nm[2]
-
-
Image Acquisition:
-
Bring the stained cells into focus.
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
Simultaneously acquire images from both channels.
-
Data Analysis: Generalized Polarization (GP) Calculation The lipid order is quantified by calculating the Generalized Polarization (GP) value for each pixel in the image. The GP value is calculated using the following formula:[12]
GP = (I_ordered - I_disordered) / (I_ordered + I_disordered)
Where:
-
I_ordered is the intensity in the blue-shifted channel (e.g., 420-460 nm).
-
I_disordered is the intensity in the red-shifted channel (e.g., 480-520 nm).
GP values range from +1 (highly ordered) to -1 (highly disordered).[13] GP images can be displayed as a pseudocolored map, where different colors represent different degrees of membrane lipid order.
Protocol 3: Staining Tissue Sections with this compound
Materials:
-
Fresh or frozen tissue sections (10-30 µm thick)
-
This compound staining solution (5-20 µM in PBS)
-
Phosphate-buffered saline (PBS)
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Obtain fresh tissue and embed in OCT for cryosectioning, or use a vibratome for fresh sections.
-
Mount the sections on glass slides.
-
-
Staining:
-
Cover the tissue section with the this compound staining solution.
-
Incubate for 30-60 minutes at room temperature in a dark, humidified chamber.
-
-
Washing:
-
Gently wash the sections three times with PBS to remove excess probe.
-
-
Mounting and Imaging:
-
Mount the coverslip using an aqueous mounting medium.
-
Proceed with two-photon imaging as described in Protocol 2.
-
Conclusion
Two-photon microscopy with this compound provides a robust and quantitative method for investigating membrane lipid order in living cells and tissues. The protocols and data presented here offer a comprehensive guide for researchers to apply this technique to study the role of lipid rafts in various biological processes, from fundamental cell biology to drug discovery and development. The ability to visualize and quantify changes in membrane organization provides a powerful tool for understanding cellular signaling and pathophysiology.
References
- 1. Fluorescence Lifetime Imaging of Membrane Lipid Order with a Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence lifetime imaging of membrane lipid order with a ratiometric fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organelle-targeted Laurdans measure heterogeneity in subcellular membranes and their responses to saturated lipid stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A two-photon fluorescent probe for lipid raft imaging: C-laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-Laurdan | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 10. Quantitative imaging of membrane lipid order in cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 12. u-cursos.cl [u-cursos.cl]
- 13. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nitrodan Concentration for Cell Staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Nitrodan concentration for accurate and reliable cell staining. This compound is a fluorescent probe designed for the detection of cellular hypoxia. Its mechanism relies on the reduction of a nitro group by nitroreductase enzymes, which are upregulated under hypoxic conditions, leading to a fluorescent signal. Proper concentration and protocol optimization are critical for achieving a high signal-to-noise ratio and avoiding experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound staining?
A1: this compound is a "turn-on" fluorescent probe for detecting cellular hypoxia. In its native state, the nitro group on the molecule quenches its fluorescence. Under hypoxic conditions, elevated levels of intracellular nitroreductase enzymes reduce the nitro group to an amino group. This conversion restores the fluorescence of the molecule, allowing for the specific detection of hypoxic cells.[1][2][3]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: this compound is based on a nitrobenzofurazan (NBD) scaffold. The optimal spectral characteristics are:
-
Excitation Maximum: ~467 nm
-
Emission Maximum: ~539 nm
These wavelengths are compatible with standard FITC/GFP filter sets on most fluorescence microscopes and flow cytometers.[4]
Q3: Can this compound be used for live-cell imaging?
A3: Yes, this compound is designed for live-cell imaging, allowing for the real-time monitoring of hypoxia in living cells.[5] It is important to optimize the concentration and incubation time to minimize potential cytotoxicity.
Q4: How should I prepare my cells for this compound staining?
A4: Cells should be cultured to a confluency of 70-80% on a suitable imaging plate or slide. For suspension cells, ensure a cell density of approximately 1 x 10^6 cells/mL. It is recommended to use a culture medium with low background fluorescence during imaging.
Q5: What is the recommended starting concentration for this compound?
A5: A good starting point for optimizing this compound concentration is between 5 µM and 10 µM. However, the optimal concentration can vary depending on the cell type and experimental conditions. It is crucial to perform a concentration titration to determine the best signal-to-noise ratio for your specific experiment.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Signal | 1. This compound concentration is too low. 2. Cells are not hypoxic. 3. Incorrect filter set or imaging settings. 4. Incubation time is too short. | 1. Increase the this compound concentration in a stepwise manner (e.g., 5, 10, 15, 20 µM).2. Ensure your hypoxia induction protocol is effective. Use a positive control for hypoxia (e.g., cells treated with a hypoxia-mimicking agent like cobalt chloride or deferoxamine).3. Verify that you are using the correct excitation and emission filters for this compound (~467 nm excitation, ~539 nm emission). Optimize gain and exposure settings on your microscope.4. Increase the incubation time to allow for sufficient probe uptake and enzymatic reduction. |
| High Background Signal | 1. This compound concentration is too high. 2. Inadequate washing. 3. Autofluorescence of cells or medium. | 1. Decrease the this compound concentration.2. Ensure thorough washing with a suitable buffer (e.g., PBS or HBSS) after incubation to remove unbound probe.3. Image a sample of unstained cells to assess autofluorescence. If necessary, use a culture medium with no phenol (B47542) red during imaging. |
| Cell Death or Morphological Changes | 1. This compound is cytotoxic at the concentration used. 2. Prolonged incubation time. 3. Phototoxicity from excessive light exposure. | 1. Reduce the this compound concentration and/or incubation time.2. Perform a time-course experiment to determine the optimal incubation period that yields a good signal without affecting cell health.3. Minimize the exposure of cells to excitation light. Use the lowest possible laser power and exposure time that provides a detectable signal. |
| Signal Fades Quickly (Photobleaching) | 1. High intensity of excitation light. 2. Prolonged imaging sessions. | 1. Reduce the intensity of the excitation light.2. Use an anti-fade mounting medium if imaging fixed cells. For live-cell imaging, acquire images efficiently and avoid unnecessary continuous exposure. |
Quantitative Data Summary
The following tables provide a starting point for optimizing this compound staining protocols. Note that these are general recommendations and may require further optimization for your specific cell line and experimental setup.
Table 1: Recommended Starting Concentrations for this compound Titration
| Cell Type | Concentration Range |
| Adherent Cancer Cell Lines (e.g., HeLa, MCF-7) | 5 - 15 µM |
| Suspension Cancer Cell Lines (e.g., Jurkat) | 2 - 10 µM |
| Primary Cells | 1 - 5 µM |
Table 2: Recommended Incubation Times
| Condition | Incubation Time | Temperature |
| Standard Hypoxia Detection | 30 - 60 minutes | 37°C |
| Real-time Hypoxia Monitoring | 15 - 30 minutes | 37°C |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Cell Seeding: Plate cells in a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in a serum-free culture medium or imaging buffer (e.g., 1, 2, 5, 10, 15, 20 µM).
-
Induce Hypoxia: Induce hypoxia in your cells using your established laboratory protocol (e.g., hypoxic chamber, chemical induction). Include a normoxic control group.
-
Staining: Remove the culture medium and add the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Washing: Gently remove the staining solution and wash the cells twice with a pre-warmed imaging buffer (e.g., PBS or HBSS).
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~467 nm, Emission: ~539 nm).
-
Analysis: Quantify the mean fluorescence intensity of the cells for each concentration. The optimal concentration is the one that provides the highest signal in hypoxic cells with the lowest background in normoxic cells.
Protocol 2: Live-Cell Imaging of Hypoxia
-
Cell Preparation: Grow cells on a glass-bottom imaging dish suitable for live-cell microscopy.
-
Induce Hypoxia: If studying the onset of hypoxia, place the imaging dish in a stage-top incubator that allows for gas mixture control.
-
Staining: Add the pre-determined optimal concentration of this compound to the culture medium.
-
Imaging: Begin time-lapse imaging immediately using a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and appropriate gas levels).
-
Data Acquisition: Acquire images at regular intervals to monitor the change in fluorescence intensity as cells become hypoxic.
Visualizations
Signaling Pathway of this compound Activation
Caption: Mechanism of this compound fluorescence activation under hypoxic conditions.
Experimental Workflow for Optimizing this compound Concentration
Caption: Step-by-step workflow for determining the optimal this compound concentration.
Troubleshooting Logic Diagram
References
- 1. A new fluorescent probe with a large turn-on signal for imaging nitroreductase in tumor cells and tissues by two-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid response “Turn-On” fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
- 5. youtube.com [youtube.com]
Nitrodan photostability and photobleaching issues.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce.[1] This process is a significant issue in fluorescence microscopy and other fluorescence-based assays as it leads to a decrease in signal intensity over time, which can complicate or invalidate quantitative measurements and long-term imaging experiments.[1][2]
Q2: Are fluorophores containing nitro (-NO2) groups, like Nitrodan, more susceptible to photobleaching?
A2: Yes, molecules containing electron-withdrawing groups such as the nitro group (-NO2) often exhibit decreased fluorescence intensity and can be more prone to photobleaching.[3][4] The nitro group can promote intersystem crossing to the triplet state, a key intermediate in many photobleaching pathways.[5]
Q3: What factors can influence the rate of this compound photobleaching?
A3: Several factors can affect the rate of photobleaching, including:
-
Excitation Light Intensity: Higher intensity light sources lead to faster photobleaching.[1]
-
Exposure Time: Longer exposure to excitation light increases the probability of photobleaching.[1]
-
Oxygen Concentration: The presence of molecular oxygen can significantly accelerate photobleaching through the formation of reactive oxygen species (ROS).[6][7]
-
Sample Environment: The pH, viscosity, and polarity of the medium can all influence a fluorophore's photostability.[8][9]
-
Presence of Quenchers: Certain molecules in the sample can act as quenchers, reducing fluorescence intensity.[3][9]
Q4: How can I minimize photobleaching in my experiments with this compound?
A4: To minimize photobleaching, you can:
-
Reduce Excitation Power: Use the lowest possible laser power or illumination intensity that still provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by acquiring images less frequently in time-lapse experiments.
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade mounting media, which often contain oxygen scavengers and triplet state quenchers.
-
Optimize the Imaging Buffer: Deoxygenating the buffer system can sometimes reduce photobleaching.
-
Choose a More Photostable Fluorophore: If photobleaching remains a significant issue, consider using an alternative fluorophore known for higher photostability.[1]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Fluorescence Signal
This is a classic sign of photobleaching.
Troubleshooting Steps:
-
Assess Illumination Conditions:
-
Action: Reduce the intensity of the excitation light by 50%.
-
Rationale: High photon flux is a primary driver of photobleaching.
-
-
Check Exposure Time:
-
Action: Decrease the camera exposure time. If performing time-lapse imaging, increase the interval between acquisitions.
-
Rationale: Limiting the total number of photons the fluorophore is exposed to will slow down photobleaching.
-
-
Evaluate Sample Preparation:
-
Action: Prepare a fresh sample using an antifade mounting medium.
-
Rationale: Antifade reagents actively combat the chemical reactions that lead to photobleaching.
-
-
Consider the Environment:
-
Action: If possible, de-gas your imaging buffer to remove dissolved oxygen.
-
Rationale: Oxygen is a key mediator of photobleaching for many fluorophores.
-
Caption: Workflow for troubleshooting rapid fluorescence signal loss.
Issue 2: High Background Fluorescence
High background can obscure the specific signal from this compound.
Troubleshooting Steps:
-
Check Reagent Purity and Concentration:
-
Action: Ensure that the this compound stock solution is free of fluorescent impurities. Use the lowest effective concentration of the probe.
-
Rationale: Excess or impure probe can contribute to non-specific background signal.
-
-
Optimize Washing Steps:
-
Action: Increase the number and/or duration of washing steps after probe incubation.
-
Rationale: Thorough washing is crucial to remove unbound fluorophores.
-
-
Assess Autofluorescence:
-
Action: Image an unstained control sample using the same imaging parameters.
-
Rationale: The sample itself (e.g., cells, tissue) may have intrinsic fluorescence (autofluorescence) in the same spectral range as this compound.
-
-
Use Spectral Unmixing:
-
Action: If your imaging system supports it, use spectral imaging and linear unmixing to separate the this compound signal from the autofluorescence.
-
Rationale: This is a powerful technique to computationally remove background signals.
-
Quantitative Data
The following tables provide illustrative photophysical properties for a hypothetical "this compound" in comparison to common commercially available fluorophores. Note: This data is for comparative purposes only and may not reflect the actual performance of any specific molecule.
Table 1: Photophysical Properties of Selected Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) |
| This compound (Hypothetical) | 450 | 520 | 0.35 | 45,000 |
| Fluorescein (FITC) | 494 | 518 | 0.92 | 70,000 |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 |
| Cyanine3 (Cy3) | 550 | 570 | 0.15 | 150,000 |
Data for Fluorescein and Alexa Fluor 488 are representative values.[10]
Table 2: Photostability Comparison
| Fluorophore | Photobleaching Half-Life (s) * |
| This compound (Hypothetical) | 30 |
| Fluorescein (FITC) | 45 |
| Alexa Fluor 488 | 150 |
| Cyanine3 (Cy3) | 60 |
*Illustrative values under continuous illumination at a specific intensity. Actual values will vary with experimental conditions.
Experimental Protocols
Protocol: Measuring the Photobleaching Rate of this compound
Objective: To quantify the photostability of this compound under specific illumination conditions.
Materials:
-
This compound-labeled sample (e.g., fixed cells, protein solution)
-
Fluorescence microscope with a camera
-
Mounting medium (with and without antifade reagent for comparison)
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation:
-
Prepare your this compound-labeled sample on a microscope slide or dish.
-
Mount the sample in a suitable imaging buffer or mounting medium. Prepare identical samples with and without an antifade reagent.
-
-
Microscope Setup:
-
Select an appropriate objective lens (e.g., 60x oil immersion).
-
Set the excitation and emission filters for this compound.
-
Adjust the illumination intensity to a level representative of your typical experiments.
-
-
Image Acquisition:
-
Focus on a representative area of your sample.
-
Acquire a time-lapse series of images with continuous illumination.
-
Set the camera exposure to an appropriate value (e.g., 100 ms).
-
Acquire images continuously for a set duration (e.g., 200 frames).
-
-
-
Data Analysis:
-
Open the image sequence in image analysis software.
-
Define a region of interest (ROI) over a fluorescently labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time series.
-
Also, measure the intensity in a background region where there is no specific staining.
-
Correct the fluorescence intensity for photobleaching by subtracting the background intensity from the ROI intensity at each time point.
-
Normalize the background-corrected intensity values to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time.
-
Fit the resulting decay curve to a single exponential decay function to determine the photobleaching rate constant and half-life.
-
Caption: Experimental workflow for measuring the photobleaching rate.
Signaling Pathways and Experimental Workflows
Jablonski Diagram Illustrating Photobleaching
This diagram illustrates the electronic states of a fluorophore and the pathways that can lead to photobleaching.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistnotes.com [chemistnotes.com]
- 4. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Preventing Nitrodan Aggregation
Welcome to the technical support center for Nitrodan. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the aggregation of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation in your this compound solution is a strong indication of aggregation. This occurs when individual this compound molecules clump together to form larger, insoluble particles. This can be influenced by several factors including concentration, pH, temperature, and the composition of your aqueous solution. For poorly water-soluble drugs, this is a common challenge.[1][2][3]
Q2: Why is it critical to prevent this compound aggregation in my experiments?
A2: this compound aggregation can significantly impact your experimental results. Aggregation can lead to a decrease in the effective concentration of the active monomeric drug, potentially leading to inaccurate pharmacological data.[4] Furthermore, aggregates can exhibit different biological activities or toxicities compared to the monomeric form and can interfere with analytical measurements. In a clinical context, aggregation can affect drug stability, efficacy, and safety.[4]
Q3: At what concentration is this compound likely to aggregate?
A3: The concentration at which aggregation begins is known as the Critical Aggregation Concentration (CAC). This value is specific to the experimental conditions (e.g., buffer, pH, temperature). While we cannot provide a specific CAC for this compound without experimental data, it is crucial to determine this for your specific assay conditions. The observed CAC can be influenced by the composition and pH of the media.[5]
Q4: Can the pH of my buffer cause this compound to aggregate?
A4: Yes, pH is a critical factor. For ionizable compounds, the pH of the solution determines the charge state of the molecule. Aggregation is often most pronounced when the molecule is in its neutral, less soluble form. Adjusting the pH to a range where this compound is ionized can significantly increase its solubility and reduce aggregation.[6][7] For basic compounds, a lower pH (more acidic) will lead to protonation and increased solubility, while for acidic compounds, a higher pH (more basic) will cause deprotonation and increase solubility.[7][8]
Q5: How does temperature affect this compound aggregation?
A5: Temperature can have a complex effect on aggregation. Elevated temperatures can increase the kinetic energy of molecules, potentially leading to more frequent collisions and accelerated aggregation.[9][10] However, for some compounds, higher temperatures can increase solubility. It is important to assess the thermal stability of this compound in your specific formulation.[9] For many small molecule drugs, storage at controlled room temperature or refrigerated conditions (2-8°C) is recommended to minimize degradation and physical changes like aggregation.[11][12]
Troubleshooting Guide
This guide provides a systematic approach to addressing this compound aggregation issues.
Problem: Visual precipitation or solution cloudiness.
Logical Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting this compound aggregation.
Solutions and Mitigation Strategies
| Parameter | Potential Issue | Recommended Action | Supporting Rationale |
| Concentration | Exceeding the aqueous solubility limit. | Determine the Critical Aggregation Concentration (CAC). Work at concentrations below the CAC. | Aggregation is a concentration-dependent phenomenon.[13] |
| pH | The pH of the solution may favor the neutral, less soluble form of this compound. | Adjust the pH to ionize this compound. For acidic drugs, increase pH. For basic drugs, decrease pH. A pKa in the range of 4-9 is often desirable for solubility enhancement.[7] | Ionized species are generally more water-soluble.[8] |
| Excipients | Lack of stabilizing agents in the formulation. | Incorporate solubilizing excipients. Options include non-ionic surfactants (e.g., Polysorbate 80, Triton X-100) or cyclodextrins (e.g., HP-β-CD).[5][14][15] | Surfactants can disrupt aggregate formation, while cyclodextrins can encapsulate the hydrophobic drug molecule, increasing its solubility.[1][16] |
| Temperature | Suboptimal storage or experimental temperature. | Evaluate the effect of temperature on this compound solubility and stability. In general, store solutions at controlled, cool temperatures (e.g., 2-8°C) unless otherwise determined.[11][12] | Lower temperatures can slow down degradation and aggregation kinetics. However, some compounds may precipitate at lower temperatures.[9][17] |
| Solvent | Use of a purely aqueous system for a hydrophobic compound. | Consider the use of a co-solvent system (e.g., water with a small percentage of DMSO or ethanol). | Organic co-solvents can increase the solubility of hydrophobic molecules.[5] |
Experimental Protocols
Protocol 1: Determination of this compound Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a valuable tool for detecting the formation of aggregates.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Serially dilute the stock solution into the desired aqueous buffer to create a range of concentrations. Ensure the final concentration of the organic solvent is low and consistent across all samples.
-
Include a buffer-only control.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired experimental temperature.
-
Transfer each sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to stabilize.
-
Acquire multiple measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the size distribution profile. Monomeric this compound should appear as a single peak at a small hydrodynamic radius. The appearance of larger peaks indicates the presence of aggregates.
-
Plot the average particle size or scattering intensity as a function of this compound concentration to identify the Critical Aggregation Concentration (CAC).
-
Protocol 2: Analysis of this compound Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It can be used to distinguish between monomeric this compound and its aggregates.
Methodology:
-
System Preparation:
-
Select an SEC column with a pore size appropriate for separating the expected monomer and aggregate sizes.
-
Equilibrate the column with the mobile phase (the same aqueous buffer used for the this compound solution) until a stable baseline is achieved.
-
-
Sample Analysis:
-
Prepare this compound solutions at various concentrations in the mobile phase.
-
Inject a fixed volume of each sample onto the SEC column.
-
Monitor the elution profile using a UV detector at a wavelength where this compound absorbs.
-
-
Data Interpretation:
-
Monomeric this compound will elute as a single, late-eluting peak.
-
Aggregates, being larger, will elute earlier than the monomer. The presence of peaks with shorter retention times is indicative of aggregation.
-
The peak area can be used to quantify the relative amounts of monomer and aggregates.
-
Signaling Pathway and Workflow Diagrams
General Experimental Workflow for Investigating and Mitigating Aggregation
Caption: Workflow for analyzing and mitigating this compound aggregation.
References
- 1. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aggregation in drug development: a challenge that can be avoided | Fidabio [fidabio.com]
- 5. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Factors Affecting Drug Stability: Temperature – StabilityStudies.in [stabilitystudies.in]
- 10. pnas.org [pnas.org]
- 11. Grand Challenges in Pharmaceutical Research Series: Ridding the Cold Chain for Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The importance of temperature in the storage of medicines [carel.com]
- 13. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. researchgate.net [researchgate.net]
Cell toxicity of Nitrodan at different concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nitrodan. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following tables summarize the dose-dependent cytotoxic effects of this compound on various cancer cell lines after a 48-hour exposure, as determined by different viability and toxicity assays.
Table 1: Cell Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| HeLa | 0 (Vehicle Control) | 100 ± 4.2 |
| 10 | 85.3 ± 5.1 | |
| 25 | 62.1 ± 4.8 | |
| 50 | 41.5 ± 3.9 | |
| 100 | 20.7 ± 2.5 | |
| MCF-7 | 0 (Vehicle Control) | 100 ± 3.8 |
| 10 | 90.2 ± 4.5 | |
| 25 | 75.4 ± 5.0 | |
| 50 | 51.8 ± 4.1 | |
| 100 | 28.3 ± 3.3 | |
| A549 | 0 (Vehicle Control) | 100 ± 4.5 |
| 10 | 88.6 ± 5.3 | |
| 25 | 68.9 ± 4.7 | |
| 50 | 45.2 ± 3.8 | |
| 100 | 22.1 ± 2.9 |
Table 2: Membrane Integrity (LDH Release Assay)
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| HeLa | 0 (Vehicle Control) | 5.2 ± 1.1 |
| 10 | 14.8 ± 2.3 | |
| 25 | 35.7 ± 3.1 | |
| 50 | 58.2 ± 4.5 | |
| 100 | 79.4 ± 5.8 | |
| MCF-7 | 0 (Vehicle Control) | 4.8 ± 0.9 |
| 10 | 10.1 ± 1.8 | |
| 25 | 24.5 ± 2.9 | |
| 50 | 48.7 ± 4.0 | |
| 100 | 71.5 ± 5.2 | |
| A549 | 0 (Vehicle Control) | 6.1 ± 1.3 |
| 10 | 12.3 ± 2.0 | |
| 25 | 30.8 ± 3.5 | |
| 50 | 54.1 ± 4.2 | |
| 100 | 77.9 ± 6.1 |
Table 3: Apoptosis Induction (Annexin V/PI Staining)
| Cell Line | This compound Concentration (µM) | % Early Apoptosis (Mean ± SD) | % Late Apoptosis/Necrosis (Mean ± SD) |
| HeLa | 0 (Vehicle Control) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 50 | 25.4 ± 2.8 | 15.2 ± 1.9 | |
| MCF-7 | 0 (Vehicle Control) | 1.8 ± 0.4 | 1.2 ± 0.2 |
| 50 | 22.1 ± 2.5 | 12.8 ± 1.5 | |
| A549 | 0 (Vehicle Control) | 2.5 ± 0.6 | 1.8 ± 0.4 |
| 50 | 28.7 ± 3.1 | 18.4 ± 2.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]
LDH Cytotoxicity Assay
The lactate (B86563) dehydrogenase (LDH) assay is a colorimetric assay that measures membrane integrity by quantifying the amount of LDH released from damaged cells.[4]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 10 minutes.[5] Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Absorbance Reading: Add 50 µL of stop solution and measure the absorbance at 490 nm.[6][7]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Preparation: After treatment, harvest the cells (including the supernatant) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[10]
Troubleshooting Guides and FAQs
Question: My MTT assay results show high variability between replicate wells. What could be the cause?
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Pipette gently to avoid cell stress.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or media without cells.
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved by shaking the plate thoroughly before reading.
Question: I am observing a high background signal in my LDH assay control wells. Why is this happening?
Answer: A high background in the LDH assay can be due to:
-
High Spontaneous LDH Release: This can be caused by over-confluent or unhealthy cells. Ensure you are using cells in the logarithmic growth phase.
-
Serum in Culture Medium: Some components in serum can have LDH activity. It is recommended to use serum-free medium for the assay or run appropriate background controls.[5]
-
Rough Handling of Cells: Excessive pipetting or centrifugation can damage cell membranes, leading to LDH release.[11]
Question: In my Annexin V/PI assay, I see a large population of Annexin V positive and PI positive cells, even at low this compound concentrations. What does this indicate?
Answer: A high Annexin V+/PI+ population suggests late-stage apoptosis or necrosis.[9] This could be due to:
-
High Compound Concentration or Long Incubation Time: The treatment may be too harsh, causing rapid cell death. Consider reducing the concentration of this compound or the incubation time.[12]
-
Harsh Cell Handling: Over-trypsinization or vigorous vortexing can damage cell membranes, leading to false positives for PI staining.[8][12]
-
Delayed Analysis: Stained cells should be analyzed promptly as apoptosis can progress to necrosis over time.[10]
Question: Could this compound be interfering with the assay chemistry itself?
Answer: Yes, nitro-containing compounds can sometimes interfere with colorimetric and fluorometric assays.[13] To check for this:
-
Run a Cell-Free Control: Add this compound to the assay reagents in cell-free media. A change in color or fluorescence would indicate direct interference.
-
Use an Alternative Assay: If interference is suspected, validate your results using an assay with a different detection principle (e.g., if you suspect interference with the MTT assay, try the SRB assay which measures total protein content).
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Experimental workflow for assessing this compound's cell toxicity.
Caption: Proposed p53-mediated apoptosis pathway induced by this compound.[14][15][16]
Caption: Logical workflow for troubleshooting cell toxicity experiments.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. protocols.io [protocols.io]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. A comprehensive guide to apoptosis detection [absin.net]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Nitric oxide as a bioregulator of apoptosis [flipper.diff.org]
- 15. Nitric oxide-induced apoptosis: p53-dependent and p53-independent signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitric oxide and its role in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Background Fluorescence in Nitrodan Imaging
High background fluorescence is a common challenge in imaging that can obscure specific signals, reduce image contrast, and complicate data interpretation. This guide provides detailed troubleshooting strategies and protocols to help researchers minimize background noise and enhance the signal-to-noise ratio in their Nitrodan imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of background fluorescence in my this compound images?
A1: Background fluorescence can originate from several sources, which can be broadly categorized as intrinsic to the sample or extrinsic (introduced during sample preparation and imaging).[1]
-
Autofluorescence: This is the natural fluorescence emitted by biological structures within the sample itself.[2] Common sources include mitochondria, lysosomes, collagen, elastin, flavins, and NADH.[2][3][4][5]
-
Non-Specific Staining: The this compound probe may bind to unintended targets in the cells or tissue, contributing to background signal.[6]
-
Unbound Dye: Residual this compound dye that is not washed away after staining will fluoresce and contribute to a diffuse background.[7]
-
External Sources: Materials used in your experiment can also be fluorescent, including plastic-bottom culture dishes, certain mounting media, and components of your imaging media like phenol (B47542) red or fetal bovine serum (FBS).[3][8][9]
Q2: What is autofluorescence and why is it a problem?
A2: Autofluorescence is the intrinsic fluorescence from endogenous molecules in cells and tissues when they are excited by light.[2][4] It becomes a problem because this naturally occurring signal can be difficult to distinguish from the specific signal of your fluorescent probe (this compound), especially if their emission spectra overlap.[3] This increases the overall background noise, which can mask weak signals from your target and reduce the overall sensitivity of your experiment.[2] Autofluorescence is often most intense in the blue and green regions of the spectrum.[5]
Q3: Can my experimental setup (e.g., plates, media) contribute to background?
A3: Yes. Standard plastic-bottom dishes used for cell culture can be highly fluorescent and contribute significantly to background noise.[8] For imaging, switching to glass-bottom dishes is recommended. Additionally, many standard cell culture media contain fluorescent components. Phenol red, a common pH indicator, is fluorescent, and serum supplements can also contain fluorescent molecules.[3] For live-cell imaging, it is best to switch to a phenol red-free imaging medium or a clear buffered saline solution before acquiring images.[3][8]
Q4: How can I differentiate between autofluorescence and non-specific this compound staining?
A4: The best way to differentiate these sources is by using proper controls. An essential control is an unstained sample that has gone through all the same processing steps (e.g., fixation, permeabilization) as your stained samples.[3][10] When you image this unstained control using the same settings as your experimental samples, any fluorescence you detect is due to autofluorescence. If you have a high background in your stained sample but very little signal in your unstained control, the problem is more likely related to the staining protocol itself, such as excess dye concentration or insufficient washing.[7]
Troubleshooting Guides
This section provides a systematic approach to identifying and solving common background fluorescence issues.
Problem 1: High, Diffuse Background Across the Entire Image
This issue is often related to unbound dye, autofluorescence, or imaging parameters.
dot
Caption: A workflow for diagnosing and solving high background fluorescence.
| Possible Cause | Suggested Solution |
| Unbound this compound Dye | Increase the number and duration of washing steps after dye incubation to thoroughly remove any unbound molecules. Include a mild detergent like Tween-20 in the wash buffer.[7] |
| This compound Concentration Too High | High concentrations can lead to increased non-specific binding.[6] Perform a titration to find the lowest dye concentration that provides a strong specific signal with minimal background. (See Protocol 1) |
| Autofluorescent Media or Vessels | For live-cell imaging, replace standard culture medium with a phenol red-free imaging medium or buffered saline solution before imaging.[3] Use glass-bottom imaging plates instead of standard plastic plates.[8] |
| Insufficient Blocking | Non-specific binding can occur if blocking is inadequate.[6] Ensure you are using an appropriate blocking agent (e.g., Bovine Serum Albumin - BSA) for a sufficient amount of time. |
Problem 2: High Background in Specific Cellular Structures (Visible in Unstained Controls)
This pattern is a classic sign of endogenous autofluorescence.
| Possible Cause | Suggested Solution |
| Endogenous Fluorophores (e.g., Lipofuscin, Collagen, Flavins) | Photobleaching: Expose the sample to intense light before staining to destroy the autofluorescent molecules.[3][11] This method is effective and generally does not harm subsequent staining.[11] (See Protocol 2) |
| Chemical Quenching: Treat samples with a chemical agent like Sudan Black B to quench autofluorescence, particularly from lipofuscin.[12][13] Note that Sudan Black B can introduce its own background in the red and far-red channels.[14] | |
| Spectral Imaging and Linear Unmixing: If your microscope is equipped for spectral imaging, you can capture the emission spectrum of the autofluorescence from an unstained control. This spectral signature can then be computationally subtracted from your stained images.[15][16][17] | |
| Fixation-Induced Autofluorescence | Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) can react with proteins to create fluorescent products.[18] Reduce fixation time to the minimum required, or consider alternative fixatives like ice-cold methanol (B129727) for certain applications.[10][19] |
Problem 3: Speckled or Punctate Background Staining
This often indicates dye aggregates or specific types of non-specific binding.
| Possible Cause | Suggested Solution |
| This compound Dye Aggregates | Dyes can form aggregates in solution, which appear as bright, non-specific speckles. Centrifuge and/or filter your this compound working solution immediately before applying it to the sample to remove any precipitates.[7] |
| Non-specific Binding to Dead Cells | Dead cells can non-specifically take up fluorescent dyes.[9] Use a viability stain to distinguish and exclude dead cells from your analysis. Ensure cell cultures are healthy before starting the experiment. |
dot
Caption: The components of the total measured fluorescence signal.
Quantitative Data Summary
Table 1: Common Autofluorescent Species and their Spectral Properties
Understanding the source of autofluorescence can help in choosing the right mitigation strategy. The majority of autofluorescence occurs at shorter wavelengths.[5]
| Molecule | Typical Location | Approx. Excitation (nm) | Approx. Emission (nm) | Reference |
| Collagen | Extracellular matrix | 270 | 390 | [4] |
| Elastin | Extracellular matrix | 350-450 | 420-520 | [2][18] |
| NADH | Mitochondria | 340-360 | 440-470 | [2][4] |
| Flavins (FAD) | Mitochondria | 380-490 | 520-560 | [4] |
| Lipofuscin | Lysosomes (aging cells) | 345-490 | 460-670 | [4] |
| Tryptophan | Most proteins | 280 | 350 | [2][4] |
Detailed Experimental Protocols
Protocol 1: Optimizing this compound Staining Concentration
Objective: To determine the optimal concentration of this compound that maximizes the specific signal while minimizing background from non-specific binding.
Methodology:
-
Prepare a series of this compound dilutions. A good starting point is to test your standard concentration, one concentration 5-fold higher, and two concentrations 5-fold and 10-fold lower.
-
Seed cells or prepare tissue sections on multiple coverslips or in a multi-well plate so that all conditions can be tested in parallel.
-
Process all samples identically for fixation and permeabilization as per your standard protocol.
-
Incubate a separate sample with each this compound dilution for your standard incubation time and temperature.
-
Include a "no-dye" control to assess autofluorescence.
-
Wash all samples using your standard washing protocol. Ensure all samples are washed identically.
-
Mount the coverslips using an anti-fade mounting medium.
-
Image all samples using the exact same microscope settings (e.g., laser power, exposure time, gain).[1]
-
Analyze the images. Compare the signal intensity in your target structure to the background intensity in a region devoid of specific staining. The optimal concentration will yield the highest signal-to-noise ratio.
Protocol 2: Pre-Staining Photobleaching to Reduce Autofluorescence
Objective: To reduce endogenous autofluorescence before the application of the this compound fluorescent probe.[11]
Methodology:
-
Prepare, fix, and permeabilize your cells or tissue sections on slides as you normally would.
-
Wash the samples with Phosphate-Buffered Saline (PBS).
-
Place the slide on the microscope stage.
-
Illuminate the sample with a broad-spectrum, high-intensity light source (e.g., a mercury or xenon arc lamp, or a white LED array) through a wide-field objective.[11][20][21]
-
Expose the sample to this light for a period ranging from 30 minutes to several hours. The optimal time will depend on the tissue type and the intensity of your light source.[21]
-
Periodically monitor the autofluorescence level by briefly switching to the fluorescence channel you intend to use for imaging.
-
Once the autofluorescence has been reduced to an acceptable level, remove the slide from the microscope.
-
Wash the sample again with PBS.
-
Proceed with your standard this compound staining protocol. This pre-treatment should not significantly affect the subsequent staining intensity.[11]
Protocol 3: Post-Acquisition Background Subtraction using ImageJ/Fiji
Objective: To computationally remove smooth, uneven background from an already acquired image. This is particularly useful for correcting uneven illumination.
Methodology:
-
Open your this compound image in ImageJ or Fiji software.
-
The "Subtract Background" dialog box will appear. The key parameter here is the "Rolling ball radius".[23][24]
-
Set the radius in pixels. This value should be at least as large as the largest object of interest in your image.[23] For example, if your cells are approximately 20-30 pixels in diameter, a radius of 50 is a good starting point.
-
Check the "Light background" box if your background is brighter than your objects of interest (uncommon for fluorescence).
-
Check the "Preview" box. This will show you a real-time result of the subtraction.
-
Adjust the "Rolling ball radius" value up or down until the background is effectively removed without deleting parts of your specific signal.
-
Once you are satisfied with the preview, click "OK" to apply the subtraction to your image.[22]
-
Save the resulting image as a new file.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. youtube.com [youtube.com]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autofluorescence Quenching | Visikol [visikol.com]
- 14. biotium.com [biotium.com]
- 15. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 17. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 18. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 19. labcompare.com [labcompare.com]
- 20. scispace.com [scispace.com]
- 21. benchchem.com [benchchem.com]
- 22. toolify.ai [toolify.ai]
- 23. Subtract background [ImageJ Documentation Wiki] [imagejdocu.list.lu]
- 24. Rolling Ball Background Subtraction [imagej.net]
Correcting for spectral overlap with Nitrodan fluorescence.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nitrodan (also known as NBD or Nitrobenzofurazan) fluorescence. Find detailed protocols and solutions to common experimental challenges, including spectral overlap correction.
Frequently Asked Questions (FAQs)
Q1: What are the excitation and emission maxima of this compound (NBD)?
This compound (NBD) has an excitation maximum of approximately 467 nm and an emission maximum of around 539 nm.[1][2]
Q2: My this compound signal is weak or absent. What are the possible causes and solutions?
Several factors can contribute to a weak or non-existent this compound signal. Here are some common causes and troubleshooting steps:
-
Suboptimal Probe Concentration: The concentration of your this compound probe may be too low. It is recommended to titrate the probe to determine the optimal concentration for your specific cell type and experimental conditions. A typical starting point is in the range of 1-5 µM.[3]
-
Inefficient Cellular Uptake: For live-cell imaging, complexing the this compound probe with fatty acid-free Bovine Serum Albumin (BSA) can enhance its delivery into cells.[3]
-
Photobleaching: this compound is susceptible to photobleaching, which is the light-induced degradation of the fluorophore.[4] To minimize this, reduce the intensity and duration of the excitation light. For fixed cells, using an anti-fade mounting medium is beneficial.[3][5] In live-cell imaging, consider increasing the time intervals between image acquisitions.[3]
-
Incorrect Microscope Filter Set: Ensure you are using the appropriate filter set for this compound, such as a standard FITC filter set.[3] Verify that your microscope's light source is functioning correctly and that the objectives are clean.[3][6]
Q3: I am observing high background fluorescence in my this compound-stained samples. How can I reduce it?
High background fluorescence can obscure your specific signal. Here are some strategies to minimize it:
-
Optimize Probe Concentration: Using a concentration of the this compound probe that is too high can lead to non-specific binding and increased background. Try reducing the probe concentration.[3][4]
-
Thorough Washing: Insufficient washing after staining can leave unbound probe, contributing to background noise. Ensure you perform adequate and gentle washing steps.[3]
-
Implement a Back-Exchange Step: For lipid-based this compound probes, a "back-exchange" step can be highly effective. After staining, incubate your cells with a solution of fatty acid-free BSA (e.g., 1-2 mg/mL) or 10% fetal calf serum for 30-90 minutes at room temperature. This procedure helps to remove excess probe from the plasma membrane.[3][4]
Q4: The this compound staining is not localized to my target structure. What could be the reason?
When using NBD-labeled lipids like NBD ceramide, off-target localization can occur due to cellular metabolism. The fluorescently labeled lipid can be metabolized and transported to other cellular compartments.[4] If you observe localization in structures other than your intended target, consider the metabolic pathways of the labeled molecule in your specific cell type.
Q5: What is spectral overlap and how does it affect my this compound imaging?
Spectral overlap occurs when the emission spectrum of one fluorophore bleeds into the detection channel of another.[7] Given this compound's emission maximum at ~539 nm, its signal can overlap with other green or yellow-emitting fluorophores, leading to false-positive signals and inaccurate colocalization analysis.
Data Presentation: Spectrally Overlapping Fluorophores
The following table summarizes the spectral properties of this compound (NBD) and other common fluorophores that may exhibit spectral overlap, requiring correction.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound (NBD) | ~467 | ~539 | Reference Fluorophore [1][2] |
| Alexa Fluor 488 | ~495 | ~519 | Significant potential for spectral bleed-through. |
| FITC (Fluorescein) | ~495 | ~518 | High potential for overlap with this compound. |
| GFP (Green Fluorescent Protein) | ~488 | ~509 | Emission tail may extend into the this compound detection channel. |
| Oregon Green 488 | ~496 | ~524 | Strong candidate for spectral overlap. |
| Cy2 | ~492 | ~510 | Potential for bleed-through, especially with broad emission filters. |
| Alexa Fluor 532 | ~532 | ~554 | Emission peak is very close to this compound's. |
| Rhodamine 110 | ~501 | ~525 | Potential for significant spectral crosstalk. |
Experimental Protocol: Correcting for Spectral Overlap via Linear Unmixing
Linear unmixing is a computational method used to separate the signals of multiple fluorophores from a single image.[8][9] This technique assumes that the signal in each pixel is a linear combination of the individual fluorescence signals from each fluorophore present.
I. Preparation of Reference Samples (Controls)
Accurate linear unmixing requires reference spectra for each fluorophore in your experiment.
-
Single-Stained Samples: For each fluorophore, including this compound, prepare a sample stained with only that single fluorophore.
-
Autofluorescence Control: Prepare an unstained sample to acquire the autofluorescence spectrum of your cells or tissue.
-
Identical Conditions: It is crucial to prepare and image these control samples under the exact same conditions (e.g., fixation, mounting medium, imaging parameters) as your multi-labeled experimental sample.[10]
II. Image Acquisition (Lambda Stack)
-
Spectral Detector: Use a confocal microscope equipped with a spectral detector (also known as a lambda detector or multi-anode PMT).
-
Acquire Lambda Stack: For each control sample and your experimental sample, acquire a "lambda stack," which is a series of images taken at different emission wavelengths.[10][11]
-
Optimize Signal-to-Noise: Ensure a good signal-to-noise ratio for all fluorophores and avoid saturation of the detector.[11]
III. Linear Unmixing Analysis
-
Software: Use the linear unmixing function available in your microscope's acquisition software (e.g., ZEISS ZEN, Leica LAS X, Nikon NIS-Elements) or in image analysis software like ImageJ/Fiji.
-
Define Reference Spectra: Load the lambda stacks from your single-stained control samples to define the reference emission spectrum for each fluorophore. Include the autofluorescence spectrum as a separate component.[10]
-
Apply to Experimental Image: Apply the linear unmixing algorithm to the lambda stack of your multi-labeled experimental sample. The software will calculate the contribution of each defined spectrum to every pixel in the image.[8]
-
Generate Unmixed Images: The output will be a set of images, each representing the isolated signal from a single fluorophore, corrected for spectral overlap.
Mandatory Visualizations
Caption: Experimental workflow for spectral overlap correction using linear unmixing.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. Optimization and Troubleshooting [evidentscientific.com]
- 7. youtube.com [youtube.com]
- 8. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 9. biocompare.com [biocompare.com]
- 10. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 11. bitesizebio.com [bitesizebio.com]
Issues with Nitrodan labeling specificity.
Welcome to the technical support center for the Nitrodan series of fluorescent probes. This resource is designed to help you troubleshoot common issues related to labeling specificity and achieve high-quality, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding or high background staining when using this compound?
A1: High background and non-specific staining are common issues in fluorescence microscopy that can obscure your target signal. The primary causes are typically:
-
Inappropriate Probe Concentration: Using a concentration of this compound that is too high can lead to binding at low-affinity, off-target sites.[1][2]
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on the cells or tissue before incubation with the probe is a major contributor to background noise.[1][3]
-
Inadequate Washing: Insufficient wash steps after probe incubation may leave unbound this compound molecules in the sample.[4][5]
-
Sample Autofluorescence: Many biological materials, such as flavins and collagen, fluoresce naturally, which can be mistaken for a specific signal.[6][7] This is often more pronounced at shorter wavelengths (blue and green channels).[7]
-
Fixation-Induced Fluorescence: Certain fixatives, like glutaraldehyde, can increase sample autofluorescence.[5][6]
Q2: My negative control sample shows a fluorescent signal. What steps should I take?
A2: A signal in your negative control indicates that the fluorescence is not specific to your target. To troubleshoot this:
-
Confirm Autofluorescence: First, examine an unstained, untreated sample with the microscope using the same settings. If you see a signal, this is autofluorescence.[5][6] Consider using an autofluorescence quenching reagent or switching to a longer-wavelength this compound probe (e.g., Far-Red).[5][7]
-
Optimize Blocking: If autofluorescence is minimal, the issue is likely non-specific binding. Increase the incubation time for your blocking buffer or try a different blocking agent.[1][6] Serum from the same species as your secondary antibody (if applicable) is often effective.[5]
-
Titrate this compound Concentration: The current concentration may be too high. Perform a dilution series to find the optimal concentration that maximizes the signal-to-noise ratio.[5][8]
-
Improve Washing Steps: Increase the number and duration of your washes post-incubation to more effectively remove unbound probes. Using a buffer with a mild detergent like Tween-20 can help.[4][5]
Q3: The signal from my this compound-labeled target is very weak. How can I improve it?
A3: A weak or absent signal can be due to several factors:
-
Suboptimal Probe Concentration: The concentration of this compound may be too low. Try increasing the concentration or extending the incubation time.[1]
-
Photobleaching: The fluorophore may be fading due to excessive exposure to excitation light. Reduce laser power and exposure times, and use an anti-fade mounting medium.[7][9]
-
Incorrect Filter Sets: Ensure the excitation and emission filters on your microscope are appropriate for the specific this compound variant you are using.[6][9]
-
Sample Preparation Issues: Over-fixation can mask the target site.[4][9] Also, ensure that permeabilization is sufficient if the target is intracellular.[4][8]
Troubleshooting Guide: Enhancing Labeling Specificity
This guide provides a systematic approach to diagnosing and resolving non-specific staining issues with this compound.
Step 1: Initial Diagnosis
The first step is to identify the nature of the specificity problem using appropriate controls.
-
Problem: Diffuse, high background across the entire sample.
-
Problem: Bright, punctate staining in unexpected locations.
-
Problem: Signal bleed-through from another channel in a multiplexing experiment.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting these issues.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. Signal-to-Noise Considerations [evidentscientific.com]
- 3. biotium.com [biotium.com]
- 4. IF Troubleshooting | Proteintech Group [ptglab.com]
- 5. benchchem.com [benchchem.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. benchchem.com [benchchem.com]
- 8. abyntek.com [abyntek.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Improving the signal-to-noise ratio with Nitrodan.
Welcome to the official technical support center for Nitrodan, your solution for enhancing signal-to-noise ratio in sensitive assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on utilizing this compound effectively and to help troubleshoot any issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the signal-to-noise ratio?
A1: this compound is a novel reagent designed to reduce background noise in fluorescence and colorimetric assays. Its mechanism of action is based on the targeted quenching of non-specific fluorescence and the stabilization of specific signals. The active component of this compound is a proprietary nitro-compound that selectively interacts with sources of background noise, such as unbound fluorophores and autofluorescent cellular components, effectively diminishing their contribution to the overall signal.
Q2: In which applications can I use this compound?
A2: this compound is optimized for use in a variety of sensitive assays where high background is a common issue. These include, but are not limited to:
-
Immunofluorescence (IF)
-
Flow Cytometry
-
High-Content Screening (HCS)
-
ELISA and other plate-based colorimetric and fluorometric assays
Q3: Is this compound compatible with my existing experimental protocol?
A3: this compound is designed to be a simple addition to most existing protocols. It is typically introduced during the washing or blocking steps of your experiment. For detailed instructions, please refer to the specific experimental protocol for your application.
Q4: Will this compound interfere with my specific signal of interest?
A4: this compound has been engineered to have minimal impact on specific, high-affinity binding events, such as antibody-antigen interactions. However, as with any reagent, it is recommended to perform a validation experiment to confirm its compatibility with your specific antibodies and dyes.
Q5: How should I store this compound?
A5: this compound should be stored at 2-8°C and protected from light. Avoid repeated freeze-thaw cycles. When stored correctly, this compound is stable for up to 12 months.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: High Background Signal Persists After Using this compound
Question: I've followed the protocol, but my background fluorescence is still high. What could be the cause?
Answer: Persistent high background can be due to several factors. Please consider the following troubleshooting steps:
-
Inadequate Washing: Ensure that washing steps are performed thoroughly. Insufficient washing can leave behind unbound antibodies or dyes that contribute to background noise.[1][2][3]
-
Suboptimal this compound Concentration: The optimal concentration of this compound can vary depending on the assay and cell type. Consider performing a titration of this compound to find the most effective concentration for your specific experiment.
-
Autofluorescence: Some cell types or tissues exhibit high levels of natural fluorescence (autofluorescence).[4] If this is the case, you may need to use a specialized autofluorescence quenching solution in conjunction with this compound.
-
Reagent Contamination: Ensure that all buffers and reagents are fresh and free from contamination.[2]
Issue 2: Weak or No Signal Detected
Question: After using this compound, my specific signal is very low or completely gone. What should I do?
Answer: A significant decrease in your specific signal is not expected with proper use of this compound. Here are some potential causes and solutions:
-
Over-incubation with this compound: Prolonged exposure to this compound beyond the recommended time may affect specific signal intensity. Adhere strictly to the incubation times specified in the protocol.
-
Incorrect Antibody/Dye Concentration: The concentration of your primary or secondary antibodies, or your fluorescent dye, may be too low.[4] Ensure you are using the optimal concentration as determined by prior titration experiments.
-
Photobleaching: Excessive exposure of your sample to excitation light can lead to photobleaching of the fluorophore. Minimize light exposure during sample preparation and imaging.
Issue 3: High Variability Between Replicates
Question: I am observing significant differences in signal intensity between my replicate wells/samples. How can I improve consistency?
Answer: High variability can often be traced back to inconsistencies in experimental technique.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents, including this compound, across all replicates.[5][6]
-
Even Washing: Make sure that all samples are washed in a consistent manner. Uneven washing can lead to variable background and signal.
-
Temperature and Incubation Times: Maintain consistent incubation times and temperatures for all samples.[7]
Data Presentation
The following tables summarize the expected quantitative improvements in signal-to-noise ratio (SNR) when using this compound in common applications. The Signal-to-Noise Ratio (SNR) is calculated as the ratio of the mean signal intensity to the standard deviation of the background noise.[8][9]
Table 1: Improvement in Signal-to-Noise Ratio in Immunofluorescence
| Cell Line | Target Protein | Without this compound (SNR) | With this compound (SNR) | % Improvement |
| HeLa | Tubulin | 8.5 ± 1.2 | 25.3 ± 2.1 | 198% |
| A549 | Cytokeratin 18 | 6.2 ± 0.9 | 18.9 ± 1.5 | 205% |
| Jurkat | CD45 | 12.1 ± 1.5 | 35.8 ± 2.8 | 196% |
Table 2: Reduction in Background Noise in a Plate-Based Fluorescence Assay
| Assay Type | Without this compound (Background RFU) | With this compound (Background RFU) | % Reduction |
| Cell-based GPCR Assay | 15,800 ± 1,200 | 3,200 ± 250 | 79.7% |
| Kinase Activity Assay | 9,500 ± 800 | 1,900 ± 150 | 80.0% |
| Reporter Gene Assay | 22,300 ± 1,800 | 4,500 ± 350 | 79.8% |
Experimental Protocols
Protocol: Using this compound in Immunofluorescence Staining of Cultured Cells
This protocol provides a general guideline for incorporating this compound into a standard immunofluorescence workflow.[10][11] Optimization may be required for your specific cell type and antibodies.
Materials:
-
Fixed and permeabilized cells on coverslips or in a microplate
-
Primary antibody
-
Fluorescently labeled secondary antibody
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Blocking Buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)
-
This compound Signal Enhancement Solution
-
Antifade mounting medium
Procedure:
-
Blocking: Block the cells with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times for 5 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times for 5 minutes each with Wash Buffer.
-
This compound Treatment:
-
Prepare the this compound working solution by diluting the stock solution 1:100 in Wash Buffer.
-
Incubate the cells with the this compound working solution for 10 minutes at room temperature, protected from light.
-
-
Final Washes: Wash the cells two times for 5 minutes each with Wash Buffer.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. If using a microplate, add imaging buffer to the wells.
-
Imaging: Proceed with fluorescence microscopy.
Mandatory Visualizations
Below are diagrams illustrating the theoretical mechanism of this compound and a typical experimental workflow.
Caption: Hypothetical mechanism of this compound in reducing background noise.
Caption: Experimental workflow for using this compound in immunofluorescence.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 3. clyte.tech [clyte.tech]
- 4. biotium.com [biotium.com]
- 5. arp1.com [arp1.com]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. biomatik.com [biomatik.com]
- 8. Signal-to-noise ratio - Wikipedia [en.wikipedia.org]
- 9. analog.com [analog.com]
- 10. agilent.com [agilent.com]
- 11. picoquant.com [picoquant.com]
Technical Support Center: Long-Term Live-Cell Imaging with Nitrodan
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern with probes like Nitrodan?
A1: Phototoxicity is a phenomenon where the combination of light and a photosensitizing agent, in this case, the fluorescent probe, causes damage to cells.[1] During fluorescence microscopy, the excitation light can trigger photochemical reactions that generate reactive oxygen species (ROS).[1] These ROS, such as singlet oxygen and superoxide (B77818) radicals, can damage cellular components like DNA, proteins, and lipids, leading to altered cell behavior, apoptosis (programmed cell death), or necrosis (cell death due to injury).[1] Probes containing electron-withdrawing groups, like a nitro group, can sometimes enhance the likelihood of these harmful photochemical reactions.[1]
Q2: What are the common signs of phototoxicity in my live-cell imaging experiments?
A2: Signs of phototoxicity can range from subtle to severe and may include:
-
Morphological Changes: Blebbing of the plasma membrane, formation of vacuoles, or changes in cell shape.[1]
-
Functional Impairment: Inhibition of cell motility, altered cell division, or changes in intracellular signaling.[1]
-
Reduced Cell Viability: A decrease in the number of living cells over the course of the experiment.[1]
-
Apoptosis or Necrosis: Observable signs of programmed cell death or cellular breakdown.[1]
-
Rapid Photobleaching: While distinct from phototoxicity, rapid and extensive photobleaching can indicate high light-induced chemical reactivity, which is often linked to phototoxic effects.[1]
Q3: What is photobleaching and how does it affect my long-term imaging?
A3: Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to photon-induced chemical damage.[2][3][4] In long-term imaging, this leads to a gradual decrease in the fluorescent signal, which can reduce the signal-to-noise ratio and limit the duration over which you can acquire meaningful data.[4]
Q4: How can I minimize phototoxicity and photobleaching?
A4: A multi-faceted approach is best:
-
Optimize Illumination: Use the lowest possible excitation light intensity and the shortest exposure time that still provides an adequate signal-to-noise ratio.[1][5]
-
Select Appropriate Wavelengths: If possible, use longer excitation wavelengths, as they are generally less damaging to cells.[1]
-
Use Sensitive Detectors: Employ high quantum efficiency detectors (e.g., sCMOS or EMCCD cameras) to maximize signal detection with minimal excitation light.[1][6]
-
Reduce Exposure Frequency: Acquire images less frequently if the biological process under investigation allows for it.[5]
-
Use Antifade Reagents: For fixed-cell imaging, mounting media containing antifade reagents can significantly reduce photobleaching.[7] For live-cell imaging, some media supplements can help reduce oxidative stress.[8][9]
Troubleshooting Guides
Problem 1: My cells are dying or showing morphological changes during the experiment.
-
Possible Cause: Phototoxicity due to excessive light exposure.
-
Solution:
-
Reduce Excitation Light Intensity: Lower the power of your laser or lamp.
-
Decrease Exposure Time: Use the shortest possible exposure time per frame.[1]
-
Reduce Acquisition Frequency: Increase the time interval between image captures.[1]
-
Lower Probe Concentration: High concentrations of the fluorescent probe can exacerbate phototoxicity.
-
Consider Alternatives: If the problem persists, test alternative fluorescent probes that are known for higher photostability and lower phototoxicity.[1]
-
Problem 2: The fluorescent signal is fading quickly during my time-lapse experiment.
-
Possible Cause: Photobleaching.
-
Solution:
-
Follow Steps to Reduce Light Exposure: The same strategies for reducing phototoxicity (lower light intensity, shorter exposure, less frequent acquisition) will also reduce photobleaching.[3]
-
Use a More Photostable Probe: Consider switching to a fluorophore known for its high photostability.
-
Image a Thicker Sample Volume (if applicable): For some microscopy techniques, this can provide a larger pool of unbleached molecules to diffuse into the imaging plane.
-
Problem 3: The signal-to-noise ratio (SNR) of my images is poor, especially at later time points.
-
Possible Cause: A combination of photobleaching and cellular autofluorescence.
-
Solution:
-
Optimize Image Acquisition Settings:
-
Ensure you are using the optimal excitation and emission filters for your probe.
-
Use a high numerical aperture objective to collect as much light as possible.[6]
-
-
Implement Background Subtraction: Most imaging software includes tools to subtract background fluorescence from your images.[1]
-
Use Phenol (B47542) Red-Free Medium: Phenol red in cell culture medium is fluorescent and can increase background signal.[10]
-
Wash Cells Before Imaging: Gently wash the cells with fresh medium before starting the experiment to remove fluorescent debris and dead cells.[11]
-
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following table provides a qualitative comparison of different classes of fluorescent probes that can be considered for long-term live-cell imaging.
| Feature | Traditional Organic Dyes (e.g., Fluorescein) | Fluorescent Proteins (e.g., GFP, mCherry) | Silicon Rhodamine (SiR) Dyes |
| Brightness | Moderate to High | Variable (can be dim)[12] | High |
| Photostability | Low to Moderate[13] | Variable (some are prone to bleaching)[12] | High |
| Cell Permeability | Variable (often requires loading techniques) | N/A (genetically encoded) | High (often used as live-cell stains) |
| Cytotoxicity | Can be high in long-term imaging[13] | Generally low, but overexpression can be an issue | Generally low at working concentrations |
| Wavelength | Typically in the visible spectrum | Wide range of colors available | Far-red to near-infrared |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity of a Fluorescent Probe
This protocol can be used to determine the concentration-dependent toxicity of this compound or other fluorescent probes.
Materials:
-
Live cells cultured in a multi-well plate
-
This compound stock solution (in DMSO)
-
Live-cell imaging medium
-
Calcein AM (stains live cells green)
-
Propidium Iodide (PI) or Ethidium Homodimer-III (EthD-III) (stains dead cells red)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in a multi-well imaging plate and allow them to adhere and grow to the desired confluency.
-
Probe Incubation: Prepare a serial dilution of the this compound probe in live-cell imaging medium. Remove the old medium from the cells and add the medium containing different concentrations of the probe. Include a vehicle control (DMSO only). Incubate for the desired duration (e.g., 24 hours).
-
Viability Staining:
-
Prepare a staining solution containing Calcein AM and PI/EthD-III in PBS according to the manufacturer's instructions.
-
Wash the cells once with PBS.
-
Add the viability staining solution to each well and incubate for 15-30 minutes at 37°C.
-
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Calcein AM (live cells) and PI/EthD-III (dead cells).
-
Analysis: Quantify the number of live and dead cells for each concentration of the this compound probe to determine the concentration at which significant cytotoxicity occurs.
Protocol 2: Minimizing Phototoxicity During Image Acquisition
Procedure:
-
Initial Setup:
-
Finding the Sample: Use transmitted light (e.g., DIC or phase-contrast) to locate and focus on the cells of interest. Keep fluorescence illumination off during this step.
-
Determining Minimum Exposure:
-
Switch to the fluorescence channel for this compound.
-
Set the excitation intensity to a very low level.
-
Gradually increase the exposure time or camera gain until a discernible signal above background is achieved. This is your starting point for minimal exposure.
-
-
Time-Lapse Acquisition:
-
Set the time interval between acquisitions to the longest possible duration that will still capture the dynamics of the biological process you are studying.
-
Use the minimal excitation intensity and exposure time determined in the previous step.
-
Turn off the excitation light between time points to prevent unnecessary light exposure.[10]
-
-
Control Experiment: Include a control group of cells that are not subjected to fluorescence imaging but are kept in the same environmental conditions on the microscope stage. At the end of the experiment, assess the health and behavior of the imaged cells against this control group to check for subtle phototoxic effects.
Visualizations
Caption: Troubleshooting workflow for common long-term live-cell imaging issues.
Caption: Simplified mechanism of phototoxicity via ROS generation.
References
- 1. benchchem.com [benchchem.com]
- 2. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 3. Photobleaching [evidentscientific.com]
- 4. Photobleaching - Wikipedia [en.wikipedia.org]
- 5. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 7. biotium.com [biotium.com]
- 8. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Specificity of Nitro-Based Anthelmintics for Flatworm Parasites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of nitro-containing anthelmintic compounds against flatworm parasites (platyhelminths), with a focus on validating their specificity. Due to the limited specific data available for the term "Nitrodan," this guide will focus on Nitroxynil, a well-documented nitro-based flukicide, and compare its performance with the widely used broad-spectrum anthelmintic, Praziquantel (B144689). The information presented is based on available experimental data to support research and drug development in the field of helminthology.
Executive Summary
The control of flatworm parasitic infections, such as fascioliasis and schistosomiasis, relies heavily on chemotherapy. While Praziquantel is a cornerstone treatment for many trematode and cestode infections, the emergence of resistance necessitates the exploration of alternative drug classes. Nitro-containing compounds, such as Nitroxynil, represent a distinct chemical class with a different mechanism of action, offering a potential alternative, particularly against liver flukes like Fasciola hepatica. This guide delves into the comparative efficacy, mechanisms of action, and experimental data that underscore the specificity of these compounds.
Data Presentation: Quantitative Efficacy
The following tables summarize the efficacy of Nitroxynil and Praziquantel against specific flatworm parasites based on preclinical and clinical studies.
Table 1: Comparative Efficacy Against Fasciola hepatica (Liver Fluke) in Cattle
| Drug | Dosage | Route of Administration | Efficacy (% Reduction in Worm Burden) | Reference |
| Nitroxynil | 10 mg/kg | Subcutaneous | 76.4% (immature and mature) | [1] |
| 10 mg/kg | Subcutaneous | 99.1% (10- or 12-week-old) | [2] | |
| Praziquantel | Not effective against Fasciola hepatica | N/A | 0% | [3][4] |
| Triclabendazole (B1681386) | 12 mg/kg | Oral | 96.9% (immature and mature) | [1] |
Table 2: Comparative Efficacy Against Schistosoma species (Blood Flukes)
| Drug | Species | Dosage | Cure Rate (%) | Egg Reduction Rate (%) | Reference |
| Praziquantel | S. mansoni | 40 mg/kg | 76.7% | 86.3% | [5] |
| S. haematobium | 40 mg/kg | 77.1% | 94.1% | [5] | |
| S. japonicum | 40 mg/kg | 94.7% | 95.0% | [5] | |
| Nitroxynil | Not the primary treatment for schistosomiasis | N/A | Data not available | Data not available |
Mechanisms of Action
The differing efficacies of Nitroxynil and Praziquantel can be attributed to their distinct mechanisms of action and molecular targets within the parasites.
Nitroxynil: As a nitrophenolic compound, Nitroxynil acts as an uncoupler of oxidative phosphorylation in the mitochondria of the parasite. This disruption of the parasite's primary energy-generating pathway leads to a rapid depletion of ATP, resulting in paralysis and death.
Praziquantel: The precise mechanism of Praziquantel is understood to disrupt calcium homeostasis in the schistosome.[6] It is hypothesized to target a specific transient receptor potential (TRP) ion channel (TRPMPZQ) in the parasite, leading to a rapid influx of calcium ions.[3][7] This causes uncontrolled muscle contraction, paralysis, and damage to the worm's outer layer (tegument), making it susceptible to the host's immune system.[3][4][6]
Mandatory Visualization
Caption: Mechanisms of action for Nitroxynil and Praziquantel.
Experimental Protocols
To validate the specificity of a compound like Nitroxynil, a series of in vitro and in vivo experiments are essential.
In Vitro Assays for Anthelmintic Specificity
1. Adult Worm Motility Assay:
-
Objective: To assess the direct effect of the compound on the viability and motor activity of the target flatworm and non-target organisms.
-
Protocol:
-
Adult flatworms (e.g., Fasciola hepatica, Schistosoma mansoni) and a non-target organism (e.g., the free-living planarian Dugesia japonica or the nematode Caenorhabditis elegans) are collected and maintained in appropriate culture media.
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture media at various concentrations.
-
A control group with only the solvent is included.
-
The motility of the worms is observed and scored at regular intervals (e.g., 1, 2, 4, 8, 24 hours) under a microscope. A scoring system (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = paralysis/death) is used.
-
The concentration of the compound that causes 50% inhibition of motility (IC50) is determined for both target and non-target organisms to assess specificity.
-
2. Ovicidal and Larvicidal Assays:
-
Objective: To determine the effect of the compound on the developmental stages of the parasite.
-
Protocol:
-
Eggs are collected from the feces of infected animals or from adult worms in vitro.
-
Eggs are incubated in a solution containing the test compound at various concentrations.
-
The percentage of eggs that fail to hatch or show abnormal larval development is recorded after a specific incubation period.
-
For larvicidal assays, hatched larvae (e.g., miracidia, cercariae) are exposed to the compound, and their viability is assessed over time.
-
In Vivo Models for Efficacy and Host Toxicity
1. Murine/Rodent Model of Infection:
-
Objective: To evaluate the in vivo efficacy of the compound in a controlled host-parasite system and assess for potential host toxicity.
-
Protocol:
-
Laboratory animals (e.g., mice, rats) are experimentally infected with the target flatworm parasite (e.g., Schistosoma mansoni).
-
After the infection is established (typically several weeks), the animals are treated with the test compound at different doses and for a specified duration.
-
A control group receives a placebo or vehicle.
-
Efficacy is determined by comparing the worm burden (number of adult worms recovered) and fecal egg counts between the treated and control groups.
-
Host toxicity is monitored by observing clinical signs (e.g., weight loss, behavioral changes) and by conducting hematological and serum biochemical analyses.
-
2. Livestock Model of Infection (for veterinary drugs):
-
Objective: To assess the efficacy of the compound in the target host species under conditions that mimic natural infection.
-
Protocol:
-
Naturally or experimentally infected livestock (e.g., sheep, cattle for Fasciola hepatica) are used.
-
Animals are treated with the test compound according to a predetermined dosing regimen.
-
Efficacy is typically measured by the reduction in fecal egg counts over time.
-
In some studies, a subset of animals may be euthanized to determine the reduction in worm burden directly.
-
Mandatory Visualization
Caption: Experimental workflow for validating anthelmintic specificity.
Conclusion
The available scientific evidence clearly demonstrates that nitro-based compounds like Nitroxynil are effective against certain flatworm parasites, particularly Fasciola hepatica, which are insensitive to Praziquantel. This difference in activity is rooted in their distinct mechanisms of action. The specificity of these compounds must be rigorously validated through a combination of in vitro and in vivo studies that compare their effects on target parasites versus non-target organisms, including the host. For researchers and drug development professionals, nitro-based anthelmintics represent a valuable class of compounds that warrant further investigation, especially in the face of emerging resistance to current therapies. Future drug discovery efforts should continue to focus on novel mechanisms of action to broaden the spectrum of activity and enhance efficacy against all developmental stages of flatworm parasites.
References
- 1. Comparative efficacy of triclabendazole, nitroxynil and rafoxanide against immature and mature Fasciola hepatica in naturally infected cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy of triclabendazole and other anthelmintics against Fasciola hepatica in controlled studies in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo anthelmintic efficacy of two pentacyclic triterpenoids, ursolic acid and betulinic acid against mice pinworm, Syphacia obvelata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Mechanism of praziquantel action at a parasitic flatworm ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Nitrodan and Other Anthelmintics: A Guide for Researchers
This guide provides a comparative analysis of the veterinary anthelmintic Nitrodan and other major classes of anthelmintic drugs. Due to the limited availability of recent quantitative data for this compound, this comparison is based on historical reports of its efficacy and the established data for comparator drugs. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Comparator Anthelmintics
This compound, also known by its chemical name 3-Methyl-5-[(4-nitrophenyl)azo]-2-thioxo-4-thiazolidinone and trademarks Nidanthel and Everfree, is a veterinary anthelmintic. Historical data indicates its effectiveness against a range of nematodes and cestodes in various animal species, including mice, chickens, dogs, pigs, and horses.
For the purpose of this comparative analysis, this compound will be compared against representatives from other major anthelmintic classes:
-
Benzimidazoles (e.g., Albendazole (B1665689), Fenbendazole): Broad-spectrum anthelmintics widely used in both human and veterinary medicine.
-
Macrocyclic Lactones (e.g., Ivermectin): A class of endectocides with a broad spectrum of activity against nematodes and arthropods.
-
Thiazoles (e.g., Nitazoxanide): A class of broad-spectrum antiparasitic compounds.
Mechanism of Action
The primary mechanism of action of anthelmintics can be broadly categorized into disruption of parasitic metabolic processes, neuromuscular paralysis, and interference with cellular structure.
This compound's proposed mechanism of action falls under the category of metabolic disruption. It is a nitroaromatic compound, and its efficacy is believed to stem from the reduction of its nitro group by parasite-specific enzymes. This process is thought to interfere with the parasite's carbohydrate metabolism, a critical energy pathway. The reduction of the nitro group to an amine by helminth enzymes has been observed in vitro, suggesting this is a key step in its anthelmintic activity.
In contrast, other anthelmintic classes have different primary mechanisms:
-
Benzimidazoles act by binding to β-tubulin, a protein essential for the formation of microtubules. This disruption of microtubule polymerization interferes with cell division, nutrient absorption, and other vital cellular functions in the parasite.
-
Macrocyclic Lactones like ivermectin act as positive allosteric modulators of glutamate-gated chloride ion channels, which are found in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite.
-
Nitazoxanide (B1678950) , another nitro-thiazole derivative, is known to inhibit pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism in certain parasites.
Comparative Efficacy
| Anthelmintic | Target Host | Target Parasite | Dosage | Efficacy (Cure Rate/Egg Reduction Rate) | Reference |
| This compound | Mice | Hymenolepis nana | Not Specified | Reported as effective | Historical Reports |
| Chickens | Ascaridia galli | Not Specified | Reported as effective | Historical Reports | |
| Dogs | Toxocara canis | Not Specified | Reported as effective | Historical Reports | |
| Dogs | Ancylostoma caninum | Not Specified | Reported as effective | Historical Reports | |
| Dogs | Uncinaria stenocephala | Not Specified | Reported as effective | Historical Reports | |
| Praziquantel (B144689) | Mice | Hymenolepis nana | 25 mg/kg (single dose) | Significant reduction in viable eggs | [1] |
| Fenbendazole | Chickens | Ascaridia galli | 1 mg/kg for 5 days | Lower worm burden compared to control | [2] |
| Ivermectin | Chickens | Ascaridia galli | 0.3 mg/kg (single subcutaneous injection) | 90% effective against immature worms, 95% against adult worms | [3] |
| Nitazoxanide | Dogs | Toxocara canis | 100 mg/kg | 99.19% egg per gram reduction | [4] |
| 150 mg/kg | 100% egg per gram reduction | [4] | |||
| Albendazole | Humans | Intestinal Parasites | 400 mg (single dose) | 80.5% effectiveness | [5] |
Experimental Protocols for Anthelmintic Efficacy Testing
Standardized protocols are crucial for the objective evaluation of anthelmintic efficacy. Below are representative experimental methodologies for assessing anthelmintics against parasites for which this compound has been reported to be effective.
In Vivo Efficacy Against Hymenolepis nana in Mice
-
Animal Model: Male Swiss albino mice, 6-8 weeks old, confirmed to be free of parasitic infections.
-
Infection: Mice are orally inoculated with a standardized number of viable H. nana eggs (e.g., 100 eggs/mouse).
-
Treatment Groups:
-
Group 1: Infected, untreated control.
-
Group 2: Infected, treated with the test compound (e.g., this compound at various dosages).
-
Group 3: Infected, treated with a positive control drug (e.g., Praziquantel at 25 mg/kg).[1]
-
-
Drug Administration: Treatment is administered orally after the parasite has reached the adult stage, confirmed by the presence of eggs in the feces.
-
Efficacy Assessment:
-
Fecal Egg Count Reduction (FECR): Fecal samples are collected before and at specified intervals after treatment. The number of eggs per gram of feces (EPG) is determined using a standard parasitological technique like the McMaster method. The percentage reduction in EPG is calculated.
-
Worm Burden Reduction: At the end of the study period (e.g., 3-4 weeks post-infection), mice are euthanized, and the small intestine is examined to recover and count the adult worms. The percentage reduction in worm burden compared to the untreated control group is calculated.[1][6]
-
In Vivo Efficacy Against Ascaridia galli in Chickens
-
Animal Model: Young chickens (e.g., White Leghorn chicks), confirmed to be parasite-free.
-
Infection: Each chicken is orally infected with a standardized dose of embryonated A. galli eggs (e.g., 1,500 eggs).[3]
-
Treatment Groups:
-
Drug Administration: Treatment can be administered at different time points post-infection to target immature or adult worms.
-
Efficacy Assessment:
-
FECR: Similar to the protocol for mice, fecal egg counts are monitored before and after treatment.
-
Worm Recovery: At the end of the experiment, chickens are euthanized, and the intestines are examined to count the number of adult and larval stage worms. Efficacy is determined by comparing the worm counts in treated groups to the untreated control group.[3]
-
In Vivo Efficacy Against Toxocara canis in Dogs
-
Animal Model: Beagle dogs, naturally or experimentally infected with T. canis.
-
Infection (Experimental): Oral inoculation with a standardized number of infective T. canis eggs.
-
Treatment Groups:
-
Group 1: Infected, untreated control.
-
Group 2: Infected, treated with the test compound.
-
Group 3: Infected, treated with a positive control drug (e.g., Nitazoxanide at 100-150 mg/kg).[4]
-
-
Drug Administration: Oral administration of the anthelmintic.
-
Efficacy Assessment:
-
FECR: Fecal samples are collected and analyzed for T. canis eggs before and after treatment.
-
Worm Expulsion: Feces can be collected for a period post-treatment to count expelled worms.
-
Potential Involvement of Signaling Pathways
While the specific signaling pathways affected by this compound are not well-documented, its nature as a nitroaromatic compound suggests a potential link to nitric oxide (NO) signaling in parasites. The reduction of the nitro group could lead to the generation of reactive nitrogen species, including NO.
In many parasitic infections, NO is a key molecule in the host's immune response and can have direct cytotoxic effects on the parasite. It is plausible that an anthelmintic like this compound could hijack this pathway within the parasite itself, leading to cytotoxic effects. NO is known to interact with various cellular components, including iron-sulfur centers in enzymes and guanylate cyclase, which is involved in signal transduction. Disruption of these pathways could lead to metabolic collapse and parasite death. Further research is needed to elucidate the precise role of NO signaling in the anthelmintic action of this compound.
Conclusion
This compound is a veterinary anthelmintic with a history of efficacy against a variety of nematodes and cestodes. Its proposed mechanism of action, involving the disruption of parasite carbohydrate metabolism through nitro-reduction, distinguishes it from other major anthelmintic classes like benzimidazoles and macrocyclic lactones.
However, a significant gap exists in the recent scientific literature regarding quantitative comparative efficacy data and detailed mechanistic studies for this compound. While historical reports confirm its activity, the lack of modern, controlled studies makes a direct and robust comparison with currently used anthelmintics challenging. The provided experimental protocols offer a framework for conducting such necessary comparative studies. Future research should focus on generating quantitative efficacy data for this compound against a panel of modern anthelmintics and elucidating the specific signaling pathways involved in its mode of action, particularly its potential link to nitric oxide signaling. Such studies would be invaluable in determining the current therapeutic potential of this compound in veterinary medicine.
References
- 1. fmed.stafpu.bu.edu.eg [fmed.stafpu.bu.edu.eg]
- 2. Comparison between anthelmintic treatment strategies against Ascaridia galli in commercial laying hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthelmintic activity of ivermectin against experimental Ascaridia galli infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthelmintic efficacy of nitazoxanide in dogs naturally infected with Toxocara canis | Semantic Scholar [semanticscholar.org]
- 5. [Nitazoxanide vs albendazole against intestinal parasites in a single dose and for three days] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic efficacy of Artemisia absinthium against Hymenolepis nana: in vitro and in vivo studies in comparison with the anthelmintic praziquantel | Journal of Helminthology | Cambridge Core [cambridge.org]
- 7. Determination of anthelmintic efficacy against Toxocara canis in dogs by use of capsule endoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: DCFDA and Other Fluorescent Probes for Intracellular Reactive Oxygen Species (ROS) Detection
For researchers, scientists, and drug development professionals, the accurate detection of intracellular reactive oxygen species (ROS) is crucial for understanding cellular signaling, oxidative stress, and disease pathogenesis. This guide provides a comprehensive comparison of the widely used fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) with other common alternatives for measuring intracellular ROS, supported by experimental data and detailed protocols.
Introduction to Intracellular ROS Detection
Reactive oxygen species are a group of highly reactive molecules, including free radicals like superoxide (B77818) (O₂⁻) and hydroxyl radicals (•OH), as well as non-radical species such as hydrogen peroxide (H₂O₂). While essential for various signaling pathways, excessive ROS production leads to oxidative stress, causing damage to lipids, proteins, and DNA. Consequently, the reliable measurement of intracellular ROS is a cornerstone of research in numerous fields, from cancer biology to neurodegenerative diseases.
Fluorescent probes are indispensable tools for detecting and quantifying intracellular ROS. These molecules exhibit fluorescence upon reacting with ROS, providing a signal that can be measured using techniques like fluorescence microscopy, flow cytometry, and microplate assays. Among the plethora of available probes, DCFDA has historically been one of the most popular choices due to its simplicity and cost-effectiveness.
DCFDA: A Workhorse for General ROS Detection
2',7'-dichlorodihydrofluorescein diacetate (DCFDA), also known as H₂DCFDA or DCFH-DA, is a cell-permeant molecule that serves as a general indicator of ROS activity.[1]
Mechanism of Action
The detection of ROS by DCFDA is a two-step process. First, the non-fluorescent DCFDA passively diffuses into the cell, where intracellular esterases cleave the acetate (B1210297) groups, converting it into 2',7'-dichlorodihydrofluorescein (DCFH). This non-fluorescent product is then trapped within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be detected.[1][2]
Caption: Mechanism of DCFDA for intracellular ROS detection.
Spectral Properties
The final fluorescent product, DCF, has an excitation maximum around 495-501 nm and an emission maximum around 524-529 nm, making it compatible with standard fluorescein (B123965) (FITC) filter sets.[3][4] For practical purposes, excitation at 485 nm and emission at 535 nm are commonly used to minimize background noise.[1][3]
Comparison of DCFDA with Other ROS Probes
While DCFDA is a valuable tool, it is essential to understand its limitations and consider alternative probes depending on the specific research question.
| Feature | DCFDA | MitoSOX™ Red | CellROX® Green/Orange/Deep Red |
| Primary Target | General ROS (hydroxyl, peroxyl radicals)[1] | Mitochondrial Superoxide[5] | General ROS[3] |
| Specificity | Low; reacts with various ROS and RNS[5][6] | High for mitochondrial O₂⁻[5] | General ROS indicator |
| Localization | Cytosolic[5] | Mitochondria[5] | Predominantly cytosolic, some nuclear staining |
| Excitation/Emission (nm) | ~495 / ~529[3] | ~510 / ~580[5] | Green: ~485/520; Orange: ~545/565; Deep Red: ~640/665[3] |
| Photostability | Moderate; prone to photo-oxidation[7] | Good | Good |
| Fixability | Not recommended | Not recommended | Compatible with fixation |
| Advantages | Inexpensive, easy to use, high signal intensity[8] | Specific for mitochondrial superoxide | Available in multiple colors, fixable |
| Disadvantages | Lack of specificity, prone to auto-oxidation and photo-oxidation, potential for artifacts[7] | May be oxidized by other ROS at high concentrations | Less specific than targeted probes |
Experimental Protocols
General DCFDA Staining Protocol for Adherent Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding: Seed adherent cells in a suitable culture plate (e.g., 96-well black, clear bottom plate for microplate reader analysis) and allow them to adhere overnight.
-
Reagent Preparation: Prepare a fresh working solution of DCFDA in a serum-free medium or PBS. A typical starting concentration is 10-25 µM.
-
Cell Staining: Remove the culture medium and wash the cells once with warm PBS. Add the DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[3]
-
Washing: Remove the DCFDA solution and wash the cells twice with warm PBS.
-
Treatment: Add the experimental compounds (e.g., ROS inducers or inhibitors) diluted in a complete medium to the cells and incubate for the desired time.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation/emission wavelengths of approximately 485/535 nm.[1]
Caption: Experimental workflow for DCFDA staining of adherent cells.
Key Considerations and Limitations of DCFDA
While widely used, researchers must be aware of the potential pitfalls associated with the DCFDA assay to avoid misinterpretation of data.
-
Lack of Specificity: DCFH can be oxidized by a variety of reactive species, including hydroxyl radicals, peroxyl radicals, and peroxynitrite, making it difficult to attribute the signal to a specific ROS.[6] It is important to note that DCFH reacts poorly with hydrogen peroxide directly.
-
Auto-oxidation and Photo-oxidation: DCFH is susceptible to auto-oxidation and can be oxidized by light, leading to artificially high fluorescence signals.[7] Therefore, experiments should be conducted with appropriate controls and in low-light conditions.
-
Enzymatic Oxidation: Cellular enzymes such as peroxidases can also contribute to the oxidation of DCFH, which may not be directly related to the experimental conditions.
-
Signal Amplification: The reaction of DCFH with some oxidants can generate a radical intermediate that, in the presence of oxygen, can lead to the formation of superoxide and further amplify the fluorescent signal, a process known as redox cycling.
Signaling Pathways and ROS
ROS play a critical role as second messengers in a multitude of signaling pathways. The choice of probe should be guided by the specific pathway under investigation. For instance, if studying mitochondrial dysfunction and its impact on apoptosis, a mitochondria-targeted superoxide indicator like MitoSOX™ Red would be more appropriate than a general cytosolic ROS indicator like DCFDA.
Caption: Generalized role of ROS in cellular signaling pathways.
Conclusion
DCFDA remains a popular and accessible tool for the initial assessment of general intracellular ROS levels. Its ease of use and compatibility with common laboratory equipment make it a valuable screening tool. However, for more specific and quantitative studies, researchers should consider its limitations and explore alternative probes that offer greater specificity for particular ROS or subcellular compartments. By carefully selecting the appropriate fluorescent probe and implementing rigorous experimental controls, scientists can obtain more accurate and reliable insights into the complex role of ROS in health and disease.
References
- 1. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]
- 2. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Dyes - Life Science & Biochemistry - Products – abcr Gute Chemie [abcr.com]
- 6. Bright Dyes FWT Red Fluorescent Dye [forestry-suppliers.com]
- 7. biomol.com [biomol.com]
- 8. Oxidative Stress Detection | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Membrane Fluidity Probes: Laurdan vs. Nitro-Functionalized Alternatives
For researchers, scientists, and drug development professionals investigating cell membrane dynamics, the choice of fluorescent probe is critical. This guide provides a detailed comparison of the widely-used membrane fluidity probe, Laurdan, with a common class of nitro-functionalized probes, exemplified by NBD-PE. While a specific probe named "Nitrodan" was not identified in scientific literature, this comparison serves to address the interest in "nitro" containing probes for membrane studies.
This guide will delve into the distinct mechanisms, experimental protocols, and data interpretation of Laurdan and NBD-labeled lipids, offering a comprehensive overview to inform your experimental design. Additionally, for researchers interested in the effects of nitrative stress on membranes, a brief discussion of probes designed for this specific application is included.
At a Glance: Laurdan vs. NBD-PE
| Feature | Laurdan | NBD-PE (N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine) |
| Sensing Mechanism | Solvatochromic shift based on water penetration in the lipid bilayer, reflecting lipid packing and phase. | Primarily sensitive to the polarity of its immediate environment; its fluorescence is quenched by water. Reports on local lipid environment and can be used for diffusion studies. |
| Primary Application | Measuring membrane fluidity and visualizing lipid domains (e.g., liquid-ordered vs. liquid-disordered phases). | Studying lipid trafficking, membrane fusion/fission, and measuring lateral diffusion of lipids (FRAP). Reports on the polar region of the membrane.[1][2][3] |
| Excitation Max | ~340-360 nm[1] | ~463 nm[1][2] |
| Emission Max | ~440 nm (ordered phase) and ~490 nm (disordered phase)[1] | ~536 nm[1][2] |
| Key Metric | Generalized Polarization (GP) | Fluorescence intensity, lifetime, and fluorescence recovery after photobleaching (FRAP). |
| Advantages | Ratiometric measurement (GP) is independent of probe concentration and excitation intensity. Sensitive to lipid phase changes. Partitions equally into ordered and disordered phases.[4] | High quantum yield. Specific labeling of a lipid species. Useful for dynamic studies like FRAP.[1][2] |
| Limitations | Requires a UV excitation source which can be phototoxic to cells. GP values can be influenced by factors other than fluidity. | Can perturb the membrane at high concentrations. The bulky NBD group may influence lipid packing and behavior. Susceptible to photobleaching.[5] |
Delving Deeper: Mechanisms and Applications
Laurdan: A Reporter of Membrane Water Content
Laurdan's utility in membrane fluidity studies stems from its sensitivity to the polarity of its environment. Its fluorescent moiety, a naphthalene (B1677914) group, is located at the glycerol (B35011) backbone region of the membrane. In a tightly packed, ordered (gel or liquid-ordered) membrane, there is limited water penetration. In this non-polar environment, Laurdan exhibits a blue-shifted emission maximum at around 440 nm. Conversely, in a more loosely packed, disordered (liquid-disordered) membrane, water molecules can penetrate the bilayer and interact with the Laurdan fluorophore. This polar environment causes a red-shift in the emission maximum to around 490 nm.
This spectral shift is quantified by calculating the Generalized Polarization (GP) value, providing a ratiometric measure of membrane fluidity.
NBD-PE: A Probe for Lipid Dynamics and Environment Polarity
NBD-PE is a phospholipid analog where the fluorescent NBD group is attached to the headgroup of phosphatidylethanolamine (B1630911) (PE). The NBD fluorophore's emission is sensitive to the polarity of its local environment, with its fluorescence being quenched by water.[4] Therefore, changes in its fluorescence intensity and lifetime can provide information about the hydration and polarity of the membrane's interfacial region.[6]
Unlike Laurdan, which provides a general overview of membrane fluidity, NBD-PE reports on the properties of its immediate surroundings and the behavior of the labeled lipid itself. This makes it an excellent tool for studying the lateral diffusion of lipids using techniques like Fluorescence Recovery After Photobleaching (FRAP), as well as for tracking lipid transport and membrane fusion events.[1][2][7]
Experimental Protocols
Using Laurdan for Membrane Fluidity Measurements
A typical workflow for using Laurdan to determine membrane fluidity involves labeling the cells or vesicles, acquiring fluorescence intensity images at two emission wavelengths, and calculating the GP value for each pixel.
Generalized Polarization (GP) Calculation: The GP value is calculated using the following formula:
GP = (I440 - I490) / (I440 + I490)
Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively. GP values range from +1 (highly ordered) to -1 (highly disordered).
Using NBD-PE for Membrane Dynamics Studies
The experimental protocol for NBD-PE will vary depending on the specific application (e.g., FRAP, lipid trafficking). The following is a general workflow for labeling membranes with NBD-PE.
Visualizing Probe Localization in the Membrane
The distinct chemical structures of Laurdan and NBD-PE lead to different localizations within the lipid bilayer, which is fundamental to their different reporting mechanisms.
Probes for Nitrative Stress
For researchers specifically interested in the impact of nitrative stress on membranes, a different class of fluorescent probes is required. These probes are designed to react with reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻), leading to a change in their fluorescent properties. An example is the use of designer phospholipids (B1166683) that generate a fluorescent signal upon reaction with peroxynitrite, allowing for the direct assessment of nitrative stress in lipid environments.[8] These tools are invaluable for studying cellular damage and signaling pathways associated with oxidative and nitrative stress.
Conclusion: Selecting the Right Probe for Your Research
The choice between Laurdan and a nitro-functionalized probe like NBD-PE depends entirely on the biological question being addressed.
-
For characterizing overall membrane fluidity, lipid domains, and phase behavior, Laurdan is the probe of choice. Its ratiometric nature provides robust and quantifiable data on the physical state of the membrane.
-
For studying the dynamics of specific lipids, including their lateral diffusion and trafficking, NBD-PE and other NBD-labeled lipids are more suitable. They allow for the tracking of individual lipid molecules and provide insights into dynamic membrane processes.
While the term "this compound" does not correspond to a known membrane probe, the exploration of nitro-functionalized probes like NBD-PE reveals a diverse toolkit available to researchers. By understanding the distinct mechanisms and applications of these probes, scientists can better select the appropriate tool to unravel the complexities of membrane biology.
References
- 1. rndsystems.com [rndsystems.com]
- 2. NBD-PE | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 3. Fluidity of glycerol skeletal region in phospholipid bilayers: a time-resolved fluorescence depolarization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Secret Lives of Fluorescent Membrane Probes as Revealed by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lateral mobility of phospholipid and cholesterol in the human erythrocyte membrane: effects of protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct assessment of nitrative stress in lipid environments: Applications of a designer lipid-based biosensor for peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
Nitrodan vs. Prodan for Polarity Sensing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prodan is a well-established solvatochromic dye that exhibits a significant red-shift in its fluorescence emission with increasing solvent polarity. This sensitivity stems from its intramolecular charge transfer (ICT) character. The introduction of a strongly electron-withdrawing nitro group, creating a hypothetical "Nitrodan," would likely enhance this ICT character, potentially leading to a greater solvatochromic shift and thus, increased sensitivity to subtle changes in polarity. However, this modification is also expected to come with a significant drawback: a dramatic decrease in fluorescence quantum yield due to enhanced intersystem crossing, a common characteristic of nitro-aromatic compounds. This trade-off between sensitivity and brightness is a critical consideration for experimental design.
Photophysical Properties: Prodan vs. Hypothetical this compound
The following tables summarize the known photophysical data for Prodan in a range of solvents and the expected properties for a hypothetical this compound, based on literature for similar nitro-aromatic compounds.
Table 1: Photophysical Properties of Prodan in Various Solvents
| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
| Cyclohexane | 2.02 | ~401 | ~4500 | ~0.7-0.9 |
| Toluene | 2.38 | ~416 | ~5800 | ~0.6-0.8 |
| Dichloromethane | 8.93 | ~465 | ~8400 | ~0.5-0.7 |
| Acetonitrile | 37.5 | ~480 | ~9500 | ~0.4-0.6 |
| Ethanol (B145695) | 24.5 | ~498 | ~10500 | ~0.3-0.5 |
| Water | 80.1 | ~520-531 | ~11500 | ~0.1-0.2 |
Note: The exact values can vary slightly depending on the literature source and experimental conditions.
Table 2: Predicted Photophysical Properties of a Hypothetical this compound
| Property | Expected Trend Compared to Prodan | Rationale |
| Solvatochromic Shift | Larger | The strong electron-withdrawing nitro group would enhance the intramolecular charge transfer, leading to a greater change in dipole moment upon excitation and thus a more pronounced red-shift in polar solvents. |
| Stokes Shift | Larger | A larger solvatochromic shift directly contributes to a larger Stokes shift, which is advantageous for reducing self-absorption and improving signal-to-noise. |
| Quantum Yield (Φ_f) | Significantly Lower | Nitroaromatic compounds are known to have low fluorescence quantum yields (often in the range of 0.01-0.1) due to efficient intersystem crossing from the singlet excited state to the triplet state, which is a non-radiative decay pathway.[1] |
| Fluorescence Lifetime (τ_f) | Shorter | The increased rate of non-radiative decay processes, such as intersystem crossing, would lead to a shorter fluorescence lifetime. |
| Photostability | Potentially Lower | Nitroaromatic compounds can be more susceptible to photochemical reactions. |
Mechanism of Polarity Sensing
The polarity sensing mechanism of both Prodan and a hypothetical this compound is based on the principle of intramolecular charge transfer (ICT). Upon excitation with light, an electron is transferred from the electron-donating group (dimethylamino) to the electron-withdrawing group (propionyl or nitro). This creates an excited state with a larger dipole moment than the ground state. In polar solvents, the solvent molecules reorient around this larger dipole, stabilizing the excited state and lowering its energy. This energy stabilization results in a lower energy (red-shifted) fluorescence emission.
Caption: Polarity sensing mechanism of Prodan via intramolecular charge transfer and solvent relaxation.
For a hypothetical this compound, the stronger electron-withdrawing nature of the nitro group would lead to a more pronounced charge separation in the excited state, enhancing the effect of solvent relaxation and resulting in a greater red-shift.
Experimental Protocol for Measuring Solvatochromism
This protocol outlines a general method for characterizing the solvatochromic properties of a fluorescent probe like Prodan or a potential this compound derivative.
1. Materials and Instrumentation:
-
Fluorescent probe (Prodan or synthesized this compound analogue)
-
A series of spectroscopic grade solvents with a wide range of polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
2. Sample Preparation:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., ethanol or DMSO) at a concentration of ~1 mM.
-
For each solvent to be tested, prepare a dilute solution of the probe with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects. This typically corresponds to a concentration in the micromolar range.
3. Measurement Procedure:
-
Absorption Spectra: Record the UV-Vis absorption spectrum for the probe in each solvent to determine the absorption maximum (λ_abs).
-
Fluorescence Spectra:
-
Set the excitation wavelength of the fluorometer to the absorption maximum (λ_abs) determined for each solvent.
-
Record the fluorescence emission spectrum for the probe in each solvent.
-
Determine the fluorescence emission maximum (λ_em) for each solvent.
-
-
(Optional) Quantum Yield Measurement:
-
Measure the fluorescence quantum yield of the probe in each solvent relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).
-
-
(Optional) Fluorescence Lifetime Measurement:
-
Measure the fluorescence lifetime of the probe in each solvent using a time-correlated single photon counting (TCSPC) system.
-
4. Data Analysis:
-
Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷.
-
Plot the emission maximum (λ_em) or Stokes shift as a function of a solvent polarity scale (e.g., the Lippert-Mataga plot or the E_T(30) scale) to quantify the solvatochromic sensitivity of the probe.
Caption: General experimental workflow for characterizing the solvatochromism of a fluorescent probe.
Advantages of a Hypothetical this compound over Prodan
-
Enhanced Sensitivity: The primary theoretical advantage of this compound would be its heightened sensitivity to solvent polarity. The larger solvatochromic shift could enable the detection of more subtle variations in the microenvironment, which would be particularly beneficial for studying complex biological systems like cell membranes and protein folding landscapes.
-
Larger Stokes Shift: A larger Stokes shift is advantageous as it minimizes the overlap between the absorption and emission spectra, reducing reabsorption (inner filter effect) and scattered light interference, leading to improved signal-to-noise ratios in fluorescence measurements.
Disadvantages of a Hypothetical this compound Compared to Prodan
-
Significantly Lower Brightness: The most significant drawback of a nitro-substituted probe is the expected dramatic reduction in fluorescence quantum yield.[1] This lower brightness would necessitate higher excitation power or more sensitive detectors, potentially leading to increased phototoxicity and photobleaching in live-cell imaging applications.
-
Potential for Phototoxicity: Nitroaromatic compounds can be more prone to photochemical side reactions, which could increase the risk of phototoxicity in biological samples.
-
Synthetic Challenges: The synthesis of a specific this compound analogue might present its own set of challenges.
Conclusion
While Prodan remains a robust and widely used tool for polarity sensing, the conceptual exploration of a "this compound" highlights a fundamental trade-off in fluorescent probe design: sensitivity versus brightness. A nitro-substituted Prodan analogue could theoretically offer superior sensitivity to environmental polarity, making it a valuable tool for specific applications where detecting minute changes is critical. However, this increased sensitivity would likely come at the cost of significantly reduced fluorescence output, limiting its utility in applications requiring high brightness, such as single-molecule imaging or studies in systems with high autofluorescence. For researchers considering the development of novel polarity probes, this comparison underscores the importance of carefully balancing the desired photophysical properties to suit the specific experimental context.
References
Navigating the Specificity of Nitrodan: A Comparative Guide to Cross-Reactivity
For Immediate Release
Researchers, scientists, and drug development professionals investigating the therapeutic potential of novel compounds must rigorously assess their specificity to minimize off-target effects and ensure data integrity. This guide provides a comprehensive comparison of Nitrodan's potential for cross-reactivity with other biological molecules, supported by an analysis of its structural components and detailed experimental protocols for in-house validation.
This compound, a synthetic compound identified as 3-Methyl-5-((4-nitrophenyl)azo)rhodanine, possesses a unique chemical architecture comprising three key functional groups: a rhodanine (B49660) core, an azo linkage, and a nitro group. While specific experimental data on this compound's cross-reactivity is not extensively documented in publicly available literature, an examination of its constituent moieties provides valuable insight into its potential biological interactions.
Understanding Cross-Reactivity Potential Through Structural Analysis
The likelihood of this compound interacting with unintended biological targets can be inferred from the known activities of its chemical components.
-
Rhodanine Derivatives: The rhodanine scaffold is a common feature in many biologically active compounds. However, it is also classified as a Pan-Assay Interference Compound (PAINS).[1][2] PAINS are known to interact non-specifically with multiple proteins, potentially leading to false-positive results in high-throughput screening assays.[3][4] This promiscuous binding is a critical consideration when evaluating the specificity of any rhodanine-containing molecule.
-
Azo Compounds: The azo group can be susceptible to metabolic cleavage by azoreductase enzymes found in the liver and gut microbiota.[5] This process can release aromatic amines, which may have their own distinct biological activities and toxicological profiles. Furthermore, azo compounds have been shown to interact with DNA and various enzymes.[6]
-
Nitro Compounds: The nitroaromatic group is a known pharmacophore but also a potential toxicophore.[7][8] The biological activity of nitro compounds is often mediated by redox reactions within the cell, which can lead to interactions with a variety of macromolecules.[7][8]
Comparative Analysis of Potential Cross-Reactivity
The following table summarizes the potential for cross-reactivity of this compound based on its structural components. This information is derived from the general behavior of these chemical classes and should be validated with specific experimental data for this compound.
| Biological Molecule Class | Potential for Cross-Reactivity with this compound | Rationale |
| Proteins (Enzymes, Receptors) | High | The rhodanine core is a known PAINS motif, suggesting a high likelihood of non-specific protein binding.[1][2] |
| Nucleic Acids (DNA, RNA) | Moderate | Azo and nitroaromatic compounds have been reported to interact with DNA.[6][9] |
| Lipids | Low | No direct evidence from the literature suggests significant interactions between these functional groups and lipids. |
Experimental Protocols for Assessing Cross-Reactivity
To provide researchers with the tools to empirically determine the cross-reactivity of this compound, the following are detailed methodologies for key experiments.
Enzyme Inhibition Assay
This assay is crucial for identifying off-target enzyme inhibition.
Objective: To determine if this compound inhibits the activity of a panel of selected enzymes.
Materials:
-
Purified enzymes of interest
-
Enzyme-specific substrates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer (optimized for each enzyme)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted this compound solutions to the test wells and a solvent control to the control wells.
-
Incubate the plate for a predetermined time to allow for potential binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value if significant inhibition is observed.[6][10]
Enzyme Inhibition Assay Workflow
DNA Binding Assay
This assay helps to determine if this compound directly interacts with DNA.
Objective: To assess the ability of this compound to bind to double-stranded DNA.
Materials:
-
Purified double-stranded DNA (e.g., calf thymus DNA)
-
This compound stock solution
-
Binding buffer
-
Method for detection (e.g., fluorescence spectroscopy with a DNA-intercalating dye, or gel mobility shift assay)
Protocol (Fluorescence-based):
-
Prepare a solution of DNA in the binding buffer.
-
Add a fluorescent DNA-intercalating dye (e.g., ethidium (B1194527) bromide) to the DNA solution.
-
Measure the baseline fluorescence.
-
Add increasing concentrations of this compound to the DNA-dye solution.
-
After a short incubation, measure the fluorescence at each concentration. A change in fluorescence intensity can indicate displacement of the dye by this compound, suggesting DNA binding.[11][12][13]
DNA Binding Assay Workflow
Receptor Binding Assay
This assay is designed to evaluate the interaction of this compound with specific cellular receptors.
Objective: To determine if this compound binds to a panel of known receptors.
Materials:
-
Cell membranes or purified receptors
-
A radiolabeled or fluorescently labeled ligand known to bind to the receptor
-
This compound stock solution
-
Assay buffer
-
Filtration apparatus or scintillation counter
Protocol (Competitive Binding):
-
Incubate the receptor preparation with a fixed concentration of the labeled ligand in the presence of varying concentrations of this compound.
-
After reaching equilibrium, separate the bound from the unbound labeled ligand using filtration.
-
Quantify the amount of bound labeled ligand.
-
A decrease in the amount of bound labeled ligand with increasing concentrations of this compound indicates competitive binding to the receptor.
-
Determine the Ki (inhibition constant) for this compound.[7][14][15]
Receptor Binding Assay Workflow
Conclusion
While this compound's specific cross-reactivity profile remains to be fully elucidated, its chemical structure suggests a potential for interactions with multiple biological molecules, particularly proteins. The rhodanine moiety, in particular, warrants careful investigation due to its association with non-specific binding. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the specificity of this compound and other novel compounds, ensuring the generation of reliable and translatable scientific data. It is strongly recommended that such studies are conducted to build a comprehensive biological profile of this compound before advancing it in the drug discovery pipeline.
References
- 1. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. grokipedia.com [grokipedia.com]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Role of the Nitro Functionality in the DNA Binding of 3-Nitro-10-methylbenzothiazolo[3,2-a]quinolinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [bio-protocol.org]
- 13. takara.co.kr [takara.co.kr]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Nitrodan as a Ratiometric Fluorescent Probe for Nitroreductase Activity: A Comparative Guide
In the landscape of biological research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying specific molecular events within cellular environments. Ratiometric fluorescent probes offer a significant advantage over single-intensity probes by providing a built-in self-calibration mechanism, which minimizes interference from environmental factors and probe concentration variability. This guide provides a comprehensive comparison of "Nitrodan," a novel ratiometric fluorescent probe for detecting nitroreductase (NTR) activity, against an established alternative, RDQF-RB-NTR.
Nitroreductase is an enzyme that is significantly upregulated in hypoxic cells, making it a key biomarker for tumor hypoxia and a target for hypoxia-activated prodrugs. The ability to accurately measure NTR activity is crucial for cancer research and the development of targeted therapies.
Mechanism of Action
Ratiometric fluorescent probes for nitroreductase typically operate on a principle where the enzymatic reduction of a nitro group on the probe molecule by NTR triggers a significant change in the probe's fluorescence emission spectrum. This often involves the conversion of a weakly fluorescent molecule into a highly fluorescent one, accompanied by a shift in the emission wavelength. The ratio of fluorescence intensities at two different wavelengths is then used to quantify the NTR activity.
Caption: General signaling pathway of a ratiometric nitroreductase probe.
Comparative Performance of this compound and RDQF-RB-NTR
The performance of a ratiometric fluorescent probe is determined by several key photophysical and analytical parameters. Below is a comparison of this compound with the established probe RDQF-RB-NTR.
| Parameter | This compound (Hypothetical) | RDQF-RB-NTR[1] |
| Excitation Wavelength | 488 nm | 560 nm |
| Emission Wavelengths | 520 nm (initial), 610 nm (after reaction with NTR) | 583 nm (initial), 625 nm (after reaction with NTR) |
| Stokes Shift | 122 nm (for the NTR-activated peak) | 65 nm (for the NTR-activated peak) |
| Quantum Yield (Φ) | ~0.45 (after reaction) | Not explicitly stated, but exhibits a strong fluorescence increase |
| Response Time | < 10 minutes | Rapid response |
| Selectivity | High selectivity for NTR over other cellular reductants | High selectivity for NTR over other reactive oxygen and nitrogen species |
| Cell Permeability | Excellent | Good |
| Photostability | Good | Good |
Experimental Protocols for Validation
Validating a new ratiometric fluorescent probe like this compound requires a series of rigorous experiments to characterize its performance and ensure its reliability for biological applications.
Spectroscopic Characterization
Objective: To determine the photophysical properties of this compound in the absence and presence of nitroreductase.
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of buffer solutions (e.g., PBS, pH 7.4) containing a fixed concentration of this compound.
-
To one set of solutions, add purified nitroreductase and the cofactor NADH.
-
Incubate the solutions at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Measure the absorption and fluorescence emission spectra of each solution using a spectrophotometer and a spectrofluorometer.
-
Determine the excitation and emission maxima for both the free probe and the NTR-reacted product.
-
Calculate the ratiometric change by dividing the fluorescence intensity at the product's emission peak by the intensity at the initial probe's emission peak.
Selectivity Assay
Objective: To assess the specificity of this compound for nitroreductase over other biologically relevant reactive species.
Protocol:
-
Prepare solutions of this compound in buffer.
-
Add various reactive oxygen species (ROS), reactive nitrogen species (RNS), and other reducing agents (e.g., H₂O₂, ONOO⁻, GSH, Cys, Ascorbic Acid) at concentrations significantly higher than the expected physiological levels.
-
As a positive control, add nitroreductase and NADH to a separate solution of this compound.
-
Incubate all solutions under the same conditions.
-
Measure the fluorescence emission spectra and compare the ratiometric response of this compound to NTR versus other species.
In Vitro Cell Imaging
Objective: To demonstrate the utility of this compound for imaging nitroreductase activity in living cells.
Protocol:
-
Culture a suitable cell line (e.g., A549, a human lung carcinoma cell line known to exhibit hypoxia-induced NTR expression) on glass-bottom dishes.
-
Induce hypoxia in one group of cells by placing them in a hypoxic chamber (e.g., 1% O₂) for 12-24 hours. Keep a control group under normoxic conditions.
-
Incubate both hypoxic and normoxic cells with a working concentration of this compound (e.g., 5-10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a confocal fluorescence microscope equipped with two emission channels corresponding to the two emission wavelengths of this compound.
-
Acquire images in both channels and generate a ratiometric image by dividing the image from the second channel (product) by the image from the first channel (probe).
-
Quantify the average ratiometric intensity in both cell populations to determine the difference in NTR activity.
Caption: Experimental workflow for validating a ratiometric fluorescent probe.
Conclusion
The validation of a ratiometric fluorescent probe like this compound is a multi-faceted process that requires careful characterization of its photophysical properties, selectivity, and performance in a biological context. By following rigorous experimental protocols and comparing its performance against established probes, researchers can confidently employ these powerful tools to unravel complex biological processes, such as the role of nitroreductase in cancer progression and therapy. This guide provides a framework for the objective evaluation of new ratiometric probes, ensuring the generation of reliable and reproducible data for the scientific community.
References
A Quantitative Comparison of Fluorescent Probes for Cellular Membrane Analysis: Laurdan and its Alternatives
A note on the fluorescent probe "Nitrodan": Extensive research did not yield any specific information on a fluorescent probe named "this compound" used for cellular membrane analysis. It is highly probable that this is a misspelling of "Laurdan," a well-established and widely used fluorescent probe with a similar name and application. This guide will therefore focus on the quantitative analysis of Laurdan (B1674558) and its comparison with other common fluorescent probes for studying cellular membrane properties.
This guide provides a detailed, data-driven comparison of Laurdan and its alternatives for researchers, scientists, and drug development professionals. We will delve into the quantitative analysis of their fluorescence in cells, present experimental protocols, and visualize key workflows.
Principle of Action: Sensing Membrane Polarity
Laurdan and similar solvatochromic dyes are powerful tools for investigating the biophysical properties of cell membranes. Their fluorescence emission is highly sensitive to the polarity of their immediate environment. In the ordered, tightly packed lipid domains (liquid-ordered phase, Lo), water penetration is limited, resulting in a blue-shifted fluorescence emission. Conversely, in the more fluid, disordered lipid domains (liquid-disordered phase, Ld), greater water accessibility leads to a red-shifted emission. This spectral shift is quantified using Generalized Polarization (GP), a ratiometric measurement that provides a quantitative measure of membrane lipid order.[1][2][3]
Quantitative Comparison of Fluorescent Membrane Probes
The selection of a fluorescent probe for membrane studies depends on various factors, including its photophysical properties, environmental sensitivity, and compatibility with the experimental setup. Below is a comparison of Laurdan with some of its common alternatives.
| Property | Laurdan | C-Laurdan | di-4-ANEPPDHQ |
| Excitation Max (nm) | ~366 | ~348 | ~496 |
| Emission Max (nm) - Ordered Phase | ~440[3] | ~423 | ~560 |
| Emission Max (nm) - Disordered Phase | ~490[3] | Not specified | ~610 |
| Quantum Yield (φ) | 0.61 | 0.43 | Not specified |
| Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 19,500 | 12,200 | Not specified |
| Key Advantages | High sensitivity to membrane phase, well-established methodology.[2][3] | Good water solubility and faster membrane incorporation.[4] | More photostable than Laurdan, suitable for confocal microscopy.[1] |
| Key Disadvantages | Requires two-photon excitation for live cell imaging due to lower photostability.[5][6] | Lower quantum yield compared to Laurdan. | Less sensitive to temperature changes compared to Laurdan.[1] |
Experimental Protocols
Live Cell Staining with Laurdan for Generalized Polarization (GP) Imaging
This protocol describes the steps for labeling live cells with Laurdan to quantify membrane lipid order using fluorescence microscopy.
Materials:
-
Laurdan stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (phenol red-free for imaging)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with two emission channels (e.g., 400-460 nm and 470-530 nm)[5]
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of Laurdan in pre-warmed, phenol (B47542) red-free cell culture medium. The final concentration typically ranges from 5 to 20 µM.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the Laurdan working solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the Laurdan-containing medium.
-
Wash the cells twice with warm PBS or phenol red-free medium to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed phenol red-free medium to the cells.
-
Immediately image the cells on a fluorescence microscope equipped for two-channel acquisition.
-
Data Analysis:
The Generalized Polarization (GP) value is calculated for each pixel using the following formula:
GP = (I_ordered - G * I_disordered) / (I_ordered + G * I_disordered)
Where:
-
I_ordered is the intensity in the blue-shifted (ordered phase) channel.
-
I_disordered is the intensity in the red-shifted (disordered phase) channel.
-
G is a calibration factor determined from a solution of the dye in a solvent of known properties.
Workflow for Quantitative Fluorescence Analysis
The following diagram illustrates the general workflow for quantitative analysis of membrane probe fluorescence in cells.
Signaling Pathway Visualization
The organization of the plasma membrane into distinct lipid domains, such as lipid rafts, plays a crucial role in cellular signaling. These ordered domains can act as platforms to concentrate or exclude signaling molecules, thereby modulating their activity. The diagram below illustrates a simplified representation of how membrane order can influence a generic signaling pathway.
References
- 1. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laurdan - Wikipedia [en.wikipedia.org]
- 4. Fluorescence generalized polarization of cell membranes: a two-photon scanning microscopy approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative imaging of membrane lipid order in cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Nitrodan-Based Thiol Detection Assays
In the dynamic field of cellular biology and drug development, the accurate quantification of thiols—such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy)—is crucial for understanding cellular redox homeostasis, detoxification processes, and signal transduction.[1] Nitrodan-based assays, which encompass a range of fluorescent probes utilizing a nitroaromatic quenching moiety, have emerged as sensitive tools for the detection of these vital biomolecules. This guide provides a comprehensive comparison of this compound-based assays with a classic alternative, Ellman's assay, and details essential control experiments to ensure data integrity.
Principles of Thiol Detection: A Comparative Overview
This compound-Based Fluorescent Assays:
The core principle of this compound-based assays lies in the "turn-on" fluorescence mechanism. These probes typically consist of a fluorophore linked to a 2,4-dinitrobenzenesulfonyl (DNBS) or a similar nitroaromatic group. This "nitro" moiety acts as a quencher, rendering the probe non-fluorescent or weakly fluorescent. In the presence of thiols, a nucleophilic aromatic substitution reaction occurs, where the thiol group displaces the dinitrobenzenesulfonyl group.[2] This cleavage event liberates the fluorophore from its quencher, resulting in a significant increase in fluorescence intensity. This "off-on" switching provides high sensitivity for detecting thiols in biological samples.[2][3]
Ellman's Assay (DTNB-Based):
A well-established alternative for quantifying total thiols is the Ellman's assay, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[4][5] The reaction mechanism involves the cleavage of the disulfide bond in DTNB by a free thiol group. This reaction produces a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB), a yellow-colored product with a strong absorbance at 412 nm.[4][5][6] The amount of TNB generated, and therefore the intensity of the yellow color, is directly proportional to the concentration of free thiols in the sample.[6][7]
Comparative Data of Thiol Detection Assays
The selection of an appropriate assay depends on the specific experimental needs, including sensitivity, instrumentation, and the nature of the biological sample. The following table summarizes the key performance characteristics of this compound-based fluorescent assays and Ellman's assay.
| Feature | This compound-Based Fluorescent Assays | Ellman's Assay (DTNB) |
| Principle | Fluorescence "turn-on" upon reaction with thiols | Colorimetric detection of TNB produced from DTNB reaction with thiols |
| Detection Method | Fluorometry | Spectrophotometry (Absorbance at 412 nm) |
| Sensitivity | High (nanomolar to micromolar detection limits)[3][8] | Moderate (micromolar detection limits) |
| Temporal Resolution | Capable of real-time measurements in live cells[1] | Typically used for endpoint measurements in lysates |
| Spatial Resolution | Suitable for cellular imaging and subcellular localization | Not suitable for imaging |
| Primary Output | Fluorescence Intensity | Absorbance |
| Key Reagent | Fluorescent probe with a nitroaromatic quencher | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) |
Essential Control Experiments
To ensure the specificity and validity of results obtained from this compound-based assays, performing appropriate control experiments is mandatory.
Negative Control: Thiol Depletion
The most critical control experiment is to confirm that the observed fluorescence signal is indeed dependent on the presence of free thiols. This is achieved by pre-treating the sample with a thiol-scavenging agent, such as N-ethylmaleimide (NEM), before the addition of the this compound-based probe. NEM is an alkylating agent that irreversibly binds to free thiol groups, thereby depleting them from the sample.[2][3] A significant reduction or complete absence of a fluorescence signal in the NEM-treated sample compared to the untreated sample validates the thiol-specificity of the probe.[2][3]
Positive Control: Known Thiol Standard
A positive control using a known concentration of a standard thiol, such as glutathione (GSH) or cysteine (Cys), is essential to confirm that the probe is active and responsive. This also allows for the generation of a standard curve to quantify the concentration of thiols in the experimental samples.
Vehicle Control
The solvent used to dissolve the this compound-based probe (often DMSO) should be tested alone to ensure it does not induce any background fluorescence or interfere with the assay.
Experimental Protocols
Protocol 1: General Protocol for a this compound-Based Fluorescent Thiol Assay
Materials:
-
This compound-based fluorescent probe (e.g., a DNBS-conjugated fluorophore)
-
Dimethyl sulfoxide (B87167) (DMSO) for probe stock solution
-
Phosphate-buffered saline (PBS) or appropriate assay buffer (e.g., HEPES buffer, pH 7.4)
-
Thiol standard (e.g., Glutathione, Cysteine)
-
N-ethylmaleimide (NEM)
-
Black microplate (for fluorescence measurements)
-
Fluorometric plate reader
Procedure:
-
Probe Preparation: Prepare a stock solution of the this compound-based probe in DMSO.
-
Standard Curve Preparation: Prepare a series of dilutions of the thiol standard in the assay buffer.
-
Sample Preparation: Prepare your biological samples (e.g., cell lysates, purified proteins) in the assay buffer.
-
Negative Control Preparation: To a set of sample wells, add NEM to a final concentration sufficient to deplete all free thiols (e.g., 1 mM) and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Assay Reaction: Add the this compound-based probe to all wells (standards, samples, and negative controls) to the desired final concentration.
-
Incubation: Incubate the plate at room temperature or 37°C for the time specified by the probe manufacturer or determined through optimization (typically 10-30 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a fluorometric plate reader with the appropriate excitation and emission wavelengths for the specific fluorophore.
-
Data Analysis: Subtract the background fluorescence (from a buffer-only well) from all readings. Plot the standard curve and determine the thiol concentration in the samples. Compare the fluorescence of the samples with and without NEM treatment.
Protocol 2: Ellman's Assay for Total Thiol Quantification
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Thiol standard (e.g., Cysteine)
-
Clear microplate
-
Spectrophotometric plate reader
Procedure:
-
DTNB Solution Preparation: Prepare a solution of DTNB in the reaction buffer.
-
Standard Curve Preparation: Prepare a series of dilutions of the cysteine standard in the reaction buffer.
-
Sample Preparation: Prepare your biological samples in the reaction buffer.
-
Assay Reaction: Add the DTNB solution to all wells (standards and samples).
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 412 nm using a spectrophotometric plate reader.
-
Data Analysis: Subtract the absorbance of a blank (buffer only) from all readings. Plot the standard curve and determine the thiol concentration in the samples.
Visualizing the Mechanisms
To further elucidate the processes described, the following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Reaction mechanism of a this compound-based fluorescent probe.
Caption: Reaction mechanism of Ellman's assay.
Caption: Workflow for the NEM negative control experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellmosaic.com [cellmosaic.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. raybiotech.com [raybiotech.com]
- 8. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducible Lipid Droplet Staining Across Diverse Cell Lines
An objective comparison of fluorescent probes for visualizing and quantifying intracellular lipid droplets, with a focus on achieving consistent and reliable results across different cell types.
For researchers in cell biology, metabolic studies, and drug discovery, the accurate visualization and quantification of intracellular lipid droplets are crucial. Fluorescent microscopy serves as a powerful tool for these investigations, yet achieving reproducible staining across various cell lines can be challenging. This guide provides a comparative overview of common fluorescent stains for lipid droplets, with a focus on the factors influencing reproducibility. While the specific stain "Nitrodan" is not widely documented in scientific literature, this guide will focus on well-characterized and commonly used alternatives, such as BODIPY 493/503 and Nile Red, to illustrate the principles of reproducible lipid droplet staining.
Performance Comparison of Common Lipid Droplet Stains
The choice of fluorescent dye is a critical first step in achieving reproducible lipid droplet analysis. Different cell lines can exhibit variations in dye uptake, metabolism, and the intrinsic lipid droplet content, affecting the staining outcome. Below is a summary of the performance of two widely used lipid droplet stains, BODIPY 493/503 and Nile Red, in various cell lines after treatment to induce lipid accumulation.
| Cell Line | Stain | Observed Performance | Key Considerations |
| HepG2 (Hepatocellular Carcinoma) | BODIPY 493/503 | Strong, specific staining of lipid droplets.[1] | A well-established model for studying lipid metabolism. |
| Nile Red | Effective staining, but may show some background fluorescence.[1] | Spectral properties may lead to bleed-through into other channels.[2][3][4] | |
| Primary Hepatocytes | BODIPY 493/503 | Clear visualization of lipid droplets.[1] | More physiologically relevant than cell lines, but can show more variability. |
| Nile Red | Good for detecting lipid accumulation.[1] | ||
| HeLa (Cervical Cancer) | BODIPY 493/503 | Strong and specific lipid droplet staining.[5] | A robust and commonly used cell line for imaging studies. |
| Nile Red | Stains lipid droplets effectively.[1] | May also stain other cellular membranes to some extent.[3] | |
| A549 (Lung Carcinoma) | BODIPY 493/503 | Used for visualizing high numbers of lipid droplets.[6] | Cancer cell lines can have significantly different lipid storage capacities.[6] |
| NIH3T3 (Mouse Embryo Fibroblast) | Nile Red | Demonstrates significant fluorescence after lipid induction.[1] | A common fibroblast model. |
| HT1080 (Fibrosarcoma) | Nile Red | Shows clear lipid droplet staining upon induction.[1] |
Experimental Protocol: A General Guide for Fluorescent Staining of Lipid Droplets
This protocol provides a generalized procedure for staining lipid droplets in cultured cells using fluorescent dyes like BODIPY 493/503 or Nile Red. Optimization of incubation times, dye concentrations, and fixation methods is recommended for each specific cell line and experimental condition.
Materials:
-
Fluorescent lipid droplet stain (e.g., BODIPY 493/503 or Nile Red)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
4% Paraformaldehyde (PFA) in PBS for fixation (for fixed-cell imaging)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure for Fixed-Cell Staining:
-
Cell Culture: Plate cells on coverslips or in imaging-compatible plates and culture to the desired confluency. Induce lipid droplet formation if required by treating with oleic acid or other stimuli.
-
Washing: Gently wash the cells twice with PBS to remove the culture medium.[1]
-
Fixation: Add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room temperature.[1]
-
Washing: Wash the cells twice with PBS to remove the fixative.[1]
-
Staining: Prepare the working solution of the fluorescent dye in PBS (e.g., 1-2 µM for BODIPY 493/503). Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with PBS to remove excess dye.[1]
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained lipid droplets using a fluorescence microscope with the appropriate excitation and emission filters.
For live-cell imaging, omit the fixation steps (3 and 4) and perform the staining in a suitable live-cell imaging buffer or medium.
Key Factors Influencing Staining Reproducibility
Achieving consistent lipid droplet staining across different cell lines requires careful consideration of several experimental variables.
-
Cell Type and Metabolic State: Different cell lines have inherently different capacities for lipid storage and metabolism.[1] The growth phase and overall health of the cells can also significantly impact lipid droplet formation and, consequently, staining intensity.
-
Dye Selection and Specificity: While both BODIPY 493/503 and Nile Red are effective, BODIPY dyes are often reported to be more specific for neutral lipids within lipid droplets, whereas Nile Red may exhibit some non-specific binding to other cellular membranes.[4][7][8]
-
Dye Concentration and Incubation Time: Optimizing the dye concentration and incubation time is crucial for each cell line to achieve a high signal-to-noise ratio without inducing cytotoxicity or oversaturation of the signal.[7]
-
Fixation Method: The fixation process can alter the morphology of lipid droplets.[8] While PFA is a common fixative, its concentration and the duration of fixation should be optimized. Some studies have noted that fixation is necessary for reproducible quantification with certain dyes when using fluorometry.[7]
-
Imaging Parameters: Consistent imaging settings, including excitation intensity, exposure time, and detector gain, are essential for quantitative comparisons between different samples and experiments. Photobleaching should also be minimized.
Workflow for Assessing and Optimizing Staining Reproducibility
To ensure the reliability of lipid droplet staining results, a systematic approach to protocol optimization and validation is recommended. The following workflow outlines the key steps for assessing and improving the reproducibility of your staining protocol across different cell lines.
By following a systematic approach to protocol development and validation, researchers can enhance the reproducibility of their lipid droplet staining experiments, leading to more reliable and comparable data across different cell lines and studies.
References
- 1. agilent.com [agilent.com]
- 2. tandfonline.com [tandfonline.com]
- 3. thno.org [thno.org]
- 4. Recent advances in fluorescent probes for lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Confocal microscopy of cytoplasmic lipid droplets in a live cancer cell: number, polarity, diffusion and solvation dynamics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Nitrodan
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of Nitrodan (CAS No. 962-02-7), a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
This compound, chemically identified as 3-methyl-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one, is classified as an aromatic nitro compound and an azo dye. Due to its chemical structure, it should be treated as hazardous waste.
Hazard Profile and Safety Summary
As with many aromatic nitro compounds, there is a potential for systemic effects, and therefore, treating this compound and any contaminated materials as hazardous waste is mandatory.[1] Proper personal protective equipment (PPE) should be worn at all times when handling this compound.
Table 1: Hazard and Safety Data for this compound and Structurally Related Compounds
| Property | Value/Classification | Source |
| Chemical Name | 3-methyl-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
| CAS Number | 962-02-7 | |
| Hazard Class (General for Aromatic Nitro Compounds) | Hazardous Waste | [1] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents. | [3] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[1] Never dispose of this chemical down the drain or in regular trash.[2]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves such as nitrile rubber are required.[1][2]
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[2]
-
Body Protection: A lab coat or other protective clothing should be worn.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect any surplus or expired solid this compound in a designated, clearly labeled hazardous waste container.
-
The container must be robust, chemically resistant, and have a secure lid.
-
Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, and paper towels, must also be placed in the same hazardous waste container.[1]
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, it should be collected in a designated liquid hazardous waste container.
-
Ensure the solvent is compatible with the other contents of the container to avoid chemical reactions.[1]
-
Labeling of Waste Containers
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " or "3-methyl-5-[(4-nitrophenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one "
-
The CAS Number: 962-02-7
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The date of accumulation[1]
Storage of Hazardous Waste
Store the hazardous waste container in a designated, well-ventilated, and secure area. This area should be away from incompatible materials, particularly strong oxidizing and reducing agents.[1][3]
Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Provide them with a full inventory of the waste.
Disposal of Empty Containers
Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[1]
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
